MMAF-OMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLBJXFSHALRZ-FUVGGWJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to MMAF-OMe: Structure, Properties, and Application in Antibody-Drug Conjugates
This guide provides a comprehensive technical overview of Monomethyl Auristatin F methyl ester (MMAF-OMe), a potent anti-mitotic agent increasingly utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and biological aspects of this compound, offering field-proven insights into its application and evaluation.
Introduction: The Rise of Auristatins in Targeted Cancer Therapy
The paradigm of cancer treatment has been significantly advanced by the advent of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] Among the most successful classes of payloads are the auristatins, synthetic analogs of the natural product dolastatin 10.[1][] Monomethyl auristatin F (MMAF) and its derivatives, including the methyl ester form this compound, have emerged as critical components in the design of next-generation ADCs.[4][5]
This compound's utility stems from its potent tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.[4][6] Unlike its close analog, monomethyl auristatin E (MMAE), MMAF possesses a C-terminal phenylalanine, which, in its ionized state, renders it less membrane-permeable.[1][4] This characteristic can be advantageous in reducing non-specific "bystander" killing of antigen-negative cells, a crucial consideration in ADC design.[4] The esterification of the C-terminal carboxyl group to form this compound further modifies its properties, influencing its potency and formulation characteristics.[7]
This guide will explore the chemical structure and properties of this compound, elucidate its mechanism of action, provide detailed protocols for its evaluation, and discuss its significance in the context of ADC development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic pentapeptide analog with a complex chemical structure that dictates its biological activity and pharmaceutical properties.
Chemical Structure:
-
IUPAC Name: (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid methyl ester
-
Molecular Formula: C40H67N5O8[8]
-
Molecular Weight: 745.99 g/mol [9]
-
CAS Number: 863971-12-4[5]
Caption: Chemical structure representation of this compound.
Physicochemical Properties:
A thorough understanding of the physicochemical properties of this compound is crucial for its formulation, conjugation, and the pharmacokinetic profiling of the resulting ADC.
| Property | Value/Observation | Source(s) |
| Appearance | Solid, off-white to light yellow powder | [9] |
| Solubility | Soluble in DMSO. Limited solubility in aqueous solutions. | [10][11][12] |
| Stability | Unstable in solutions; freshly prepared solutions are recommended. Store solid form at -20°C for long-term stability. | [5][11][13] |
| Hydrophobicity | The hydrophobic nature of this compound can contribute to ADC aggregation, particularly at high drug-to-antibody ratios (DARs). | [14] |
Mechanism of Action: Disruption of Microtubule Dynamics
The cytotoxic effect of this compound is primarily driven by its potent inhibition of tubulin polymerization.[4][6][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[15] The dynamic process of microtubule assembly and disassembly is fundamental to the formation of the mitotic spindle during cell division.[16]
The mechanism of action of an this compound-containing ADC can be summarized in the following steps:
-
Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell.[4] The ADC-antigen complex is then internalized, typically via endocytosis.[4]
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to the lysosome. Inside the lysosome, the linker connecting the antibody to this compound is cleaved by lysosomal proteases (in the case of a cleavable linker), releasing the active payload into the cytoplasm.[4]
-
Tubulin Binding and Inhibition of Polymerization: Once in the cytoplasm, this compound binds to tubulin, the protein subunit of microtubules.[4] This binding disrupts the assembly of tubulin into microtubules.[4]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4]
Caption: Mechanism of action of an this compound containing ADC.
Experimental Protocols for Evaluation
The preclinical evaluation of this compound and ADCs containing this payload involves a series of in vitro assays to determine potency, mechanism of action, and specificity.
In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC required to kill 50% of the target cells (IC50), a key measure of its potency.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count antigen-positive cells.
-
Seed the cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound in complete cell culture medium.[4] A typical concentration range would span from picomolar to micromolar.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
-
Incubation:
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours.[4]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
-
Absorbance Measurement:
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Representative IC50 Values for this compound:
| Cell Line | IC50 (nM) | Source |
| MDAMB435/5T4 | 0.056 | [5] |
| MDAMB361DYT2 | 0.166 | [5] |
| MDAMB468 | 0.183 | [5] |
| Raji (5T4-) | 0.449 | [5] |
In Vitro Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle:
The polymerization of tubulin can be monitored by measuring the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.[15] Inhibitors of tubulin polymerization will decrease the rate and extent of this fluorescence increase.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Include a known polymerization inhibitor (e.g., nocodazole) as a positive control and a polymerization enhancer (e.g., paclitaxel) as another control.[15] A vehicle control (e.g., DMSO) should also be included.
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Add the test compounds, controls, and vehicle to the appropriate wells.
-
-
Initiation of Polymerization:
-
To start the reaction, add the ice-cold tubulin reaction mix to each well.[15]
-
Immediately place the plate in a pre-warmed microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time at 37°C. The polymerization process typically follows a sigmoidal curve.[15]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to visualize the polymerization curves.
-
Analyze key parameters from the curves, such as the maximum polymerization rate (Vmax) and the final polymer mass, to quantify the inhibitory effect of this compound.
-
Caption: Workflow for an in vitro tubulin polymerization assay.
Conjugation of this compound to Antibodies
The attachment of this compound to a monoclonal antibody is a critical step in the synthesis of an ADC. The choice of linker and conjugation strategy significantly impacts the stability, homogeneity, and efficacy of the final product.
A common approach involves the use of a maleimide-containing linker that reacts with free thiol groups on the antibody. These thiol groups can be generated by the reduction of interchain disulfide bonds.
General Workflow for Cysteine-Based Conjugation:
-
Antibody Reduction: The antibody is treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.[18]
-
Linker-Payload Activation: this compound is derivatized with a linker containing a maleimide group (e.g., maleimidocaproyl or Mc).
-
Conjugation Reaction: The maleimide-activated this compound is then reacted with the reduced antibody. The maleimide group forms a stable thioether bond with the free thiol groups on the antibody.[19]
-
Purification: The resulting ADC is purified to remove unreacted payload-linker, unconjugated antibody, and any aggregates. Techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used for purification and characterization.[14]
The drug-to-antibody ratio (DAR), which is the average number of payload molecules conjugated to each antibody, is a critical quality attribute of an ADC. A DAR of 2-4 is often targeted for auristatin-based ADCs to balance potency and pharmacokinetic properties.[14]
Conclusion and Future Perspectives
This compound stands as a highly potent and clinically relevant payload for the development of antibody-drug conjugates. Its mechanism of action as a tubulin polymerization inhibitor is well-characterized, and established in vitro assays allow for the robust evaluation of its cytotoxic activity. The chemical properties of this compound, particularly its hydrophobicity and the potential for aggregation at high DARs, necessitate careful consideration during ADC design, formulation, and manufacturing.
Future research in this area will likely focus on the development of novel linker technologies and site-specific conjugation methods to produce more homogeneous ADCs with optimized therapeutic indices. Furthermore, a deeper understanding of the factors influencing the bystander effect and the development of resistance to this compound will be crucial for expanding its therapeutic applications and overcoming clinical challenges. The continued exploration of this compound and related auristatins will undoubtedly contribute to the advancement of targeted cancer therapies.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. probechem.com [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellmosaic.com [cellmosaic.com]
A Comprehensive Technical Guide to the Synthesis and Purification of MMAF-OMe for Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and purification of Monomethyl Auristatin F methyl ester (MMAF-OMe), a potent anti-mitotic agent integral to the development of next-generation Antibody-Drug Conjugates (ADCs). Designed for researchers, chemists, and drug development professionals, this document elucidates the nuanced chemistry and rigorous analytical techniques required to produce high-purity this compound, a critical component for advancing targeted cancer therapies.
Introduction: The Significance of this compound in Oncology
Monomethyl Auristatin F (MMAF) is a synthetic analogue of the natural cytotoxic agent dolastatin 10.[1] Its potent ability to inhibit tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] Unlike its close relative, Monomethyl Auristatin E (MMAE), MMAF possesses a C-terminal phenylalanine, which imparts a charge that restricts its cell permeability. This feature is advantageous in the context of ADCs, as it minimizes off-target toxicity to antigen-negative cells.[3]
The methyl ester form, this compound, is a crucial intermediate in the synthesis of various MMAF-based ADC payloads. The esterification of the C-terminal carboxylic acid allows for further chemical modifications and the attachment of linkers, which are essential for conjugating the cytotoxic payload to a monoclonal antibody.[4][5] The purity and characterization of this compound are paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is a multi-step process that leverages the principles of solid-phase peptide synthesis (SPPS) for the construction of the core pentapeptide backbone, followed by solution-phase esterification and final purification. The strategic use of orthogonal protecting groups is critical to selectively deprotect and couple the amino acid residues in the correct sequence.[1][2]
Our synthetic strategy involves the sequential assembly of the MMAF precursor on a solid support, followed by cleavage from the resin, C-terminal esterification, and rigorous purification by preparative High-Performance Liquid Chromatography (HPLC).
Synthesis of the MMAF Pentapeptide Precursor via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the MMAF precursor is efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin, with excess reagents and byproducts being easily washed away after each coupling and deprotection step.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Rink Amide MBHA Resin | 100-200 mesh, 1% DVB | Recommended: Novabiochem® |
| Fmoc-L-Phenylalanine | Synthesis Grade | Various |
| Fmoc-L-Valine | Synthesis Grade | Various |
| Fmoc-Dolaisoleuine | Custom Synthesis | Specialized Supplier |
| Fmoc-Dolaproine | Custom Synthesis | Specialized Supplier |
| N-Boc-N-methyl-L-valine | Synthesis Grade | Various |
| HBTU/HATU | Synthesis Grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Various |
| Piperidine | Synthesis Grade | Various |
| Dichloromethane (DCM) | Anhydrous | Various |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIS) | Reagent Grade | Various |
Step-by-Step SPPS Protocol
The following protocol outlines the manual synthesis of the MMAF precursor on a 0.1 mmol scale.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-L-Phenylalanine):
-
Pre-activate a 3-fold molar excess of Fmoc-L-Phenylalanine with HBTU/HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Sequential Coupling of Amino Acids: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the following order:
-
Fmoc-L-Valine
-
Fmoc-Dolaisoleuine
-
Fmoc-Dolaproine
-
N-Boc-N-methyl-L-valine
-
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection if the N-terminus is Fmoc-protected. The N-terminus of the MMAF precursor is typically Boc-protected from the last amino acid addition.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the crude peptide pellet under vacuum.
-
Caption: Solid-Phase Synthesis of MMAF Precursor.
C-Terminal Esterification: Synthesis of this compound
The crude MMAF precursor is then subjected to esterification to yield this compound. A common and effective method is the use of methanolic HCl.
Materials and Reagents
| Reagent | Grade |
| Crude MMAF Precursor | As synthesized |
| Methanol | Anhydrous |
| Acetyl Chloride | Reagent Grade |
| Diethyl Ether | Anhydrous |
| Sodium Bicarbonate | Saturated Solution |
Step-by-Step Esterification Protocol
-
Preparation of Methanolic HCl: Carefully add acetyl chloride dropwise to ice-cold anhydrous methanol (e.g., 2M solution). Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.
-
Esterification Reaction: Dissolve the crude MMAF precursor in the freshly prepared methanolic HCl solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Caption: C-Terminal Esterification of MMAF.
Purification of this compound by Preparative HPLC
High-purity this compound is essential for its use in ADC manufacturing. Preparative reverse-phase HPLC is the method of choice for isolating the desired product from unreacted starting materials and side products.[10]
HPLC System and Parameters
| Parameter | Specification |
| Column | C18 stationary phase, e.g., Agilent PrepHT C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized based on analytical HPLC (e.g., 30-70% B over 30 min) |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min) |
| Detection | UV at 214 nm and 280 nm |
| Sample Preparation | Dissolve crude this compound in a minimal amount of DMSO or mobile phase A |
Purification Protocol
-
Column Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Sample Injection: Inject the dissolved crude this compound onto the column.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final, high-purity this compound as a white to off-white powder.
Characterization and Quality Control
Thorough characterization of the final product is crucial to confirm its identity, purity, and structural integrity.
Analytical HPLC
An analytical HPLC method is used to determine the purity of the final product.
| Parameter | Specification |
| Column | C18 stationary phase, e.g., Agilent Zorbax SB-C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of this compound.[11][12]
-
Expected Mass: [M+H]⁺ = 746.52 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure the absence of significant impurities. The complex nature of the auristatin backbone often results in complex spectra due to conformational isomers.[11][13]
Conclusion
The synthesis and purification of this compound is a challenging yet critical process in the development of advanced antibody-drug conjugates. This guide provides a comprehensive framework based on established principles of peptide synthesis and purification. Adherence to rigorous protocols and analytical characterization is essential to ensure the production of high-quality this compound, thereby enabling the development of safe and effective targeted cancer therapies.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solid-Phase Peptide Head-to-Side Chain Cyclodimerization: Discovery of C2-Symmetric Cyclic Lactam Hybrid α-Melanocyte-Stimulating Hormone (MSH)/Agouti-Signaling Protein (ASIP) Analogues with Potent Activities at the Human Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. BJOC - Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Groups [organic-chemistry.org]
The Ascent of Auristatins: A Technical Guide to Their Discovery, Development, and Application in Antibody-Drug Conjugates
Abstract
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, actualizing the century-old concept of a "magic bullet." At the heart of this revolution are highly potent cytotoxic payloads, among which the auristatins have emerged as a dominant and clinically validated class.[1][2] Derived from the marine natural product dolastatin 10, these synthetic peptide analogues are potent antimitotic agents that disrupt tubulin polymerization.[3][4] Their exceptional potency, synthetic tractability, and the ability to modulate their properties have made them the payload of choice for nearly half of all ADCs in clinical development.[2] This guide provides a comprehensive technical overview for researchers and drug developers, detailing the journey of auristatin-based ADCs from their chemical origins and mechanistic intricacies to their synthesis, preclinical evaluation, and triumphant translation into blockbuster cancer therapeutics. We will dissect the causality behind key experimental choices, provide validated protocols for critical assays, and survey the landscape of clinically approved auristatin-based ADCs that are transforming patient outcomes.
The Core Cytotoxic Engine: Mechanism of Action of Auristatins
The profound anti-cancer effect of auristatins stems from their ability to interfere with the fundamental cellular machinery of division. Their primary mechanism is the potent inhibition of tubulin polymerization, a process essential for the formation of microtubules.[3][5][6]
1.1. Molecular Interaction and Microtubule Disruption
Monomethyl Auristatin E (MMAE), the most prominent member of this class, functions by binding to the vinca domain on β-tubulin, at the interface between tubulin dimers.[3][7] This binding event is non-covalent but highly affine, introducing a conformational change that prevents the proper assembly of tubulin heterodimers into microtubules.[3] This action effectively suppresses the dynamic instability of the microtubule network, leading to a net depolymerization.[3]
1.2. Downstream Cellular Consequences
The inhibition of tubulin polymerization triggers a cascade of events culminating in apoptotic cell death:
-
Mitotic Spindle Collapse: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, the critical apparatus required for chromosome segregation during mitosis.[3]
-
G2/M Cell Cycle Arrest: The failure to form this spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This leads to a halt in the cell cycle at the G2/M transition phase, preventing the cell from proceeding into anaphase.[3][8]
-
Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint ultimately initiates the intrinsic apoptotic pathway, leading to programmed cell death.
This potent antimitotic mechanism underscores why auristatins, with IC50 values often in the sub-nanomolar range, are too toxic for systemic administration and must be delivered via a targeting moiety like an antibody.[3][9]
The Workhorse Payloads: A Comparative Analysis of MMAE and MMAF
While many auristatin derivatives have been synthesized, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are the most extensively studied and clinically utilized.[][11] Their distinct properties, stemming from a subtle structural difference at the C-terminus, have profound implications for ADC design and efficacy. MMAF features a charged carboxyl group (phenylalanine derivative), whereas MMAE has a neutral C-terminal extension.[12][13]
2.1. The Bystander Effect: Permeability is Paramount
A key differentiator is cell permeability. MMAE is a relatively hydrophobic and membrane-permeable molecule.[12] When an MMAE-based ADC is internalized by a target antigen-positive cell and the payload is released, the free MMAE can diffuse out of the cell and kill adjacent antigen-negative tumor cells.[12][14] This "bystander effect" is a critical advantage in treating heterogeneous tumors where antigen expression is not uniform.[12][14]
In contrast, the C-terminal carboxyl group of MMAF renders it charged and significantly less membrane-permeable.[11][12] Consequently, MMAF-based ADCs exert their cytotoxic effect primarily on the antigen-positive cells they are delivered to, with a minimal bystander effect.[12][15]
2.2. Causality of Choice: When to Use MMAE vs. MMAF?
The choice between MMAE and MMAF is a strategic one based on the tumor biology and desired therapeutic profile:
-
MMAE is preferred for solid tumors with heterogeneous antigen expression, where the bystander effect can enhance overall efficacy by eliminating nearby non-target cells.
-
MMAF is advantageous when seeking to minimize off-target toxicity to surrounding healthy tissue, particularly in hematological malignancies or when the target antigen is also expressed at low levels on normal cells. Its resistance to efflux pumps can also be beneficial in tumors with multidrug resistance mechanisms.[16]
Table 1: Comparative Properties of MMAE and MMAF
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Rationale / Implication |
| C-Terminus | Neutral (amide) | Charged (carboxylic acid) | Governs the key differences in physical properties. |
| Cell Permeability | High | Low / Poor | MMAE can cross cell membranes, while MMAF is largely retained.[11][12] |
| Bystander Effect | Potent | Minimal / Absent | MMAE kills neighboring antigen-negative cells; MMAF does not.[12][15] |
| Free Drug Potency | Generally higher (in vitro) | Generally lower (in vitro) | Permeability directly impacts the ability of the free drug to enter cells in standard assays.[12] |
| Efflux Pump Susceptibility | Susceptible | Resistant | MMAF can be more effective against tumors with multidrug resistance (MDR) phenotypes.[16] |
| Clinical Application | Widely used in approved ADCs for solid and hematologic tumors (e.g., Padcev, Polivy). | Used in ADCs where a contained, targeted effect is desired to improve the therapeutic window. | The choice is tailored to the specific cancer and target profile. |
digraph "MMAE_vs_MMAF" { graph [nodesep=0.5]; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [style=invis];MMAE_struct [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF"><B>Monomethyl Auristatin E (MMAE)B>FONT>TD>TR><TR><TD>StructureTD><TD>...-Val-Dil-Dap-Phe-<B>NH-CH(Ph)-CH2-OHB>TD>TR><TR><TD>Key FeatureTD><TD>Neutral C-TerminusTD>TR>TABLE>>];
MMAF_struct [label=<<TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TDCOLSPAN="2"BGCOLOR="#34A853"><FONTCOLOR="#FFFFFF"><B>Monomethyl Auristatin F (MMAF)B>FONT>TD>TR><TR><TD>StructureTD><TD>...-Val-Dil-Dap-Phe-<B>OHB>TD>TR><TR><TD>Key FeatureTD><TD>Charged C-Terminus (Carboxylic Acid)TD>TR>TABLE>>];
MMAE_struct -> MMAF_struct; }
Linker Chemistry: Ensuring Stability and Timely Payload Release
The linker is arguably the most critical design component of an ADC, dictating its stability, pharmacokinetic profile, and therapeutic window. For auristatins, the gold standard is a protease-cleavable linker composed of a valine-citrulline (vc) dipeptide.[5][7]
3.1. The Valine-Citrulline (vc) Cleavage Motif
The choice of this dipeptide is a masterful piece of biochemical engineering. The vc motif is highly stable in the systemic circulation, preventing premature release of the cytotoxic payload which would cause systemic toxicity. However, it is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the low-pH environment of the lysosome following ADC internalization.[5][11]
3.2. The PABC Self-Immolative Spacer
Following cleavage of the valine-citrulline bond, payload release is facilitated by a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer.[11] Once the citrulline is cleaved, the PABC undergoes a rapid, spontaneous 1,6-elimination reaction, which liberates the active auristatin payload inside the cell.[11] This elegant two-stage release mechanism ensures that the payload is only uncaged deep within the target cell.
Preclinical Development: A Workflow for Characterization and Validation
The successful development of an auristatin-based ADC relies on a robust and systematic preclinical evaluation pipeline. This involves rigorous analytical characterization to ensure quality and a suite of in vitro and in vivo assays to validate potency and efficacy.
4.1. Analytical Characterization: Quantifying Drug Load
A critical quality attribute of an ADC is its Drug-to-Antibody Ratio (DAR) , the average number of payload molecules conjugated to each antibody.[17] The DAR significantly impacts both the potency and the physicochemical properties of the ADC. Higher DARs can increase potency but also enhance hydrophobicity, leading to aggregation and faster plasma clearance.[17] A DAR of ~4 is often optimal for vc-MMAE ADCs.[]
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The unconjugated antibody is the most hydrophilic species, and each subsequent addition of the hydrophobic auristatin payload increases the ADC's retention time on the HIC column. The weighted average of the resulting peak areas allows for the calculation of the average DAR.[17]
-
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol).
-
Sample Preparation: Dilute the ADC sample to ~1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Inject 20-50 µg of the ADC sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor absorbance at 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine conjugates). Calculate the weighted average DAR using the formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i).[17]
-
4.2. In Vitro Efficacy Assessment
In vitro assays are essential for confirming the target-dependent activity, potency, and mechanism of action of the ADC.
Protocol 2: Cell Viability (Cytotoxicity) Assay
-
Principle: This assay measures the dose-dependent ability of an ADC to kill a target antigen-expressing cancer cell line. Colorimetric reagents like MTT or XTT are reduced by mitochondrial dehydrogenases in viable cells, producing a colored formazan product.[18] The signal intensity is proportional to the number of living cells. The result is typically reported as an IC50 value (the concentration of ADC required to inhibit cell growth by 50%).
-
Methodology:
-
Cell Plating: Seed target antigen-positive cells (e.g., 5,000 cells/well) and antigen-negative control cells in separate 96-well plates. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
Viability Measurement (MTT Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.[19]
-
Protocol 3: In Vitro Bystander Effect Co-Culture Assay
-
Principle: This assay quantifies the ability of a membrane-permeable payload (like MMAE) to kill adjacent antigen-negative cells. Two cell lines are co-cultured: an antigen-positive "target" line and an antigen-negative "bystander" line that is engineered to express a fluorescent protein (e.g., GFP) for identification.[19]
-
Methodology:
-
Cell Labeling: Ensure the bystander (antigen-negative) cell line stably expresses GFP.
-
Co-Culture Plating: Seed a mixed population of target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
ADC Treatment: Treat the co-culture with serial dilutions of the MMAE-based ADC and a non-permeable (e.g., MMAF-based) control ADC.
-
Incubation: Incubate for 96-120 hours.
-
Analysis by Flow Cytometry or High-Content Imaging:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the GFP-positive population (bystander cells).
-
Quantify the reduction in the number of viable GFP-positive cells in the ADC-treated wells compared to untreated controls.
-
-
Data Analysis: Plot the viability of the bystander cells against ADC concentration to determine the extent of bystander killing.
-
4.3. In Vivo Efficacy Evaluation
The ultimate preclinical validation of an ADC is its ability to control tumor growth in an animal model.
Protocol 4: Xenograft Tumor Model Efficacy Study
-
Principle: Human cancer cells (either cell lines or patient-derived tumors) are implanted into immunodeficient mice.[20] Once tumors are established, mice are treated with the ADC, and tumor growth is monitored over time to assess efficacy.[20]
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG mice).[20]
-
Tumor Implantation: Subcutaneously implant ~5-10 million antigen-positive human tumor cells into the flank of each mouse. For patient-derived xenografts (PDX), implant small tumor fragments.[20]
-
Tumor Monitoring: Monitor tumor growth using calipers. When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group).
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
Isotype Control ADC
-
Test ADC (at various dose levels, e.g., 1, 3, 10 mg/kg)
-
Positive Control (standard-of-care chemotherapy, if applicable)
-
-
Dosing: Administer the treatments intravenously (IV) according to a defined schedule (e.g., single dose or once weekly for 3 weeks).
-
Endpoint Measurement:
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate TGI at the end of the study. Analyze survival data using Kaplan-Meier curves.
-
The Clinical Triumph: FDA-Approved Auristatin-Based ADCs
The robust preclinical performance of auristatin-based ADCs has translated into remarkable clinical success. Four such ADCs have received FDA approval and are now integral components of cancer treatment regimens.
Table 2: Key FDA-Approved Auristatin-Based Antibody-Drug Conjugates
| Trade Name (Generic Name) | Target Antigen | Payload | Linker | Key Approved Indications | Developer(s) |
| Adcetris® (brentuximab vedotin) | CD30 | MMAE | vc-PABC | Hodgkin lymphoma, Anaplastic Large Cell Lymphoma[9][] | Seagen / Takeda |
| Polivy® (polatuzumab vedotin) | CD79b | MMAE | vc-PABC | Diffuse Large B-cell Lymphoma (DLBCL)[][21][22][23] | Genentech (Roche) |
| Padcev® (enfortumab vedotin) | Nectin-4 | MMAE | vc-PABC | Urothelial (Bladder) Cancer[24][25][26][27] | Seagen / Astellas |
| Tivdak® (tisotumab vedotin) | Tissue Factor (TF) | MMAE | vc-PABC | Cervical Cancer[28][29][30] | Seagen / Genmab |
-
Adcetris® (brentuximab vedotin): As the pioneering auristatin ADC approved in 2011, Adcetris targets the CD30 receptor on lymphoma cells.[31] Its success validated the entire vedotin (vc-MMAE) platform technology and paved the way for subsequent approvals.
-
Polivy® (polatuzumab vedotin): Approved in 2019, Polivy targets CD79b, a component of the B-cell receptor, and has become a new standard of care in combination with chemotherapy for patients with relapsed or refractory DLBCL.[23][32] Clinical trials showed that adding Polivy to standard chemotherapy significantly improved complete response rates and overall survival compared to chemotherapy alone.[23]
-
Padcev® (enfortumab vedotin): Padcev targets Nectin-4, a cell adhesion molecule highly expressed in urothelial cancer.[25][33] It has demonstrated impressive efficacy in patients with locally advanced or metastatic urothelial cancer who have progressed after platinum chemotherapy and checkpoint inhibitors, an area of high unmet need.[27]
-
Tivdak® (tisotumab vedotin): The most recently approved of this group, Tivdak targets Tissue Factor, a protein involved in coagulation that is aberrantly expressed on various solid tumors, including cervical cancer.[28][30] It received accelerated approval in 2021 for patients with recurrent or metastatic cervical cancer with disease progression on or after chemotherapy.[29]
Conclusion and Future Horizons
The discovery and development of auristatin-based ADCs represent a landmark achievement in targeted cancer therapy. From the initial isolation of dolastatin 10 to the rational design of potent, stable, and clinically effective conjugates, the journey has been one of meticulous scientific inquiry and innovative chemical engineering. The vedotin platform, centered on the vc-MMAE linker-payload system, has proven to be a robust and versatile engine for delivering potent cytotoxicity directly to cancer cells, as evidenced by multiple FDA approvals across a range of malignancies.
The field continues to evolve, with ongoing research focused on developing next-generation auristatins with improved properties, such as enhanced hydrophilicity to enable higher DARs without aggregation, and novel linkers designed for different release mechanisms or to overcome resistance.[34][35] Furthermore, the combination of auristatin-based ADCs with immunotherapy, such as checkpoint inhibitors, is a highly promising strategy currently being explored in numerous clinical trials to unlock synergistic anti-tumor activity.[2] The principles and protocols outlined in this guide provide a foundational framework for the continued innovation and development of this powerful class of anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. POLIVY® (polatuzumab vedotin-piiq) Clinical Trial Information [polivy-hcp.com]
- 22. indianpharmanetwork.in [indianpharmanetwork.in]
- 23. Polivy (polatuzumab vedotin) to Treat Diffuse Large B-cell Lymphoma, USA [clinicaltrialsarena.com]
- 24. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
- 25. benchchem.com [benchchem.com]
- 26. Enfortumab vedotin - Wikipedia [en.wikipedia.org]
- 27. How to find the core components of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 28. Tisotumab Vedotin: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Tisotumab vedotin - Wikipedia [en.wikipedia.org]
- 30. TIVDAK® (tisotumab vedotin) Approved by European Commission for Previously Treated Recurrent or Metastatic Cervical Cancer - Genmab A/S [ir.genmab.com]
- 31. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 32. flcancer.com [flcancer.com]
- 33. astellas.us [astellas.us]
- 34. aacrjournals.org [aacrjournals.org]
- 35. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates | MDPI [mdpi.com]
Navigating the Core of Antibody-Drug Conjugates: A Technical Guide to the Solubility and Stability of MMAF-OMe in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of MMAF-OMe in Advanced ADC Design
Monomethyl auristatin F methyl ester (this compound) stands as a pivotal cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs). As a synthetic analogue of the potent anti-tubulin agent dolastatin 10, this compound offers a distinct advantage in its structural design, featuring a C-terminal phenylalanine that imparts unique physicochemical properties compared to its close relative, monomethyl auristatin E (MMAE).[][2] Specifically, MMAF is more hydrophilic, which can contribute to a lower tendency for aggregation and potentially lower systemic toxicity when conjugated to a monoclonal antibody (mAb).[3] The esterification of the C-terminal carboxyl group to a methyl ester in this compound further modifies its properties, influencing its cell permeability and interaction with the target tubulin.[4]
The success of an ADC hinges on a delicate balance of properties, with the solubility and stability of the payload-linker construct being paramount.[2][5] Inadequate aqueous solubility can lead to challenges in formulation and manufacturing, potentially causing aggregation of the final ADC product.[6][7] Furthermore, the stability of the payload, both as a free molecule and once conjugated, directly impacts the therapeutic window of the ADC. Premature degradation can lead to the systemic release of the highly potent cytotoxin, resulting in off-target toxicity, while insufficient stability can compromise the delivery of the active payload to the target cancer cells.[8][9]
This in-depth technical guide provides a comprehensive overview of the critical considerations for the solubility and stability of this compound in aqueous solutions. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their assessment, and offer insights into the interpretation of the resulting data. This guide is designed to empower researchers and drug development professionals with the knowledge to navigate the complexities of this compound chemistry and to optimize its use in the creation of safe and effective ADCs.
I. Aqueous Solubility of this compound: A Multifaceted Challenge
The aqueous solubility of this compound, a relatively hydrophobic peptide-like molecule, is a critical parameter that must be thoroughly characterized during pre-formulation and formulation development. While precise quantitative data for the aqueous solubility of free this compound across a range of pH values is not extensively published, its structural characteristics suggest that its solubility in pure aqueous buffers is limited. Therefore, the use of co-solvents and other formulation strategies is often necessary.
Factors Influencing this compound Solubility
-
pH: The overall charge of the this compound molecule can be influenced by the pH of the aqueous solution, which in turn affects its solubility. As a peptide-like molecule with multiple amide bonds and a terminal ester, its charge is relatively neutral across a physiological pH range. However, at extreme pH values, hydrolysis of the ester or amide bonds could occur, leading to charged species with different solubility profiles.
-
Co-solvents: Organic co-solvents such as dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions of this compound due to its high solubility in these solvents (e.g., up to 20 mM in DMSO).[10] For aqueous formulations, pharmaceutically acceptable co-solvents like polyethylene glycol (PEG) and polysorbates (e.g., Tween-80) are often employed to enhance solubility.[11][12]
-
Temperature: Temperature can influence the solubility of this compound, with a general trend of increased solubility at higher temperatures. However, the potential for accelerated degradation at elevated temperatures must be carefully considered.
-
Ionic Strength: The presence of salts in the aqueous buffer can impact the solubility of this compound through effects on the activity of water and interactions with the molecule itself.
Experimental Protocol for Determining Aqueous Solubility of this compound
This protocol outlines a robust method for determining the equilibrium solubility of this compound in various aqueous buffer systems.
Objective: To determine the quantitative solubility of this compound in a given aqueous buffer at a specific pH and temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Aqueous buffers of desired pH (e.g., phosphate-buffered saline (PBS), citrate buffers)
-
Microcentrifuge tubes
-
Thermomixer or incubator shaker
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Calibrated pipettes
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of the this compound stock solution to a pre-determined volume of the desired aqueous buffer in a microcentrifuge tube. The final DMSO concentration should be kept to a minimum (ideally <1%) to minimize its effect on solubility.
-
Prepare samples in triplicate for each buffer condition.
-
Include a control sample of the buffer without this compound.
-
-
Equilibration:
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) in a thermomixer or incubator shaker for a sufficient period to reach equilibrium (typically 24-48 hours). The shaking should be vigorous enough to ensure thorough mixing.
-
-
Separation of Undissolved Solute:
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved this compound.
-
-
Quantification of Solubilized this compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate mobile phase or solvent mixture to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted supernatant by a validated HPLC method to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the supernatant from the calibration curve.
-
The determined concentration represents the equilibrium solubility of this compound in the specific buffer at the tested temperature.
-
Data Presentation:
The solubility data for this compound should be summarized in a clear and concise table for easy comparison across different conditions.
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS | 7.4 | 25 | [Insert experimental value] | [Insert calculated value] |
| Citrate Buffer | 5.0 | 25 | [Insert experimental value] | [Insert calculated value] |
| PBS | 7.4 | 37 | [Insert experimental value] | [Insert calculated value] |
| Citrate Buffer | 5.0 | 37 | [Insert experimental value] | [Insert calculated value] |
II. Stability of this compound in Aqueous Solutions: A Kinetic Perspective
The chemical stability of this compound in aqueous solutions is a critical attribute that influences its shelf-life, formulation development, and in vivo performance. While auristatins are generally considered stable molecules, the ester functionality in this compound presents a potential site for hydrolysis, particularly at non-neutral pH.[][2] It is imperative to quantitatively assess the degradation kinetics of this compound to establish optimal storage conditions and predict its stability profile in various biopharmaceutical contexts.
Potential Degradation Pathways of this compound
-
Hydrolysis: The methyl ester at the C-terminus of this compound is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid, MMAF. This conversion alters the charge and lipophilicity of the molecule, which can impact its biological activity and pharmacokinetic properties.
-
Oxidation: Although less common for the core auristatin structure, oxidative degradation could potentially occur if the molecule is exposed to oxidizing agents or conditions that promote the formation of reactive oxygen species.
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially induce degradation of complex organic molecules like this compound.
Experimental Protocol for Assessing the Aqueous Stability of this compound
This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound over time in different aqueous buffers and at various temperatures.
Objective: To determine the degradation kinetics and half-life of this compound in aqueous solutions under defined conditions.
Materials:
-
This compound
-
Aqueous buffers of desired pH (e.g., pH 4, 7.4, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a DAD or MS detector
-
Validated stability-indicating HPLC method
-
Vials suitable for stability studies
Methodology:
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in each of the selected aqueous buffers at a known initial concentration (e.g., 100 µg/mL).
-
Aliquot the solutions into multiple vials for each condition to be tested.
-
-
Incubation:
-
Store the vials at different controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Protect samples from light if photodegradation is a concern.
-
-
Time-Point Sampling:
-
At pre-determined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly), withdraw a vial from each condition for analysis.
-
Immediately quench any further degradation by freezing the sample at -80°C if analysis is not performed immediately.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any potential degradation products.
-
A reverse-phase C18 column is often suitable for this type of analysis.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., 214 nm or 280 nm) or by mass spectrometry for more definitive identification of peaks.
-
-
Forced Degradation Studies (for method validation):
-
To ensure the analytical method is stability-indicating, perform forced degradation studies on this compound.[13]
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid or solution at an elevated temperature (e.g., 80°C).
-
Analyze the stressed samples to confirm that the degradation products are resolved from the parent peak.
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the natural logarithm of the this compound concentration versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Data Presentation:
The stability data can be effectively presented in a table summarizing the degradation rate constants and half-lives under different conditions.
| Buffer pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 4.0 | 25 | [Insert experimental value] | [Insert calculated value] |
| 7.4 | 25 | [Insert experimental value] | [Insert calculated value] |
| 9.0 | 25 | [Insert experimental value] | [Insert calculated value] |
| 7.4 | 4 | [Insert experimental value] | [Insert calculated value] |
| 7.4 | 40 | [Insert experimental value] | [Insert calculated value] |
III. Visualizing Experimental Workflows
To provide a clear and logical representation of the experimental processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Workflow for assessing the aqueous stability of this compound.
IV. Conclusion and Future Perspectives
The solubility and stability of this compound in aqueous solutions are fundamental properties that profoundly influence its successful development as a payload for ADCs. This technical guide has provided a comprehensive framework for understanding and experimentally evaluating these critical parameters. By implementing the detailed protocols for solubility determination and stability assessment, researchers can generate the robust data necessary for informed decision-making in formulation development, analytical method validation, and overall ADC design.
While this guide offers a solid foundation, the field of ADC development is continually evolving. Future investigations should aim to build a more extensive public database of the physicochemical properties of various auristatin derivatives, including this compound, under a wider range of conditions. Furthermore, the development of in silico models that can accurately predict the solubility and stability of these complex molecules would be a valuable tool for accelerating the early stages of drug development.
Ultimately, a thorough understanding of the core principles outlined in this guide will enable the scientific community to harness the full therapeutic potential of this compound, paving the way for the creation of more effective and safer antibody-drug conjugates for the treatment of cancer.
References
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. brjac.com.br [brjac.com.br]
- 11. researchgate.net [researchgate.net]
- 12. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
An In-depth Technical Guide to the In Vitro Cytotoxicity of Free MMAF-OMe on Tumor Cell Lines
Introduction: The Potent Anti-Tubulin Agent MMAF-OMe in Oncology Research
Monomethyl auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent.[1] While structurally similar to its analogue, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[1][2] This characteristic is advantageous in the context of Antibody-Drug Conjugates (ADCs), as it can reduce non-specific toxicity to antigen-negative cells.[1] The methyl ester form of the drug, this compound, is one of the most potent auristatins described, exhibiting IC50 values in the sub-nanomolar to nanomolar range against various cancer cell lines.[3] This guide provides a comprehensive technical overview of the in vitro cytotoxicity of free this compound, its mechanism of action, and detailed protocols for its evaluation.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for this compound is the inhibition of tubulin polymerization.[1][4] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton.[5] Microtubules play a critical role in various cellular processes, including the formation of the mitotic spindle during cell division.[6]
This compound exerts its cytotoxic effects by binding to tubulin and disrupting the dynamic instability of microtubules, which involves alternating phases of polymerization and depolymerization.[5][6] This interference with microtubule dynamics leads to a cascade of cellular events:
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][6]
This mechanism of action is a key strategy in cancer therapy, as rapidly dividing cancer cells are particularly susceptible to agents that disrupt mitosis.[6]
Caption: Mechanism of this compound induced cytotoxicity.
In Vitro Cytotoxicity of this compound on Various Tumor Cell Lines
This compound has demonstrated potent cytotoxic activity against a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) |
| MDAMB435/5T4 | Melanoma | 0.056 |
| MDAMB361DYT2 | Breast Cancer | 0.166 |
| MDAMB468 | Breast Cancer | 0.183 |
| Raji (5T4-) | Burkitt's Lymphoma | 0.449 |
Data sourced from MedchemExpress.[7]
Experimental Protocol: Assessing In Vitro Cytotoxicity using Tetrazolium-Based Assays
Colorimetric assays such as MTT and XTT are widely used to assess the in vitro cytotoxicity of compounds by measuring the metabolic activity of cells, which is an indicator of cell viability.[8]
Principle of Tetrazolium-Based Assays
These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to a colored formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan product that requires a solubilization step.[8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, simplifying the protocol.[8][9]
Caption: General workflow for in vitro cytotoxicity assay.
Detailed Step-by-Step Protocol (MTT Assay)
Materials:
-
Selected tumor cell line
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Determine cell density using a hemocytometer.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).[8]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[8]
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Corrected Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate as follows: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Perspectives
Free this compound is a highly potent cytotoxic agent that effectively induces cell cycle arrest and apoptosis in a variety of tumor cell lines by inhibiting tubulin polymerization. The in vitro cytotoxicity assays described in this guide provide a robust framework for evaluating its anti-cancer activity. As a key component of antibody-drug conjugates, understanding the intrinsic potency of this compound is crucial for the rational design and development of next-generation targeted cancer therapies. Further research into the nuances of its cellular uptake and efflux mechanisms in different cancer types will continue to refine its application in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
An In-Depth Technical Guide to MMAF-OMe: Target Identification and Validation Strategies
Abstract
Monomethyl Auristatin F-methyl ester (MMAF-OMe) is a highly potent synthetic antineoplastic agent, frequently employed as a cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs). As a derivative of the auristatin family, its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division. While tubulin is the established principal target, a comprehensive understanding of its molecular interactions is paramount for optimizing therapeutic efficacy and mitigating off-target toxicities. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the systematic identification and rigorous validation of this compound's cellular targets. We will explore both hypothesis-driven and unbiased discovery methodologies, followed by a suite of biochemical and cellular validation assays, presenting an integrated strategy that ensures scientific integrity and supports robust preclinical development.
Introduction: Understanding this compound and the Imperative for Target Validation
This compound is the methyl ester derivative of Monomethyl Auristatin F (MMAF), a potent inhibitor of tubulin polymerization.[1][2] MMAF itself is an analog of the natural product dolastatin 10 and is characterized by a C-terminal phenylalanine residue.[3] This charged residue restricts its passive diffusion across cell membranes, which can reduce systemic toxicity compared to its uncharged counterpart, MMAE.[3][4] As a payload for ADCs, this compound is linked to a monoclonal antibody that directs it to specific tumor-associated antigens, where it is internalized and released to exert its cytotoxic effect.[][]
The central dogma of this compound's action is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][7] However, relying solely on this established mechanism is insufficient for modern drug development. A rigorous target identification and validation workflow is critical for several reasons:
-
Confirmation of Primary Target Engagement: To definitively prove that the therapeutic effect is mediated through the intended target (tubulin) in relevant cellular contexts.
-
Identification of Off-Target Interactions: To uncover previously unknown protein interactions that could lead to unexpected toxicities or side effects.
-
Elucidation of Resistance Mechanisms: To identify cellular factors or pathways that, when altered, confer resistance to this compound, providing insights for combination therapies or next-generation drug design.
-
Supporting Clinical Strategy: A well-defined mechanism of action is essential for patient selection, biomarker development, and regulatory approval.
This guide outlines a multi-pronged approach, combining unbiased, discovery-phase techniques with targeted, validation-phase experiments to build a comprehensive target profile for this compound.
Part I: Strategies for Target Identification
The identification of a small molecule's binding partners can be approached through unbiased methods that survey the entire proteome or genome for interactions. These discovery-oriented techniques are essential for confirming the known target and revealing novel ones.
Chemical Proteomics: Fishing for Protein Interactors
Chemical proteomics utilizes a derivatized version of the small molecule as "bait" to capture its interacting proteins ("prey") from a complex biological sample, such as a cell lysate.[8][9] The captured proteins are subsequently identified using high-resolution mass spectrometry.
The most common chemical proteomics approach is AP-MS. This requires the synthesis of an this compound analog containing a linker and an affinity tag (e.g., biotin) that allows for immobilization on a solid support (e.g., streptavidin beads).
Experimental Protocol: Affinity Purification of this compound Targets
-
Probe Synthesis: Synthesize an this compound analog with an inert linker terminating in a biotin moiety.
-
Cell Culture and Lysis: Culture target cancer cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Lysate Pre-clearing: Incubate the cell lysate with control beads (without the this compound probe) to minimize non-specific binding to the matrix.
-
Affinity Capture: Immobilize the biotinylated this compound probe on streptavidin-coated magnetic beads. Incubate the pre-cleared lysate with the probe-coated beads for 2-4 hours at 4°C with gentle rotation. A parallel incubation with control beads is essential.
-
Washing: Wash the beads extensively with lysis buffer to remove unbound and weakly associated proteins. The stringency of the washes is critical for reducing background noise.
-
Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution, pH change, or using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically resolved by SDS-PAGE followed by in-gel trypsin digestion or subjected to in-solution digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.
-
Data Analysis: Compare the list of proteins identified from the this compound probe sample against the control sample. True interactors should be significantly enriched in the probe sample. Tubulin alpha and beta chains are expected to be the most highly enriched hits.
Functional Genomics: Uncovering Genetic Dependencies with CRISPR
Functional genomic screens identify genes that modulate a cell's response to a drug.[10] A CRISPR-based loss-of-function screen is a powerful, unbiased method to find genes whose knockout confers resistance to this compound.[11][12][13] The gene encoding the drug's direct target is often among the top hits in such a screen.
This approach involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cells. The cell population is then treated with the drug, and the sgRNAs enriched in the surviving (resistant) population are identified by deep sequencing.
Experimental Protocol: CRISPR Screen for this compound Resistance
-
Cell Line Preparation: Establish a stable cancer cell line expressing the Cas9 nuclease.
-
Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a genome-wide pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Baseline Sample Collection: Collect a population of cells to serve as the baseline representation of sgRNAs before drug treatment.
-
Drug Treatment: Culture the remaining cells in the presence of this compound at a concentration that kills ~80-90% of the cells (e.g., IC80-90). A parallel culture with a vehicle control (DMSO) is maintained.
-
Harvesting Resistant Cells: After a defined period (e.g., 14-21 days), harvest the surviving cells from both the this compound-treated and control populations.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the harvested cells and the baseline sample. Use PCR to amplify the sgRNA-encoding regions.
-
Data Analysis: Quantify the abundance of each sgRNA in the different samples using next-generation sequencing. Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control and baseline populations. Genes targeted by these enriched sgRNAs are considered potential resistance hits. Genes encoding tubulin subunits or proteins involved in microtubule regulation are anticipated hits.
Part II: Workflows for Rigorous Target Validation
Once putative targets are identified, a series of validation experiments are required to confirm that the drug's biological activity is a direct consequence of its interaction with the target.
Biochemical Validation: Probing the Direct Interaction
Biochemical assays use purified components to directly measure the effect of a compound on its target protein, free from the complexities of a cellular environment.
This is the definitive biochemical assay for validating this compound's mechanism of action. It directly measures the assembly of purified tubulin dimers into microtubules and how this process is affected by the compound. The polymerization can be monitored by an increase in light scattering (turbidity) or through a fluorescence-based reporter.[14][15][16]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Prepare a stock solution of GTP and a fluorescent reporter dye that preferentially binds to polymerized microtubules.
-
Compound Preparation: Prepare a serial dilution of this compound. Include a positive control for inhibition (e.g., vinblastine) and a positive control for stabilization (e.g., paclitaxel), as well as a vehicle control (DMSO).
-
Reaction Setup: In a 96-well or 384-well plate, combine the tubulin, GTP, and fluorescent reporter. Add the test compounds (this compound, controls) to the appropriate wells.
-
Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C. This temperature shift initiates tubulin polymerization.
-
Data Acquisition: Measure the fluorescence intensity every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A standard polymerization curve shows a nucleation phase, a growth phase, and a steady-state plateau. This compound should inhibit the rate and extent of polymerization. Calculate parameters such as Vmax (maximum polymerization rate) and the final polymer mass to quantify the inhibitory effect.
Table 1: Expected Outcomes in Tubulin Polymerization Assay
| Compound | Expected Effect on Polymerization | Mechanism |
| Vehicle (DMSO) | Normal polymerization curve | Baseline control |
| This compound | Inhibition of rate and extent | Destabilizer; inhibits tubulin assembly[3] |
| Vinblastine | Potent inhibition of polymerization | Destabilizer; positive control for inhibition[16] |
| Paclitaxel | Enhanced polymerization rate, lower critical concentration | Stabilizer; positive control for stabilization[16] |
Cellular Validation: Confirming the Mechanism in a Biological Context
Cellular assays are essential to confirm that the biochemical activity of this compound translates to the expected phenotype in living cells.
Since this compound disrupts microtubules, which are essential for forming the mitotic spindle, it is expected to cause cells to arrest in the G2/M phase of the cell cycle.[17] This can be quantified using flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed cancer cells in 6-well plates. Treat with varying concentrations of this compound (e.g., 0.1x to 10x the IC50 value) for a period corresponding to approximately one cell cycle (e.g., 18-24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all cells, including those that have arrested and detached, are collected.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Rehydrate the cells and treat them with RNase A to prevent staining of double-stranded RNA. Stain the cellular DNA with propidium iodide (PI), a fluorescent intercalating agent.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A significant increase in the G2/M population in this compound-treated cells validates its antimitotic activity.
Directly visualizing the effect of this compound on the cellular microtubule cytoskeleton provides compelling qualitative evidence of target engagement.
Experimental Protocol: Microtubule Staining
-
Cell Culture and Treatment: Grow cells on glass coverslips or in optically clear plates. Treat with this compound at a relevant concentration (e.g., the IC50 value) for a short duration (e.g., 3-6 hours).
-
Fixation and Permeabilization: Fix the cells with a solution that preserves cytoskeletal structure (e.g., paraformaldehyde followed by methanol or a microtubule-stabilizing buffer). Permeabilize the cell membranes with a detergent like Triton X-100.
-
Immunostaining: Block non-specific antibody binding sites. Incubate the cells with a primary antibody against α-tubulin. Follow this with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI (blue). Mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a high-resolution fluorescence or confocal microscope.
-
Analysis: In control cells, expect to see a well-defined, filamentous network of microtubules. In this compound-treated cells, this network should appear disrupted, diffuse, or collapsed, and mitotic cells will show aberrant mitotic spindles, confirming the compound's microtubule-destabilizing activity.[17]
Integrated Strategy and Conclusion
The identification and validation of this compound's target is a multi-step, iterative process that builds a comprehensive and defensible data package. The true power of this approach lies in the convergence of evidence from orthogonal methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 7. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 8. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 10. synthego.com [synthego.com]
- 11. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 13. biocompare.com [biocompare.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. maxanim.com [maxanim.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
role of MMAF-OMe in antibody-drug conjugate development
An In-depth Technical Guide to the Role of Monomethyl Auristatin F (MMAF) in Antibody-Drug Conjugate Development
Authored by a Senior Application Scientist
Abstract
The field of antibody-drug conjugates (ADCs) represents a paradigm shift in oncology, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Among the most pivotal payloads are the auristatins, synthetic analogs of the marine natural product dolastatin 10. This guide provides a comprehensive technical examination of Monomethyl Auristatin F (MMAF), a distinguished member of the auristatin family, and its role in the design and development of next-generation ADCs. We will dissect its unique chemical features, mechanism of action, conjugation strategies, and the critical analytical considerations for developing safe and effective MMAF-based ADCs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of MMAF to overcome challenges in targeted cancer therapy.
Introduction: The Strategic Niche of MMAF in the ADC Payload Arsenal
Antibody-drug conjugates are tripartite molecules comprising a monoclonal antibody (mAb), a chemical linker, and a cytotoxic payload.[1] The mAb provides exquisite targeting to tumor-associated antigens, minimizing systemic exposure of the payload.[] Upon binding and internalization, the linker is designed to release the payload, inducing apoptosis in the cancer cell.[3]
The choice of payload is a critical determinant of an ADC's therapeutic index. The ideal payload possesses sub-nanomolar potency, as only a small fraction of the administered ADC dose reaches the tumor.[] Auristatins, such as the widely used Monomethyl Auristatin E (MMAE), are potent tubulin inhibitors that fit this requirement.[1] However, the development of MMAF was a strategic advancement aimed at refining the ADC safety profile.
MMAF differs from MMAE by the presence of a charged C-terminal phenylalanine residue.[4][5] This modification renders MMAF significantly less permeable to cell membranes, a property that has profound implications for an ADC's mechanism of action and tolerability.[6][7] By attenuating the "bystander effect"—the killing of adjacent antigen-negative cells—MMAF-based ADCs are engineered for tumors with homogeneous antigen expression, offering a potentially wider therapeutic window by reducing off-target toxicities.[8][9] This guide explores the science and application of MMAF, from molecular design to preclinical validation.
Molecular Profile and Mechanism of Action
Chemical Structure and Physicochemical Properties
MMAF is a synthetic pentapeptide analog of dolastatin 10.[4] Its defining feature is the C-terminal phenylalanine, which is deprotonated and negatively charged at physiological pH. This charge is the primary reason for its low passive cell permeability compared to the neutral MMAE molecule.[5][7] This property is central to its design rationale: if the ADC is stable in circulation, the payload's toxicity is confined to the target cell that internalizes the conjugate. The methyl ester derivative, MMAF-OMe, is also utilized in ADC development and synthesis.
Mechanism of Action: Potent Antimitotic Activity
Like other auristatins, MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization.[4] This process is fundamental to the formation of the mitotic spindle, a structure essential for chromosomal segregation during cell division.
The sequence of events is as follows:
-
ADC Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis, into an endosome.[3]
-
Lysosomal Trafficking and Payload Release: The endosome fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome degrades the antibody and, in the case of a cleavable linker, cleaves the linker to release free MMAF.[] For non-cleavable linkers, degradation of the antibody releases an amino acid-linker-MMAF adduct, which remains the active cytotoxic agent.[7][10]
-
Tubulin Binding: Released MMAF binds to tubulin dimers within the cytoplasm.
-
Inhibition of Microtubule Assembly: This binding prevents the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle.[1][4]
-
Cell Cycle Arrest and Apoptosis: The cell is unable to proceed through the G2/M phase of the cell cycle, leading to prolonged mitotic arrest and the initiation of programmed cell death (apoptosis).[11]
The Bystander Effect: A Comparative Perspective
The bystander effect is the ability of a released payload to diffuse out of the target cell and kill neighboring cells.[12]
-
MMAE (High Bystander Effect): Being cell-permeable, MMAE can effectively kill adjacent antigen-negative cells, which is advantageous for treating heterogeneous tumors.[5][]
-
MMAF (Low/No Bystander Effect): The charged nature of MMAF restricts its diffusion across cell membranes.[8][9] This limits its activity primarily to the antigen-positive cell that internalized the ADC. This characteristic is desirable when the target antigen is homogeneously expressed on the tumor and minimizing damage to surrounding healthy tissue is a priority.[8]
Conjugation Chemistry and Manufacturing
The covalent attachment of MMAF to the mAb is a critical process that defines the ADC's stability, homogeneity, and efficacy. The choice of linker and conjugation strategy directly impacts the drug-to-antibody ratio (DAR), a critical quality attribute (CQA).[14]
Linker Technologies: Cleavable vs. Non-Cleavable
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific triggers within the target cell.
-
Valine-Citrulline (vc) Linker: This is a dipeptide linker that is susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[6][10] This ensures that MMAF is released primarily after internalization.
Non-Cleavable Linkers: These linkers remain intact, and the payload is released only upon complete degradation of the antibody backbone in the lysosome.
-
Maleimidocaproyl (mc) Linker: This type of linker releases the payload as an amino acid-linker-drug adduct (e.g., cysteine-mc-MMAF).[7][10] Surprisingly, this adduct is often as potent as the free drug. ADCs with non-cleavable linkers, like cAC10-mc-MMAF, have shown an improved therapeutic window compared to their cleavable counterparts, likely due to enhanced stability and a more favorable pharmacokinetic profile.[7][10]
Conjugation Workflow: A Conceptual Overview
Cysteine-based conjugation is a common method for producing auristatin-based ADCs. The process involves the partial reduction of interchain disulfide bonds in the antibody's hinge region, followed by reaction with a maleimide-functionalized linker-drug.
Analytical Characterization: Ensuring ADC Quality
Rigorous analytical testing is paramount to ensure the safety, potency, and consistency of an this compound ADC. The heterogeneous nature of ADC production requires a suite of orthogonal methods to characterize the final product.[15][16]
Key Analytical Techniques for ADC Characterization
| Analytical Technique | Parameter Measured | Rationale and Insights |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution and average DAR.[14][17] | Separates ADC species based on hydrophobicity. Each conjugated drug adds hydrophobicity, allowing for the resolution of DAR0, DAR2, DAR4, etc., species. It is a primary method for determining ADC homogeneity. |
| Reversed-Phase Liquid Chromatography (RP-LC-MS) | DAR, mass of light and heavy chains, drug load distribution.[14][15] | Often performed after reducing the ADC into its light and heavy chains. Provides precise mass information to confirm conjugation and identify different drug-loaded chain variants. |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation.[17][18] | Separates molecules by size. Essential for quantifying high molecular weight species (aggregates), which can impact immunogenicity and pharmacokinetics. |
| UV-Vis Spectroscopy | Average DAR and protein concentration.[14] | A straightforward method that uses the differential extinction coefficients of the antibody and the payload to calculate the average DAR.[14] |
| Mass Spectrometry (MS) | Intact and reduced ADC mass, confirmation of conjugation sites.[14][19] | Provides the most accurate mass measurements to confirm the identity of the ADC and its subunits. Peptide mapping after digestion can pinpoint the exact cysteine residues that were conjugated. |
Experimental Protocol: DAR Determination by HIC
This protocol provides a standardized methodology for assessing the DAR distribution of a cysteine-linked this compound ADC.
Objective: To separate and quantify the different drug-loaded species (DAR0, DAR2, DAR4, etc.) in an ADC sample to calculate the average DAR.
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
ADC sample (~1 mg/mL)
Methodology:
-
System Equilibration: Equilibrate the HIC column with a high percentage of Mobile Phase A (e.g., 100% A) until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µg of the ADC sample onto the column.
-
Chromatographic Separation: Apply a linear gradient to decrease the salt concentration (i.e., increase the percentage of Mobile Phase B). A typical gradient might be from 0% B to 100% B over 30 minutes.
-
Causality: The ADC binds to the hydrophobic stationary phase under high salt conditions. As the salt concentration decreases, the hydrophobic interactions weaken, and ADC species elute in order of increasing hydrophobicity. Unconjugated antibody (DAR0) elutes first, followed by DAR2, DAR4, and so on.
-
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the area of each peak corresponding to a specific DAR species (ADARn).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(n * ADARn) / Σ(ADARn) Where 'n' is the number of drugs for a given peak (0, 2, 4, ...).
-
Self-Validation: The system is validated by running a well-characterized reference standard alongside the test sample. The retention times and peak distribution should be consistent. The sum of all peak areas should account for the total injected protein.
Preclinical Evaluation and Clinical Translation
In Vitro and In Vivo Assessment
Before an ADC can proceed to clinical trials, its activity and safety must be rigorously assessed in preclinical models.
| Study Type | Objective | Key Methodologies | Expected Outcome for MMAF-ADC |
| In Vitro Cytotoxicity Assay | Determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.[20][21] | Cells are incubated with serial dilutions of the ADC for 72-96 hours. Cell viability is measured using assays like MTT or CellTiter-Glo.[22] | High potency (low nM or pM IC50) against antigen-positive cells.[20] Significantly lower potency against antigen-negative cells, demonstrating target specificity. |
| Bystander Effect Assay | Assess the ability of the payload to kill neighboring antigen-negative cells.[21] | Co-culture of antigen-positive and antigen-negative cells, where one cell line is labeled (e.g., with GFP). Treat with ADC and measure the viability of both populations via flow cytometry.[23] | Minimal killing of antigen-negative cells compared to a parallel experiment with an MMAE-based ADC, confirming the low bystander potential of MMAF.[8][9] |
| In Vivo Xenograft Study | Evaluate anti-tumor efficacy in a living system.[6] | Immunocompromised mice are implanted with human tumor xenografts. Once tumors are established, mice are treated with the ADC, and tumor volume is monitored over time.[18] | Significant tumor growth inhibition or regression at well-tolerated doses in models with high, homogeneous antigen expression.[24] |
| Pharmacokinetic (PK) Study | Characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and free payload.[25] | The ADC is administered to animals (e.g., rats, monkeys), and blood samples are collected over time. Levels of total antibody, conjugated ADC, and released payload are measured using techniques like ELISA and LC-MS/MS.[26][27] | The ADC should exhibit a long half-life, similar to the parent mAb. Free MMAF levels in circulation should be very low, indicating good linker stability.[18] |
Clinical Experience with MMAF-Based ADCs
The unique properties of MMAF have led to the development of several clinical-stage ADCs. The most prominent example is Belantamab mafodotin.
| ADC Name | Target Antigen | Indication | Key Clinical Findings & Toxicities |
| Belantamab mafodotin (Blenrep) | B-cell maturation antigen (BCMA) | Relapsed or refractory multiple myeloma | Demonstrated significant response rates in heavily pretreated patients.[3][24] The primary dose-limiting toxicity is ocular, including keratopathy (corneal changes), which is a known class effect for some microtubule inhibitors.[11] |
| Depatuxizumab mafodotin | Epidermal Growth Factor Receptor (EGFR) | Glioblastoma | Investigated in clinical trials for EGFR-amplified solid tumors.[3] The non-cleavable linker and cell-impermeant MMAF payload were designed to limit bystander effects.[9] |
| Vorsetuzumab mafodotin (SGN-75) | CD70 | Renal Cell Carcinoma | Underwent Phase I clinical trials.[24] Associated with toxicities including thrombocytopenia.[11] |
Conclusion
Monomethyl Auristatin F represents a sophisticated tool in the ADC design toolkit. Its defining characteristic—low cell permeability—is not a limitation but a strategic feature that enables the development of ADCs with a distinct mechanism of action and safety profile. By minimizing the bystander effect, MMAF-based conjugates are tailored for therapeutic strategies where high target specificity and reduced off-target toxicity are paramount. The successful clinical development of agents like Belantamab mafodotin validates this approach. As the ADC field continues to evolve, the rational application of payloads like MMAF, combined with innovations in linker technology and antibody engineering, will continue to drive the creation of more precise and effective cancer therapies.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. diva-portal.org [diva-portal.org]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
chemical differences between MMAF-OMe and MMAF
An In-depth Technical Guide to the Chemical and Functional Differences between MMAF and MMAF-OMe for Antibody-Drug Conjugate Development
Abstract
Monomethyl auristatin F (MMAF) is a highly potent, synthetic antineoplastic agent widely employed as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Its structural analogue, this compound, serves as a prodrug, engineered to overcome specific delivery challenges. This technical guide provides an in-depth analysis of the critical chemical distinctions between MMAF and its methyl ester derivative, this compound. We will explore the structural nuances, the strategic rationale for esterification, the mechanism of intracellular activation, and the resulting implications for ADC design, efficacy, and experimental evaluation. This document is intended for researchers, chemists, and drug development professionals in the field of oncology and targeted therapeutics.
Introduction: The Role of Auristatins in ADCs
Antibody-drug conjugates represent a cornerstone of modern targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[3][4][5] The success of an ADC is contingent on the synergy of its three components: a highly specific monoclonal antibody, a stable linker, and a potent cytotoxic payload.[3] The auristatins, synthetic analogues of the natural marine product dolastatin 10, are among the most clinically successful payload classes due to their sub-nanomolar potency.[][7][8]
MMAF functions by inhibiting tubulin polymerization, a critical process for mitotic spindle formation.[1][] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[2] However, the intrinsic properties of MMAF, specifically its limited cell permeability, present both challenges and opportunities for ADC development, leading to the creation of prodrug forms like this compound.
The Core Chemical Distinction: Carboxylic Acid vs. Methyl Ester
The fundamental chemical difference between MMAF and this compound lies at the C-terminus of the pentapeptide structure. MMAF features a free carboxylic acid on its terminal phenylalanine residue. In this compound, this carboxylic acid is esterified with a methyl group, forming a methyl ester.[10]
This seemingly minor modification has profound consequences for the molecule's physicochemical properties and biological activity. The free carboxyl group of MMAF is ionized at physiological pH, conferring a negative charge.[3] This charge significantly increases the molecule's hydrophilicity and is the primary reason for its poor passive diffusion across the lipophilic cell membrane.[2][11][12] Conversely, the methyl ester of this compound neutralizes this charge, increasing the molecule's lipophilicity and enhancing its ability to traverse the cell membrane.
Diagram: Chemical Structures of MMAF and this compound
Caption: Core chemical difference between MMAF and its prodrug, this compound.
The Prodrug Strategy: Rationale and Mechanism of Action
The use of this compound is a classic prodrug strategy. The molecule is administered in a less active, more permeable form (this compound) to ensure efficient entry into the target cancer cell. Once inside the cytoplasm, it is converted into the highly active, membrane-impermeable form (MMAF).
Enhanced Cellular Uptake
The primary rationale for using this compound is to bypass the permeability limitations of MMAF.[13] While the ADC mechanism delivers the payload into the cell via receptor-mediated endocytosis, the efficiency of this process and subsequent payload release can vary.[14] Furthermore, in some ADC designs, particularly those involving cleavable linkers, the payload may be released in the tumor microenvironment. A more permeable payload like this compound could then diffuse into adjacent tumor cells, including those that may not have expressed the target antigen, a phenomenon known as the bystander effect.[12]
Intracellular Activation: Enzymatic Hydrolysis
The conversion of this compound to MMAF is a critical activation step. This process is catalyzed by intracellular carboxylesterases, enzymes that are abundant in the cytoplasm of mammalian cells. These enzymes hydrolyze the methyl ester bond, unmasking the free carboxylic acid and generating the active MMAF payload.
The trapping of the now-charged MMAF molecule inside the cell is a key advantage. Its poor membrane permeability prevents it from diffusing out of the target cell, thereby concentrating the cytotoxic agent where it is needed and reducing the potential for off-target toxicity to neighboring healthy cells.[2][12]
Diagram: Intracellular Activation Workflow of this compound
Caption: Mechanism of this compound ADC action and intracellular activation.
Comparative Physicochemical and Cytotoxic Properties
The chemical modification directly translates to distinct physicochemical and biological properties, which are summarized below.
| Property | MMAF | This compound | Rationale for Difference |
| IUPAC Name | (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid[1] | L-Phenylalanine, N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(αR,βR,2S)-β-methoxy-α-methyl-2-pyrrolidinepropanoyl-, methyl ester | Esterification of the terminal carboxylic acid. |
| Molecular Formula | C₃₉H₆₅N₅O₈[1] | C₄₀H₆₇N₅O₈[10] | Addition of a methyl group (-CH₂). |
| Molar Mass | 731.97 g/mol [1] | 745.99 g/mol [10] | Mass of the additional methyl group. |
| C-Terminus | Free Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | Core chemical distinction. |
| Charge (Physiological pH) | Negative | Neutral | Ionization of the carboxylic acid vs. neutral ester. |
| Cell Permeability | Low / Poor[2][11] | High / Enhanced | The neutral ester is more lipophilic and can passively diffuse across the cell membrane more readily than the charged carboxylate.[13] |
| Intrinsic Cytotoxicity (as free drug) | Potent, but limited by uptake[11] | Highly Potent[10] | This compound's enhanced permeability allows it to enter cells more efficiently to be converted to the active MMAF.[10][13] |
| Bystander Killing Potential | Low[12] | Potentially Higher | Enhanced membrane permeability allows diffusion to neighboring antigen-negative cells. |
Note: IC₅₀ values are highly dependent on the cell line and assay conditions. For example, this compound has shown IC₅₀ values of 0.056 nM in MDAMB435/5T4 cells and 0.183 nM in MDAMB468 cells.[10]
Experimental Evaluation Protocols
A rigorous comparative evaluation of ADCs utilizing MMAF versus this compound payloads requires a suite of cell-based functional assays.
In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)
This is the foundational assay to determine the potency (IC₅₀) of an ADC.[15][16]
Objective: To quantify and compare the dose-dependent cell-killing ability of an MMAF-based ADC versus an this compound-based ADC on an antigen-positive cancer cell line.
Methodology:
-
Cell Plating: Seed target cells (e.g., HER2-positive BT-474 cells for an anti-HER2 ADC) in 96-well plates at a predetermined density and allow them to adhere overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the ADCs (and relevant controls: unconjugated antibody, free payload) and add them to the cells. Incubate for a period that allows for internalization and payload-induced apoptosis (typically 72-96 hours).[18]
-
Viability Reagent Addition: Add a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[19]
-
Incubation & Solubilization: Incubate to allow viable cells to metabolize the tetrazolium salt into a colored formazan product. If using MTT, a solubilization step with DMSO or SDS is required.[19]
-
Absorbance Reading: Measure the absorbance of the colored product using a microplate reader. The color intensity is directly proportional to the number of viable cells.[19]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Bystander Effect Assay (Co-Culture Method)
This assay is crucial for assessing the impact of payload permeability on neighboring, antigen-negative cells.[12][16]
Objective: To determine if the this compound payload can diffuse from target cells to kill adjacent antigen-negative cells more effectively than the MMAF payload.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cell line.
-
Co-Culture Plating: Seed a mixed population of antigen-positive and fluorescently-labeled antigen-negative cells in the same well.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs for 72-96 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to specifically quantify the viability of the fluorescent antigen-negative cell population.
-
Data Interpretation: A significant reduction in the viability of the antigen-negative cells in the presence of the this compound ADC (compared to the MMAF ADC) indicates a pronounced bystander effect.[16]
Conclusion and Future Directions
The strategic conversion of MMAF to its methyl ester prodrug, this compound, is a prime example of rational drug design in the ADC field. This chemical modification directly addresses the challenge of cellular permeability, transforming a potent but membrane-impermeable cytotoxin into a vehicle for enhanced intracellular delivery. The choice between MMAF and this compound as an ADC payload is not trivial and depends on the desired therapeutic profile. MMAF, with its inherent low permeability, is ideal for ADCs where minimizing bystander effects and off-target toxicity is paramount.[11][12] In contrast, this compound may be advantageous in treating tumors with heterogeneous antigen expression, where a localized bystander effect could enhance overall therapeutic efficacy.[20] As ADC technology continues to evolve, a deep understanding of these fundamental chemical and biological differences will remain critical for the design of the next generation of targeted cancer therapies.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
step-by-step guide to creating MMAF-OMe ADCs
Application Notes and Protocols
Topic: A Step-by-Step Guide to Creating MMAF-OMe Antibody-Drug Conjugates (ADCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architecture of a Targeted Therapeutic
Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine in oncology, combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2] This synergy allows for the targeted delivery of chemotherapy, enhancing the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity to healthy tissues.[3][4][5] An ADC's architecture consists of three core components: a mAb targeting a tumor-associated antigen, a highly potent cytotoxic agent, and a chemical linker connecting them.[1][6]
This guide focuses on the synthesis of ADCs utilizing Monomethyl Auristatin F-methyl ester (this compound). MMAF is a synthetic and exceptionally potent antimitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division, ultimately leading to apoptosis.[7][8] Unlike its well-known analogue MMAE, MMAF is rendered less membrane-permeable by a charged C-terminal phenylalanine, which can reduce off-target toxicity.[7][9] The methyl ester form, this compound, is a prodrug that is among the most potent auristatins, designed for stability and efficient conjugation.[10][11]
We will detail a robust and reproducible methodology centered on cysteine-based conjugation—a strategy that offers greater control over the final product's homogeneity compared to lysine-based methods.[5][12] By reducing the antibody's native interchain disulfide bonds, a defined number of reactive thiol groups are generated, enabling the creation of ADCs with a more predictable and narrow drug-to-antibody ratio (DAR).[12] This control over the DAR is a critical quality attribute (CQA), as it directly influences the ADC's stability, pharmacokinetics, and therapeutic efficacy.[3][4][13]
I. Foundational Principles & Strategic Considerations
A. The Mechanism of Action: From Binding to Apoptosis
The therapeutic effect of an this compound ADC is a multi-stage process. Understanding this pathway is crucial for interpreting characterization data and troubleshooting experimental outcomes.
-
Binding & Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific target antigen on the surface of a cancer cell.[14]
-
Endocytosis & Trafficking: Upon binding, the cell internalizes the ADC-antigen complex through receptor-mediated endocytosis, enclosing it within an endosome.
-
Lysosomal Degradation & Payload Release: The endosome fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (for cleavable linkers), or the antibody itself is degraded (for non-cleavable linkers), liberating the active MMAF payload into the cytoplasm.[15]
-
Cytotoxicity: Once in the cytoplasm, MMAF binds to tubulin, disrupting the formation of the mitotic spindle. This interference halts the cell cycle and triggers the apoptotic cascade, leading to programmed cell death.[8][16]
B. Choosing the Right Conjugation Chemistry
The choice of linker and conjugation strategy is paramount. For this compound, a common and effective approach involves a maleimide-functionalized linker that reacts with free thiols on the antibody.[15]
-
Linker: A popular choice is a maleimidocaproyl (mc) spacer combined with a protease-cleavable valine-citrulline (vc) dipeptide and a self-immolative spacer (PABC).[15][] This "mc-vc-PABC" linker is stable in circulation but is efficiently cleaved by lysosomal enzymes like Cathepsin B, ensuring payload release only after internalization.[15]
-
Conjugation Site: Targeting interchain cysteine residues provides a predictable number of conjugation sites (up to 8 per IgG1 antibody).[12] This results in a more homogeneous ADC population, which is highly desirable for clinical development.[18]
II. Materials and Reagents
| Reagent / Material | Supplier Example | Purpose | Storage |
| Monoclonal Antibody (IgG1) | In-house / Commercial | Targeting vehicle | 2-8°C or -80°C |
| mc-vc-PABC-MMAF-OMe | MedChemExpress, etc. | Drug-Linker Payload | -20°C, Desiccated |
| TCEP HCl | Thermo Fisher Scientific | Reducing Agent | Room Temperature |
| L-Cysteine | Sigma-Aldrich | Quenching Agent | Room Temperature |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Drug-Linker Solvent | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Conjugation Buffer | Room Temperature |
| Diafiltration/Desalting Columns (e.g., Zeba™) | Thermo Fisher Scientific | Buffer Exchange | Room Temperature |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters, Agilent | DAR Analysis/Purification | Per Manufacturer |
| Size Exclusion Chromatography (SEC) Column | Waters, Agilent | Purity/Aggregate Analysis | Per Manufacturer |
Note: This table is for illustrative purposes. Researchers should source reagents according to their specific experimental needs and institutional guidelines.
III. Experimental Protocols: Synthesis and Purification
This protocol describes the synthesis of an this compound ADC via cysteine conjugation, targeting a DAR of 4.
Workflow Overview
Step 1: Antibody Preparation & Buffer Exchange
-
Rationale: The antibody must be in a suitable buffer, free of amines (like Tris) or thiols that could interfere with the conjugation reaction. A phosphate-based buffer is ideal.
-
Protocol:
-
Prepare the antibody at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into a conjugation buffer (e.g., PBS containing 1 mM EDTA, pH 7.4) using a desalting column or tangential flow filtration (TFF).[14]
-
Confirm the final antibody concentration using a NanoDrop spectrophotometer at 280 nm.
-
Step 2: Antibody Disulfide Bond Reduction
-
Rationale: To expose the cysteine thiol groups for conjugation, the interchain disulfide bonds must be selectively reduced. TCEP is an effective reducing agent that is specific for disulfide bonds and does not need to be removed prior to the maleimide reaction.[5][12]
-
Protocol:
-
Warm the antibody solution to 37°C.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5-fold molar excess over the antibody.
-
Example Calculation: For a 150 kDa antibody, 2.5 molar equivalents are needed. Optimization may be required depending on the specific antibody.
-
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Step 3: Conjugation Reaction
-
Rationale: The maleimide group on the drug-linker reacts with the newly generated free thiols on the antibody to form a stable thioether bond. The reaction is typically performed with a slight excess of the drug-linker to drive the reaction to completion.
-
Protocol:
-
Just before the end of the reduction incubation, dissolve the mc-vc-PABC-MMAF-OMe drug-linker in anhydrous DMSO to a stock concentration of 10-20 mM. The solution should be used immediately.[5][10]
-
Cool the reduced antibody solution to room temperature.
-
Add a molar excess of the dissolved drug-linker to the reduced antibody. To target a DAR of 4, a starting point of 5-6 molar equivalents of drug-linker per mole of antibody is recommended.
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.
-
Step 4: Quenching the Reaction
-
Rationale: Any unreacted maleimide groups on the excess drug-linker must be "capped" or quenched to prevent them from reacting with other molecules during purification or storage. L-cysteine is an effective quenching agent.
-
Protocol:
-
Add a 3 to 5-fold molar excess of L-cysteine (relative to the initial amount of drug-linker) to the conjugation reaction mixture.
-
Incubate for an additional 20-30 minutes at room temperature.
-
Step 5: Purification of the ADC
-
Rationale: Purification is essential to remove unconjugated drug-linker, quenching agent, and any potential aggregates.[19][20] Hydrophobic Interaction Chromatography (HIC) is highly effective for separating ADC species based on their DAR, as each conjugated drug adds hydrophobicity.[] Alternatively, TFF can be used for removing small molecules and buffer exchange.
-
Protocol (using TFF/Diafiltration for initial cleanup):
-
Concentrate the crude ADC mixture and perform diafiltration against a formulation buffer (e.g., Histidine, pH 6.0 with sucrose) using a TFF system.
-
This process will remove excess small molecules and exchange the ADC into its final storage buffer.
-
The purified ADC should be stored at 2-8°C or frozen at -80°C for long-term stability.
-
IV. Characterization and Quality Control
Thorough analytical characterization is required to ensure the ADC meets the desired quality standards.[3][4][22]
A. Determination of Drug-to-Antibody Ratio (DAR)
-
Principle: The average DAR is a critical quality attribute. HIC is the gold standard for cysteine-conjugated ADCs, separating species with different numbers of drugs.[23][24]
-
Method: Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Elute using a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate to 0 M).
-
Peaks corresponding to ADCs with DAR 0, 2, 4, 6, and 8 will elute in order of increasing retention time.
-
The average DAR is calculated from the weighted average of the peak areas.[13][]
DAR Calculation Formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
| Parameter | Typical Result | Interpretation |
| DAR 0 (Unconjugated mAb) | < 5% | Indicates high conjugation efficiency. |
| DAR 2 | 15-25% | A major species in the mixture. |
| DAR 4 | > 50% | The target and most abundant species. |
| DAR 6 | 10-20% | A common higher-order species. |
| DAR 8 | < 5% | Indicates minimal over-conjugation. |
| Average DAR | 3.8 - 4.2 | Confirms the target DAR was achieved. |
B. Purity and Aggregation Analysis
-
Principle: Aggregation can impact safety and efficacy. Size Exclusion Chromatography (SEC-HPLC) separates molecules based on size.[26]
-
Method: SEC-HPLC
-
Inject the purified ADC onto an SEC column.
-
The main peak should correspond to the monomeric ADC (~150 kDa).
-
High molecular weight species (aggregates) will elute earlier, and any low molecular weight fragments will elute later.
-
A typical specification for the monomeric peak is >95%.
-
C. In Vitro Cytotoxicity Assay
-
Principle: This functional assay determines the potency (IC50) of the ADC. It is crucial to test on both antigen-positive (target) and antigen-negative (control) cell lines to demonstrate target-specific killing.[27][28]
-
Method (MTT/XTT Assay):
-
Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound ADC, unconjugated antibody, and free this compound drug.
-
Incubate for 72-96 hours.
-
Add a viability reagent (e.g., MTT or XTT) and incubate according to the manufacturer's protocol.[7][29]
-
Measure the absorbance using a plate reader.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each condition.
-
-
Expected Outcome: The ADC should show high potency (low nM IC50) against the antigen-positive cell line and significantly lower potency against the antigen-negative cell line.[7][27] The unconjugated antibody should show no cytotoxicity.
V. References
-
Current approaches for the purification of antibody-drug conjugates. PubMed. 19
-
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova. 3
-
Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. 20
-
Review of Antibody Drug Conjugate (ADC) Purification. BOC Sciences.
-
Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health (NIH). 22
-
Antibody Drug Conjugate Manufacturing: Purification. Sigma-Aldrich. --INVALID-LINK--
-
Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. 4
-
Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst (RSC Publishing). 23
-
Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. 26
-
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. Benchchem. 29
-
This compound (Monomethyl auristatin F methyl ester). MedchemExpress.com. 10
-
The Chemistry Behind ADCs. PubMed Central. 1
-
Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PubMed Central. 27
-
Application Notes and Protocols: A Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis. Benchchem. 5
-
ADC In Vitro Cytotoxicity Evaluation Service. Creative Biolabs. 28
-
Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. TriLink BioTechnologies. 2
-
Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates. Creative Biolabs ADC Blog. 13
-
Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. ACROBiosystems.
-
Drug-to-Antibody Ratio Analysis Methods. PharmiWeb.com. 24
-
A review of conjugation technologies for antibody drug conjugates. Oxford Academic. 18
-
Targeted therapies: An introduction to ADC manufacturing. CRB. 14
-
Application Notes and Protocols for Cell-Based Functional Assays of ADCs with this compound. Benchchem. 7
-
Monomethyl auristatin F. Wikipedia. 8
-
ADCs: General Process Flow. Esco Pharma. 6
-
Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction. Creative Biolabs. --INVALID-LINK--
-
Current ADC Linker Chemistry. PubMed Central. 15
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. 12
-
MMAE/MMAF-Based Linker Conjugation Services. BOC Sciences.
-
A Comparative Analysis of MMAF Sodium Linker Technologies in Antibody-Drug Conjugates. Benchchem. 9
-
Auristatin Payloads for Antibody–Drug Conjugates (ADCs). Royal Society of Chemistry. 11
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. adcreview.com [adcreview.com]
- 4. veranova.com [veranova.com]
- 5. benchchem.com [benchchem.com]
- 6. escopharma.com [escopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. crbgroup.com [crbgroup.com]
- 15. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. pharmiweb.com [pharmiweb.com]
- 26. pharmafocusamerica.com [pharmafocusamerica.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 29. benchchem.com [benchchem.com]
Utilizing MMAF-OMe in Cell-Based Cytotoxicity Assays: Protocols and Insights
An Application Guide for Researchers
Introduction: The Potency of MMAF-OMe in Targeted Therapeutics
Monomethyl auristatin F (MMAF) is a synthetic and exceptionally potent antimitotic agent, representing a cornerstone in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its methyl ester derivative, this compound, serves as a crucial payload in ADCs designed to selectively target and eradicate cancer cells.[1][3] The core therapeutic strategy of an ADC relies on the precise delivery of a cytotoxic payload like this compound to antigen-expressing tumor cells, thereby maximizing efficacy while minimizing systemic toxicity.[3][]
The efficacy of any this compound-based therapeutic is fundamentally determined by its ability to induce cell death. Therefore, robust, reproducible, and well-characterized in vitro cytotoxicity assays are indispensable for the preclinical evaluation of these compounds.[3] This guide provides a comprehensive overview of the mechanism of this compound and delivers detailed, field-tested protocols for assessing its cytotoxic effects in cell culture, empowering researchers to generate high-quality, reliable data.
Mechanism of Action: Disrupting the Cellular Skeleton
The cytotoxic activity of this compound is rooted in its potent interaction with tubulin, the fundamental protein subunit of microtubules.[5][6][7] Microtubules are dynamic polymers essential for numerous cellular functions, most critically for the formation of the mitotic spindle during cell division.[5]
Upon internalization into a target cell (typically as part of an ADC), the this compound payload is released and binds to tubulin dimers. This binding event inhibits tubulin polymerization, disrupting the delicate balance of microtubule assembly and disassembly.[2][8][9] The consequences for the cell are catastrophic:
-
Mitotic Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, halting the cell cycle in the G2/M phase.[1][5]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][5]
This mechanism makes this compound particularly effective against the rapidly proliferating cells characteristic of cancer.[7]
Caption: Mechanism of this compound-induced cytotoxicity.
Core Protocol: MTT-Based Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[10] It measures the metabolic activity of a cell population, which in most cases, is directly proportional to the number of viable cells.[10][11] The principle lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13]
Materials and Reagents
-
Cell Line: An appropriate cancer cell line with known characteristics.
-
Culture Medium: Complete medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution of known concentration in anhydrous DMSO.[14] Note: this compound is unstable in solution; fresh dilutions are strongly recommended.[15][16]
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize and store protected from light.[17]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 N HCl.
-
Equipment: 96-well flat-bottom tissue culture plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to the optimal seeding density (determined empirically, typically 2,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include "media only" wells for background blank controls.[10][17]
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution series of this compound in complete culture medium from your stock solution. A typical 10-point, 3-fold dilution series might span from 1 µM down to low pM concentrations.
-
Include a "vehicle control" group containing the highest concentration of DMSO used in the dilution series (e.g., 0.1%).[10]
-
Include an "untreated control" group containing fresh medium only.
-
Carefully aspirate the seeding medium from the wells and add 100 µL of the appropriate drug dilution or control solution.
-
Incubate for 72-96 hours. This extended incubation is critical for tubulin inhibitors, as cell-cycle arrest and subsequent apoptosis are delayed processes.[18][19]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background noise.
-
Caption: Experimental workflow for an this compound cytotoxicity assay.
Alternative Protocol: Luminescent ATP Assay (CellTiter-Glo®)
For higher sensitivity, especially with low cell numbers or 3D cultures, a luminescent ATP-based assay like CellTiter-Glo® is an excellent alternative.[20][21] The principle is that the quantity of ATP is directly proportional to the number of metabolically active cells.[22][23] The assay reagent lyses the cells and generates a "glow-type" luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[20]
The procedure is simpler ("add-mix-measure") and avoids liquid removal steps, reducing pipetting errors.[20]
-
Follow steps 1 and 2 from the MTT protocol.
-
Equilibrate the 96-well plate to room temperature for ~30 minutes.[24]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[24]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[24][25]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24][25]
-
Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
The goal of data analysis is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound required to inhibit cell viability by 50%.[26][27]
-
Background Subtraction: Subtract the average absorbance/luminescence value of the "media only" blank wells from all other wells.[1][19]
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the untreated control wells.[27]
-
% Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).[27][28]
-
IC₅₀ Calculation: Use a non-linear regression model (four-parameter logistic or sigmoidal dose-response) to fit the curve.[28][29] Statistical software like GraphPad Prism or R is ideal for this calculation. The software will directly compute the IC₅₀ value.[27]
Table 1: Sample Data for IC₅₀ Determination
| This compound Conc. (nM) | Log Concentration | Avg. Absorbance (OD 570nm) | % Viability |
| 0 (Untreated) | N/A | 1.250 | 100.0% |
| 0 (Vehicle) | N/A | 1.245 | 99.6% |
| 0.01 | -2.00 | 1.210 | 96.8% |
| 0.03 | -1.52 | 1.150 | 92.0% |
| 0.10 | -1.00 | 0.980 | 78.4% |
| 0.30 | -0.52 | 0.650 | 52.0% |
| 1.00 | 0.00 | 0.250 | 20.0% |
| 3.00 | 0.48 | 0.110 | 8.8% |
| 10.00 | 1.00 | 0.080 | 6.4% |
| 100.00 | 2.00 | 0.075 | 6.0% |
| Media Blank | N/A | 0.070 | N/A |
| Note: Absorbance values are corrected for blank. |
From a curve fit to this data, the IC₅₀ would be calculated to be approximately 0.28 nM .
Pro-Tips from the Field & Troubleshooting
| Problem | Potential Cause(s) | Expert Recommendation & Solution |
| Low Potency (High IC₅₀) | 1. Suboptimal incubation time.2. Low target expression (if using an ADC).3. This compound degradation.4. Cell resistance (e.g., efflux pumps). | 1. Extend incubation time. Ensure you are incubating for at least 72-96 hours for tubulin inhibitors.[18][19]2. Confirm cell line characteristics. Use low-passage cells and verify target expression if applicable.[18]3. Use fresh dilutions. Prepare this compound dilutions immediately before use from a fresh DMSO stock.[15][16]4. Investigate resistance. Check literature for known resistance mechanisms in your cell line, such as overexpression of P-glycoprotein.[18] |
| High Variability Between Replicates | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension. Mix the cell suspension thoroughly before and during seeding.2. Use proper pipetting technique. Use a multichannel pipette for reagent additions and ensure tips are properly sealed. Reverse pipetting can improve accuracy.[18]3. Mitigate edge effects. Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.[30] |
| High Background Signal | 1. Reagent contamination.2. High cell seeding density.3. Compound interference. | 1. Use sterile technique. Ensure all reagents and the culture environment are free from microbial contamination.[18]2. Optimize cell number. Perform a cell titration experiment to find a seeding density that gives a strong signal without being confluent at the end of the assay.[31]3. Include a "compound only" control. Test the highest concentration of this compound in cell-free media to see if it interferes with the assay readout and subtract this value if necessary.[18] |
Safety Precautions
This compound is a highly potent cytotoxic compound and must be handled with extreme care in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a chemical fume hood or a biological safety cabinet to avoid inhalation of aerosols.
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, plates, media) as hazardous cytotoxic waste according to your institution's guidelines.
-
Spill Cleanup: Have a spill kit ready that is appropriate for cytotoxic compounds.
By following these detailed protocols and incorporating insights from the field, researchers can confidently and accurately assess the cytotoxic potential of this compound, generating the critical data needed to advance the development of next-generation targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. m.youtube.com [m.youtube.com]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. scribd.com [scribd.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. Star Republic: Guide for Biologists [sciencegateway.org]
- 29. researchgate.net [researchgate.net]
- 30. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for In Vivo Preclinical Evaluation of MMAF-OMe Antibody-Drug Conjugates
Introduction: The Rationale for MMAF-OMe in Targeted Cancer Therapy
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] The architecture of an ADC is a triad of a monoclonal antibody (mAb) specific for a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects them.[1][3] The success of an ADC hinges on the synergy of these three components. This guide focuses on the preclinical in vivo evaluation of ADCs employing Monomethyl Auristatin F with a methyl ester modification (this compound) as the cytotoxic payload.
MMAF is a synthetic analog of the natural antineoplastic agent dolastatin 10.[4] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation, which ultimately leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[4][5] A distinguishing feature of MMAF is its C-terminal phenylalanine, which imparts a net charge, rendering the molecule less membrane-permeable compared to its counterpart, MMAE.[1][4][6] This characteristic is pivotal as it curtails the "bystander effect," where the payload diffuses out of the targeted cancer cell to kill adjacent, antigen-negative cells.[6] While a bystander effect can be advantageous in certain tumor microenvironments, its absence with MMAF-based ADCs can lead to a more favorable safety profile by reducing off-target toxicities. The choice of linker technology, either cleavable or non-cleavable, is therefore a critical determinant of the ADC's therapeutic window and mechanism of payload release.[6][7]
These application notes provide a comprehensive framework for the preclinical in vivo assessment of this compound ADCs, guiding researchers through experimental design, model selection, and detailed protocols for efficacy and tolerability studies.
Part 1: Foundational Principles of In Vivo Study Design
A robust in vivo study is the cornerstone of preclinical ADC evaluation, providing the first glimpse into the therapeutic potential and safety of a novel agent. The design of these studies must be meticulous, with each parameter carefully considered to yield clear, translatable data.
The Critical Role of Preclinical Animal Models
The selection of an appropriate animal model is paramount for the meaningful evaluation of an ADC. The most commonly utilized models in ADC research are xenografts, where human cancer cells are implanted into immunodeficient mice.[8][9]
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously, intravenously, or orthotopically injecting cultured human cancer cell lines into immunodeficient mice (e.g., NOD-SCID or NSG).[8][10] CDX models are favored for their reproducibility and the well-characterized nature of the cell lines.[9] It is crucial to select a cell line with validated high expression of the target antigen for the ADC's monoclonal antibody.[10]
-
Patient-Derived Xenografts (PDX): PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice.[11] These models are considered to better recapitulate the heterogeneity and architecture of human tumors.[11][12]
Designing a Validating Study: Controls, Dosing, and Administration
A well-designed study includes multiple control and treatment arms to allow for unambiguous interpretation of the results.
Table 1: Recommended Study Groups for an this compound ADC Efficacy Study
| Group Number | Treatment | Rationale |
| 1 | Vehicle Control | To assess the natural progression of the tumor in the absence of any therapeutic intervention. |
| 2 | Isotype Control ADC | To control for any non-specific effects of the antibody or the conjugation process. A matched isotype antibody is crucial.[13] |
| 3 | Unconjugated Antibody | To determine the contribution of the monoclonal antibody's intrinsic activity to any observed anti-tumor effect. |
| 4 | This compound ADC (Low Dose) | To establish a dose-response relationship and identify the minimum effective dose. |
| 5 | This compound ADC (Mid Dose) | To further characterize the dose-response curve. |
| 6 | This compound ADC (High Dose) | To determine the maximum tolerated dose (MTD) and the upper limit of efficacy. |
Dosing and Administration:
-
Dose Selection: Doses are typically expressed in milligrams of ADC per kilogram of body weight (mg/kg).[14] Initial dose levels can be informed by in vitro cytotoxicity data and previously published data on similar ADCs.[15] A dose-escalation study is often performed to determine the MTD.
-
Route of Administration: The most common route for ADC administration is intravenous (IV) injection, typically via the tail vein, to mimic clinical administration.
-
Dosing Schedule: Dosing schedules can vary, with common regimens being a single dose, or weekly or bi-weekly administrations.[16] The choice of schedule depends on the pharmacokinetic properties of the ADC.
Part 2: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key in vivo experiments.
In Vivo Efficacy (Tumor Growth Inhibition) Study
This protocol outlines a typical workflow for assessing the anti-tumor activity of an this compound ADC in a subcutaneous xenograft model.
Materials:
-
Selected human cancer cell line (validated for high target antigen expression)
-
Immunodeficient mice (e.g., NOD-SCID or NSG), typically 6-8 weeks old
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
This compound ADC and control articles
-
Calipers
-
Animal balance
Protocol:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (typically 1-10 x 10^6 cells per 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into the treatment and control groups as outlined in Table 1.[17]
-
-
Treatment Administration:
-
Prepare fresh dilutions of the this compound ADC and control articles in the appropriate vehicle on each day of dosing.
-
Administer the treatments via intravenous injection according to the predetermined dosing schedule.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, or grooming).
-
-
Study Endpoints:
-
The study may be terminated when tumors in the vehicle control group reach a specified size, or at a predetermined time point.
-
Individual animals may be euthanized if they meet predefined humane endpoints (e.g., excessive tumor burden or significant body weight loss).
-
At the end of the study, tumors and selected organs can be harvested for further analysis (e.g., histology, immunohistochemistry).
-
Tolerability Assessment
Concurrent with the efficacy study, a thorough assessment of the ADC's tolerability is essential.
Key Parameters to Monitor:
-
Body Weight: A significant and sustained loss of body weight (typically >15-20%) is a key indicator of toxicity.
-
Clinical Observations: Daily cage-side observations for signs of morbidity, such as lethargy, ruffled fur, and abnormal posture.
-
Survival: Record the date of death for any animal that dies during the study.
Part 3: Data Analysis and Interpretation
Efficacy Analysis:
-
Tumor Growth Curves: Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group relative to the vehicle control group at the end of the study.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.
Tolerability Analysis:
-
Body Weight Change: Plot the mean percentage of body weight change for each group over time.
-
Survival Curves: Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
Part 4: Visualizing Key Concepts
Diagrams can aid in understanding the complex mechanisms and workflows involved in ADC research.
Mechanism of Action of an this compound ADC
Caption: Mechanism of action of an this compound ADC.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo ADC efficacy study.
Conclusion
The preclinical in vivo evaluation of this compound ADCs is a multifaceted process that requires careful planning and execution. By employing appropriate animal models, well-designed study protocols, and rigorous data analysis, researchers can gain crucial insights into the therapeutic potential and safety of these promising targeted therapies. The methodologies and principles outlined in these application notes provide a solid foundation for conducting robust and reproducible preclinical studies, ultimately paving the way for the clinical translation of novel and effective cancer treatments.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. hoeford.com [hoeford.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. njbio.com [njbio.com]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. oaepublish.com [oaepublish.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Monomethyl Auristatin F (MMAF) in Plasma
Abstract
This document provides a detailed, fit-for-purpose guide for the sensitive and selective quantification of Monomethyl Auristatin F (MMAF) in plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As the cytotoxic payload in several advanced Antibody-Drug Conjugates (ADCs), the accurate measurement of unconjugated MMAF is critical for understanding the pharmacokinetics (PK), stability, and safety profile of these complex therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol from sample preparation to data analysis, grounded in established scientific principles and validation practices.
Introduction: The Bioanalytical Imperative for MMAF Quantification
Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent, a synthetic analog of the natural product dolastatin 10.[1] Its mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Due to its extreme cytotoxicity, MMAF is not administered as a standalone drug but is utilized as a payload in ADCs.[2] In this context, a linker connects MMAF to a monoclonal antibody, which directs the payload to a specific target antigen on cancer cells.
The concentration of "free" or unconjugated MMAF in systemic circulation is a critical parameter. It informs our understanding of:
-
ADC Stability: The rate at which the payload is released from the antibody in circulation.[3][4]
-
Pharmacokinetics & Metabolism: The absorption, distribution, metabolism, and excretion (ADME) properties of the released payload.[5][6]
-
Safety & Toxicity: Potential off-target toxicity caused by systemic exposure to the highly cytotoxic free drug.[7]
The prompt specifically mentions MMAF-OMe, the methyl ester of MMAF. It is crucial to note that ester-linked payloads may undergo rapid hydrolysis in biological matrices like plasma due to the presence of esterase enzymes. Consequently, the primary and most relevant analyte for bioanalysis is often the active parent payload, MMAF. This protocol is therefore focused on the robust quantification of MMAF. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for this application, offering unparalleled sensitivity and specificity in complex biological matrices.[5][6][8]
Principle of the Method: An Overview
The quantification of MMAF from plasma involves three core stages:
-
Sample Preparation: Isolation of the analyte from plasma proteins and other interfering matrix components.
-
LC-MS/MS Analysis: Chromatographic separation of MMAF from other substances followed by its specific detection and quantification by the mass spectrometer.
-
Data Processing: Calculation of the MMAF concentration in unknown samples against a standard calibration curve.
The entire workflow is designed to be efficient, reproducible, and compliant with the principles of bioanalytical method validation.
Detailed Application Protocols
Materials and Reagents
-
Analytes: MMAF reference standard, Stable Isotope-Labeled Internal Standard (SIL-IS) such as Auristatin F-d8.
-
Plasma: Blank control plasma from the relevant species (e.g., human, rat, mouse), stored at -80°C.[3]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Dimethyl sulfoxide (DMSO), and water with 0.1% Formic Acid.
-
Equipment: Calibrated pipettes, microcentrifuge tubes, 96-well plates, vortex mixer, refrigerated centrifuge, UPLC/HPLC system, and a tandem quadrupole or Q-TOF mass spectrometer.
Protocol 1: Stock Solutions, Calibration Standards, and QC Samples
The integrity of the entire assay relies on the accurate preparation of these solutions.
-
Stock Solutions: Prepare a 1 mg/mL primary stock solution of MMAF by dissolving the reference standard in DMSO.[5][9] A corresponding stock solution for the internal standard (IS) should also be prepared.
-
Working Solutions: Prepare intermediate and working solutions by serially diluting the stock solutions in an appropriate solvent like DMSO or an ACN/water mixture.[5][9]
-
Calibration Standards (STDs): Prepare a set of at least seven calibration standards by spiking blank plasma with the appropriate MMAF working solution.[5][9] A typical concentration range is 3 ng/mL to 2200 ng/mL.[5][6][9]
-
Quality Control (QC) Samples: Independently prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, mid-range, and ~80% of ULOQ).
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
Protein Precipitation (PPT) is a simple, fast, and effective method for extracting MMAF from plasma, demonstrating good recovery and minimal matrix effects.[8][9]
-
Aliquot Samples: In a microcentrifuge tube or 96-well plate, aliquot 20 µL of plasma (blank, standard, QC, or unknown sample).[5][8][9]
-
Add Internal Standard: Add the internal standard working solution to all samples except the blank matrix. The use of a Stable Isotope-Labeled (SIL) internal standard is highly recommended as it co-elutes and has nearly identical ionization efficiency to the analyte, providing the most accurate compensation for matrix effects and extraction variability.[8]
-
Precipitate Proteins: Add 100 µL of cold acetonitrile (ACN) containing the internal standard.[5][8][9] The ratio of ACN to plasma (5:1) ensures efficient protein precipitation.
-
Vortex: Cap and vortex the mixture vigorously for 1-2 minutes to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[5][9]
-
Collect Supernatant: Carefully transfer 70 µL of the clear supernatant to a clean tube or well.[5][9]
-
Dilute: Dilute the supernatant with 140 µL of water containing 0.1% formic acid.[5][9] This step reduces the organic content of the final sample, which is crucial for preventing poor peak shape during reversed-phase chromatography.
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Instrumental Analysis
The following parameters are based on established methods and provide a robust starting point for analysis.[5][9][10]
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm) | Standard for retaining and separating hydrophobic molecules like MMAF. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Gradient | Short gradient from low to high %B (e.g., 10% to 95% B) | Allows for rapid elution and cleanup, enabling high throughput. |
| Flow Rate | ~0.4 - 0.5 mL/min | Typical for analytical scale columns. |
| Column Temp | 40-55°C | Improves peak shape and reduces viscosity.[9] |
| Injection Volume | 5-10 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | MMAF readily forms protonated [M+H]⁺ ions.[5] |
| MRM Transition | MMAF: m/z 732.5 → 700.5 | Precursor ion ([M+H]⁺) to a specific, stable product ion (loss of CH₃OH).[5][8][10] |
| IS Transition | Analyte-specific (e.g., for Auristatin F-d8) | Must be optimized for the chosen internal standard. |
| Source Temp | ~500°C | Optimizes desolvation of the analyte.[5][10] |
| Key Voltages | Declustering Potential (DP), Collision Energy (CE) | Must be optimized to maximize signal for the specific MRM transition.[5][10] |
Method Validation and Performance Characteristics
A 'fit-for-purpose' method validation should be conducted to ensure the reliability of the data.[5][9] The following table summarizes typical acceptance criteria based on published methods.
| Validation Parameter | Typical Performance / Acceptance Criteria |
| Linearity & Range | 3.02 - 2200 ng/mL, using a quadratic regression (1/x² weighting).[5][6][9] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 3.02 ng/mL; signal-to-noise > 10, with accuracy and precision within ±20%.[5] |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ). |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Should be minimal and compensated for by the SIL-IS. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | MMAF is stable under various conditions: Short-term (bench-top), Long-term (-80°C), and through multiple Freeze-Thaw cycles.[5] |
Data Analysis and Reporting
-
Integration: Integrate the chromatographic peaks for MMAF and the IS in all standards, QCs, and unknown samples.
-
Ratio Calculation: Calculate the peak area ratio (MMAF Area / IS Area).
-
Calibration Curve: Plot the peak area ratio against the nominal concentration of the calibration standards. Apply a quadratic (y = ax² + bx + c) regression with 1/x² weighting to generate the curve.[5][10]
-
Quantification: Determine the concentration of MMAF in QC and unknown samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.
-
Acceptance: The analytical run is considered valid if the calibration standards and at least two-thirds of the QC samples meet the accuracy and precision criteria.[5]
Conclusion
This application note details a robust and validated LC-MS/MS method for the quantification of free MMAF in plasma. The protocol, centered around a straightforward protein precipitation extraction and sensitive instrumental analysis, is well-suited for supporting pharmacokinetic and toxicokinetic studies in the development of MMAF-based ADCs. The use of a stable isotope-labeled internal standard is paramount for ensuring the highest degree of accuracy and precision. This method provides the reliability required to make critical decisions in the drug development pipeline.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: A Practical Guide to Drug-to-Antibody Ratio (DAR) Determination for MMAF-OMe Antibody-Drug Conjugates
Introduction: The Critical Role of DAR in ADC Development
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule. Monomethyl Auristatin F with a methyl-ester cap (MMAF-OMe) is a highly potent antimitotic agent frequently used as an ADC payload.[1][2] It is conjugated to the antibody, often via interchain cysteine residues, creating a complex and heterogeneous mixture of molecules.[3]
A key Critical Quality Attribute (CQA) for any ADC is the Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[4][5] The DAR value profoundly impacts the ADC's therapeutic index; a low DAR may reduce potency, while an excessively high DAR can negatively affect pharmacokinetics (PK), increase systemic toxicity, and lead to faster clearance rates.[5][6][7] Therefore, accurate and precise determination of the DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) is essential during development and for manufacturing quality control.[3][8]
This application note provides a detailed guide for researchers and drug development professionals on the primary analytical methods for calculating the DAR of this compound ADCs. We will delve into the principles, provide step-by-step protocols for the most common techniques, and discuss the rationale behind key experimental choices.
Overview of Core Methodologies for DAR Analysis
Several analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations. The most prevalent methods for cysteine-linked ADCs, including those with this compound, are:
-
Hydrophobic Interaction Chromatography (HIC): Considered the gold standard for analyzing cysteine-linked ADCs, HIC separates species based on differences in hydrophobicity under non-denaturing conditions.[9][10][11][12] The conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the ADC, allowing for the separation of species with different numbers of attached drugs.[13][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique also separates molecules based on hydrophobicity but under denaturing conditions.[9] For ADCs, RP-HPLC often requires the reduction of the antibody into its light chain (LC) and heavy chain (HC) components to achieve sufficient resolution.[13][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides not only the average DAR but also the precise mass of each drug-loaded species, confirming the identity of each peak in the chromatogram.[5][6][16] It can be performed on the intact ADC or on its reduced subunits.
While Ultraviolet-Visible (UV/Vis) Spectroscopy is a simpler method for determining average DAR, it relies on distinct absorbance maxima for the antibody and the drug and does not provide information on the distribution of different species.[6][9][] This guide will focus on the more comprehensive chromatographic techniques.
Method 1: Hydrophobic Interaction Chromatography (HIC-HPLC)
Principle: HIC separates molecules based on the interactions between hydrophobic regions on the protein surface and a weakly hydrophobic stationary phase.[14] In a high-salt mobile phase, the ordered structure of water is disrupted, exposing hydrophobic patches on the ADC. This promotes binding to the column. A decreasing salt gradient then weakens these interactions, causing elution.[12][14] Since each this compound molecule adds to the ADC's hydrophobicity, species with higher DAR values bind more strongly and elute later.[12][13] This allows for the separation of unconjugated mAb (DAR0) from drug-conjugated species (DAR2, DAR4, etc.).[3][14]
Workflow for HIC-HPLC DAR Analysis
Caption: Workflow for ADC DAR analysis using HIC-HPLC.
Detailed Protocol for HIC-HPLC
Objective: To separate and quantify the different drug-loaded species of a cysteine-linked this compound ADC to determine the average DAR.
Materials:
-
HPLC System: Biocompatible UHPLC or HPLC system with a UV detector.[4]
-
Column: A HIC column suitable for antibodies (e.g., MAbPac HIC-Butyl, TSKgel Butyl-NPR, Phenyl-5PW).[3][14]
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95.[14]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, 25% Isopropanol (v/v), pH 6.95.[14]
-
Sample: this compound ADC at a known concentration (e.g., 1-5 mg/mL).
Procedure:
-
System Preparation: Ensure the HPLC system is thoroughly flushed and free of contaminants. The use of high-salt mobile phases requires a system resistant to corrosion.[12]
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes or until a stable baseline is achieved.[4]
-
Sample Injection: Inject an appropriate amount of the ADC sample (e.g., 20 µg).
-
Elution Gradient: Apply a linear gradient to elute the bound species. The gradient is designed to gradually decrease the salt concentration, eluting molecules in order of increasing hydrophobicity.[4]
-
Data Acquisition: Monitor the column effluent at 280 nm, the standard wavelength for protein detection.
| Parameter | Value | Rationale |
| Column | MAbPac HIC-Butyl, 4.6 x 100 mm | Butyl phases provide appropriate hydrophobicity for resolving common ADC species. |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.5 M (NH₄)₂SO₄, pH 6.95[14] | High salt concentration promotes hydrophobic interaction and binding to the stationary phase.[14] Ammonium sulfate is a commonly used chaotropic salt.[12] |
| Mobile Phase B | 25 mM Sodium Phosphate, 25% IPA (v/v), pH 6.95[14] | Low salt concentration combined with an organic modifier (isopropanol) disrupts hydrophobic interactions, leading to protein elution.[12] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale HPLC columns to ensure efficient separation. |
| Column Temperature | 25-30 °C[14] | Temperature can affect retention and selectivity; maintaining a consistent temperature is crucial for reproducibility. |
| Detection | UV at 280 nm | Standard wavelength for detecting proteins based on the absorbance of aromatic amino acids (Trp, Tyr). |
| Gradient | 0 to 100% B over 30-50 minutes[14] | A slow, linear gradient is crucial for achieving high-resolution separation between the different DAR species. |
Data Analysis and DAR Calculation
-
Peak Integration: Integrate the area of each peak in the chromatogram. Each peak corresponds to a specific DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).[4]
-
Calculate Area %: Determine the percentage of the total peak area that each individual peak represents.
-
Calculate Average DAR: The average DAR is the weighted average of the different species.[13] It is calculated using the following formula:
Average DAR = Σ (% Area of Peakᵢ * DAR Valueᵢ) / 100
Example Calculation:
Peak ID Retention Time (min) DAR Value (i) Area % Area Weighted Area (% Area * i) DAR0 8.5 0 150,000 7.5 0.0 DAR2 12.1 2 500,000 25.0 50.0 DAR4 15.3 4 900,000 45.0 180.0 DAR6 17.9 6 400,000 20.0 120.0 DAR8 20.2 8 50,000 2.5 20.0 | Total | | | 2,000,000 | 100.0 | 370.0 |
Average DAR = 370.0 / 100 = 3.7
Method 2: Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC is a powerful denaturing technique that separates molecules based on hydrophobicity.[9] For ADCs, direct analysis of the intact conjugate often yields poor resolution due to the large size and complex nature of the glycoprotein. Therefore, the ADC is typically reduced to separate the light chains (LC) and heavy chains (HC).[13][15] The unconjugated and drug-conjugated chains are then separated by RP-HPLC. The average DAR is calculated by combining the weighted peak areas from the separated chains.[13][15]
Detailed Protocol for RP-HPLC
Objective: To determine the average DAR of an this compound ADC by analyzing its reduced light and heavy chains.
Materials:
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
UHPLC System: With UV or DAD detector.
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, Waters Acquity UPLC BEH C4).[15]
-
Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water.[18]
-
Mobile Phase B: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[18]
Procedure:
-
Sample Reduction:
-
To ~100 µg of ADC, add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of interchain disulfide bonds.
-
-
System Preparation: Equilibrate the RP-HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the reduced sample. Elute using a gradient of increasing acetonitrile concentration. The more hydrophobic, drug-conjugated chains will elute later than the unconjugated chains.
-
Data Acquisition: Monitor at 280 nm.
| Parameter | Value | Rationale |
| Column | Agilent PLRP-S, 2.1 x 50 mm, 8 µm[15] | Polymeric stationary phases like PLRP-S are stable at high temperatures and offer excellent resolution for protein fragments. |
| Mobile Phase A | 0.1% Formic Acid in Water[18] | Formic acid is a common ion-pairing agent that improves peak shape and is compatible with MS detection if used in an LC-MS setup. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[18] | Acetonitrile is a strong organic solvent used to elute the denatured protein chains from the hydrophobic stationary phase. |
| Flow Rate | 0.5 mL/min[18] | A suitable flow rate for a 2.1 mm ID column. |
| Column Temperature | 80 °C[18] | High temperature improves peak shape and resolution for large proteins by enhancing mass transfer kinetics and reducing secondary interactions. |
| Detection | UV at 280 nm | Standard wavelength for protein detection. |
| Gradient | 15% to 75% B over 10 minutes[18] | A relatively fast gradient is often sufficient for separating the reduced chains. |
Data Analysis and DAR Calculation
-
Peak Identification: Identify the peaks corresponding to the unconjugated Light Chain (L0), drug-conjugated Light Chain (L1), unconjugated Heavy Chain (H0), and drug-conjugated Heavy Chain (H1, H2, H3).
-
Peak Integration: Integrate the peak areas for all identified species.
-
Calculate Average DAR: The calculation is based on the relative distribution of drug on the light and heavy chains.
DAR = [ (Area L1) / (Area L0 + Area L1) + 3 * (Area H1) / (Area H0 + Area H1) ]
(Note: This is a simplified formula for a typical IgG1 with one conjugation site on the LC and three on the HC. The exact formula must be adapted to the specific mAb and conjugation strategy.) A more general formula is: DAR = 2 * (Σ weighted peak area of heavy chain + Σ weighted peak area of light chain) / 100.[15]
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[16] This provides an orthogonal method for confirming DAR values obtained by HIC or RP-HPLC.[5][6] The ADC sample is typically desalted online and introduced into a high-resolution mass spectrometer (like a Q-TOF). The resulting mass spectrum contains a series of charge states for each DAR species. Deconvolution of this spectrum yields the zero-charge mass for each species, allowing for unambiguous identification and relative quantification. To reduce complexity, samples may be deglycosylated with PNGase F prior to analysis.[9]
Workflow for LC-MS DAR Analysis (Intact ADC)
Caption: Workflow for intact ADC DAR analysis using LC-MS.
Protocol for Intact Mass Analysis
Objective: To determine the mass of each drug-loaded species and calculate the average DAR.
Procedure:
-
(Optional) Deglycosylation: To simplify the resulting mass spectrum, incubate the ADC with PNGase F.
-
LC Separation: Use a short RP column primarily for desalting the sample before it enters the mass spectrometer. A rapid gradient is used.
-
MS Acquisition: Acquire data on a high-resolution mass spectrometer in positive ion mode. The instrument must be tuned and calibrated for high mass accuracy.
-
Data Processing:
-
Combine the spectra across the main chromatographic peak.
-
Use a deconvolution algorithm (e.g., MaxEnt1) to convert the multiply charged spectrum into a zero-charge mass spectrum.
-
The deconvoluted spectrum will show a series of peaks, each corresponding to a specific DAR species. The mass difference between adjacent peaks should correspond to the mass of the drug-linker conjugate.
-
The average DAR is calculated from the relative abundance of each identified mass peak.
-
| Parameter | Value | Rationale |
| LC System | UHPLC with low dead volume | Minimizes peak dispersion before MS analysis. |
| Column | Agilent PLRP-S, 2.1 x 50 mm | Provides efficient desalting and is stable under typical LC-MS conditions. |
| Mobile Phases | A: 0.1% FA in Water; B: 0.1% FA in ACN[18] | Volatile mobile phases are required for ESI-MS. |
| Gradient | Rapid gradient (e.g., 5-95% B in 5 min) | The goal is rapid desalting and elution of the intact protein, not high-resolution separation. |
| MS System | Q-TOF or Orbitrap-based Mass Spectrometer | Provides the high resolution and mass accuracy needed to resolve different DAR species and their glycoforms. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Standard ionization technique for large biomolecules. |
| Deconvolution | Software with appropriate algorithm (e.g., Agilent MassHunter, Waters UNIFI) | Essential for converting the raw m/z spectrum into an interpretable zero-charge mass spectrum. |
Method Comparison
| Method | Principle | Pros | Cons | Best For |
| HIC-HPLC | Native, Hydrophobicity | - Preserves native structure[10][11]- Gold standard for Cys-linked ADCs[9]- Good resolution of DAR species | - Sensitive to mobile phase prep- Non-volatile salts are not MS-compatible[18] | Routine QC, stability testing, and characterization of heterogeneity. |
| RP-HPLC | Denaturing, Hydrophobicity | - High resolution for fragments- Orthogonal to HIC[13]- MS-compatible mobile phases | - Destroys native structure- Requires sample reduction- Complex data analysis | Orthogonal characterization, analysis of drug load on individual chains. |
| LC-MS | Mass-based | - Unambiguous peak identification[6]- Provides exact mass- Can analyze intact or reduced ADC | - Requires expensive instrumentation- Glycosylation can complicate spectra- Potential for ion suppression | In-depth characterization, reference method, troubleshooting, and identification of unknown species. |
Conclusion
The accurate determination of the Drug-to-Antibody Ratio is a cornerstone of ADC development and manufacturing. Hydrophobic Interaction Chromatography (HIC) remains the primary method for routine analysis of cysteine-linked this compound ADCs due to its ability to separate species under native conditions.[10] RP-HPLC of the reduced subunits and LC-MS analysis of the intact or reduced ADC provide powerful, orthogonal methods for comprehensive characterization and confirmation of DAR values.[13][16] The choice of method depends on the specific stage of development, the information required, and the available instrumentation. By implementing the robust protocols detailed in this guide, researchers can confidently and accurately assess this critical quality attribute, ensuring the development of safe and efficacious Antibody-Drug Conjugates.
References
- 1. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 3. smatrix.com [smatrix.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. pharmiweb.com [pharmiweb.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. agilent.com [agilent.com]
- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Applications of MMAF-OMe in Solid Tumor Research: A Technical Guide for Drug Development Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of Monomethyl Auristatin F methyl ester (MMAF-OMe) in the context of solid tumor research. It offers in-depth technical insights, detailed experimental protocols, and the rationale behind critical methodological choices, ensuring scientific integrity and reproducibility.
Introduction: The Role of this compound in Targeted Cancer Therapy
Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antimitotic agent, an analog of the natural product dolastatin 10.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, a crucial process for mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[3][4] this compound, the methyl ester form of MMAF, is a key payload utilized in the development of Antibody-Drug Conjugates (ADCs).[5] ADCs are a transformative class of targeted cancer therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to tumor cells expressing a specific surface antigen, thereby aiming to minimize systemic toxicity.[3][6]
Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[3][6] This characteristic is advantageous for ADCs as it can reduce non-specific toxicity to antigen-negative cells, a phenomenon known as the bystander effect.[1][3] The therapeutic efficacy of an this compound-containing ADC is a multi-step process that includes binding to the target cancer cell, internalization of the ADC-antigen complex, and the subsequent intracellular release and action of the MMAF payload.[3][7]
This guide will provide detailed protocols for the essential in vitro and in vivo assays required to evaluate the potency, specificity, and efficacy of this compound ADCs in solid tumor research.
Part 1: In Vitro Evaluation of this compound ADCs
A thorough in vitro assessment is the foundational step in characterizing an this compound ADC. The following assays are critical for understanding the biological activity of these complex biotherapeutics.
Cytotoxicity Assay: Determining the Potency of the ADC
The cytotoxicity assay is fundamental to quantifying the cell-killing ability of an this compound ADC against antigen-positive cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay.
Rationale for Experimental Choices:
-
Incubation Time: A 72-96 hour incubation period is recommended for tubulin inhibitors like MMAF. This extended timeframe is necessary because these agents induce cell cycle arrest, and the subsequent cell death is a delayed effect.[8]
-
Controls: The inclusion of an isotype control antibody (a non-targeting antibody with the same isotype as the ADC) and free this compound are crucial. The isotype control helps to assess any non-specific toxicity of the antibody component, while the free drug provides a baseline for the payload's intrinsic potency.
-
Cell Lines: The use of both antigen-positive and antigen-negative cell lines is essential to demonstrate the target-specificity of the ADC.
Protocol: MTT-Based Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count the antigen-positive and antigen-negative cancer cell lines.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete cell culture medium.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound ADC, isotype control antibody, and free this compound in complete medium. A typical concentration range would span from picomolar to micromolar.[5]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a negative control.[9]
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C with 5% CO₂.[3]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
-
Solubilization:
-
Absorbance Measurement:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary:
| Cell Line | Target Antigen | This compound ADC IC50 (nM) | Reference |
| MDAMB435/5T4 | 5T4 | 0.056 | [5] |
| MDAMB361DYT2 | HER2 | 0.166 | [5] |
| MDAMB468 | EGFR | 0.183 | [5] |
| Raji (5T4-) | None | 0.449 | [5] |
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of an this compound ADC.
Internalization Assay: Confirming ADC Uptake
For an ADC to be effective, it must be internalized by the target cell.[10] This assay confirms that the ADC-antigen complex is trafficked into the cell, a prerequisite for payload release.
Rationale for Experimental Choices:
-
Detection Method: pH-sensitive dyes like pHrodo are ideal for internalization assays. These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization with low background.[11]
-
Time Course: Performing the assay over a time course (e.g., 0.5, 2, 4 hours) provides insights into the kinetics of internalization.[11]
-
Temperature Control: Incubating cells at 4°C serves as a negative control, as endocytosis is an active process that is inhibited at low temperatures.
Protocol: pHrodo-Based Internalization Assay
-
ADC Labeling:
-
Label the this compound ADC and an isotype control antibody with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's instructions.
-
-
Cell Seeding:
-
Seed antigen-positive cells in a 96-well black, clear-bottom plate.
-
-
Treatment:
-
Treat the cells with the labeled ADC or isotype control at a predetermined concentration.
-
-
Incubation:
-
Incubate the plate at 37°C for various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
Include a control plate incubated at 4°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader or visualize internalization using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (from cells treated with labeled isotype control and the 4°C control).
-
Plot the fluorescence intensity against time to visualize the rate of internalization.
-
Signaling Pathway: ADC Internalization and Payload Release
Caption: Mechanism of action of an this compound targeting ADC.
Part 2: In Vivo Evaluation of this compound ADCs in Solid Tumor Models
In vivo studies are essential to assess the anti-tumor activity and tolerability of an this compound ADC in a physiological setting.
Xenograft Tumor Growth Inhibition Study
This study is the definitive measure of an ADC's potential therapeutic efficacy.[1]
Rationale for Experimental Choices:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are used to prevent the rejection of human tumor xenografts.[1]
-
Tumor Implantation: Subcutaneous implantation of tumor cells is a common and reproducible method for establishing solid tumors.[1]
-
Dosing Regimen: The dose and schedule of ADC administration are critical parameters that need to be optimized. This is often informed by a Maximum Tolerated Dose (MTD) study.
-
Control Groups: A vehicle control group and an isotype control ADC group are necessary to demonstrate that the observed anti-tumor effect is due to the targeted delivery of this compound.[1]
Protocol: Xenograft Efficacy Study
-
Cell Line Selection:
-
Choose a human cancer cell line that expresses the target antigen.[7]
-
-
Animal Model:
-
Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
-
Tumor Inoculation:
-
Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, potentially mixed with Matrigel) subcutaneously into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Once tumors reach the target size, randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Administer the this compound ADC, isotype control ADC, and vehicle control, typically via intravenous (IV) injection into the tail vein.[1]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight for the duration of the study (e.g., several weeks).[1]
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and survival.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
Maximum Tolerated Dose (MTD) Study
The MTD study is crucial for defining the therapeutic window of the ADC.[1]
Protocol: MTD Study
-
Animal Model:
-
Healthy, non-tumor-bearing rodents (e.g., mice or rats) are typically used.[1]
-
-
Dose Escalation:
-
Divide animals into cohorts and administer escalating doses of the ADC. The dosing schedule should mimic the one planned for the efficacy studies.[1]
-
-
Toxicity Monitoring:
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform histopathological examination of major organs at the end of the study. MMAF-based ADCs have been associated with toxicities such as thrombocytopenia and ocular toxicities.[1]
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.[1]
-
Part 3: Data Interpretation and Troubleshooting
Discrepancies between In Vitro and In Vivo Results:
It is not uncommon to observe high in vitro potency that does not translate to in vivo efficacy.[12] Potential reasons include:
-
Poor Pharmacokinetics: The ADC may be cleared too rapidly from circulation. A comprehensive pharmacokinetic study should assess total antibody, conjugated ADC, and free payload levels using techniques like ELISA and LC-MS.[12]
-
Limited Tumor Penetration: The physical properties of the ADC or high-affinity binding can sometimes hinder its ability to penetrate the dense tumor microenvironment.[12]
-
Linker Instability: Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy.[12]
Troubleshooting In Vitro Assays:
-
High Variability: Ensure consistent cell seeding density and use a multichannel pipette for reagent addition.[9]
-
No Observed Cytotoxicity: Verify target antigen expression on the cell line, confirm the integrity and activity of the ADC, and consider increasing the incubation time.[9]
Conclusion
The protocols and insights provided in this guide offer a robust framework for the preclinical evaluation of this compound ADCs in solid tumor research. A systematic and well-controlled experimental approach, from in vitro characterization to in vivo efficacy and toxicity studies, is paramount for the successful development of these promising targeted therapeutics. Careful consideration of the principles outlined herein will enable researchers to generate reliable and reproducible data to guide further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 11. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for MMAF-OMe in Targeted Therapy of Hematological Malignancies
Introduction: The Strategic Imperative for Potent, Targeted Payloads in Hematological Cancer Therapy
The therapeutic landscape for hematological malignancies is increasingly dominated by precision medicine, where the goal is to eradicate cancerous cells while sparing the healthy hematopoietic system. Antibody-Drug Conjugates (ADCs) represent a cornerstone of this strategy, acting as "biological missiles" that deliver highly potent cytotoxic agents directly to tumor cells.[1][2] The choice of the cytotoxic payload is a critical determinant of an ADC's success. Monomethyl Auristatin F (MMAF) is a synthetic, highly potent antineoplastic agent that has emerged as a payload of significant interest.[3][] This document provides a comprehensive guide to the use of its methyl ester prodrug form, MMAF-OMe, in the research and development of targeted therapies for cancers such as multiple myeloma, lymphoma, and leukemia.
MMAF functions as a microtubule inhibitor, disrupting the cellular machinery essential for mitosis and leading to cell cycle arrest and apoptosis.[3][][5] Unlike its counterpart, Monomethyl Auristatin E (MMAE), MMAF possesses a charged C-terminal phenylalanine, which renders it significantly less permeable to cell membranes.[6][7][8] This property is pivotal; it minimizes the "bystander effect," whereby the payload diffuses out of the target cell to kill adjacent, potentially healthy, antigen-negative cells.[9][][11] This characteristic makes MMAF-based ADCs particularly suitable for targets that are highly and homogeneously expressed on tumor cells, promising a more focused and potentially less toxic therapeutic intervention.
One of the most prominent clinical exemplars of an MMAF-based ADC is Belantamab Mafodotin (GSK2857916, Blenrep), which targets B-cell maturation antigen (BCMA) and has been approved for the treatment of relapsed or refractory multiple myeloma.[12][13][14] Its success underscores the potential of this compound in hematological oncology and serves as a key model for the principles discussed herein.
These application notes are designed for researchers, scientists, and drug development professionals. We will delve into the core mechanism of action, provide detailed protocols for the creation and evaluation of this compound ADCs, and explain the scientific rationale behind each experimental step to ensure robust and reproducible results.
Part 1: Core Principles of this compound as an ADC Payload
Mechanism of Action: From Targeted Delivery to Apoptosis
The efficacy of an this compound ADC is a multi-stage process, beginning with systemic administration and culminating in the programmed death of a cancer cell.[15]
-
Targeting & Internalization : The monoclonal antibody (mAb) component of the ADC specifically binds to a chosen tumor-associated antigen on the surface of a malignant cell (e.g., BCMA on plasma cells or CD19 on B-cells).[1][16] This binding event triggers receptor-mediated endocytosis, causing the cell to internalize the entire ADC-antigen complex.[5][17]
-
Lysosomal Trafficking & Payload Release : The internalized endosome fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody to MMAF is cleaved (if cleavable) or the antibody itself is degraded, liberating the active MMAF payload into the cytoplasm.[5][15]
-
Microtubule Disruption : Free MMAF exerts its cytotoxic effect by binding to tubulin, the fundamental protein subunit of microtubules. This binding inhibits tubulin polymerization, a process critical for the formation of the mitotic spindle during cell division.[3][6][7]
-
Cell Cycle Arrest & Apoptosis : The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase.[16] Unable to proceed through mitosis, the cell initiates the apoptotic cascade, leading to programmed cell death.[5][16]
This targeted mechanism is visually summarized in the workflow below.
Caption: Mechanism of action of an this compound ADC.
The Significance of the Non-Cleavable Linker and Low Bystander Effect
MMAF is often paired with a non-cleavable linker, such as maleimidocaproyl (mc).[16][18] This is a deliberate design choice rooted in the physicochemical properties of MMAF.
-
Rationale : Because MMAF is cell-membrane impermeant, the ADC must be fully internalized and the antibody component degraded in the lysosome to release the payload.[9] A non-cleavable linker ensures the payload remains attached to the antibody until this degradation occurs, enhancing stability in circulation and reducing the chance of premature drug release that could lead to off-target toxicity.
-
Consequence : This combination results in a highly targeted therapy with a minimal bystander effect.[9][11] The killing is largely restricted to antigen-positive cells that have internalized the ADC. This is advantageous for hematological malignancies where the target antigen is specifically and robustly expressed on the cancer cells, minimizing damage to surrounding healthy hematopoietic precursors in the bone marrow.
Part 2: Experimental Protocols for this compound ADC Development & Validation
The successful preclinical validation of an this compound ADC requires a series of well-controlled in vitro and in vivo experiments.
Protocol: Antibody-MMAF-OMe Conjugation
This protocol describes a standard method for conjugating this compound to a monoclonal antibody via a maleimidocaproyl (mc) linker, targeting cysteine residues. This method relies on the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiols for conjugation.
-
Principle : The maleimide group on the Mc-MMAF linker reacts specifically with the sulfhydryl (-SH) groups of reduced cysteines on the antibody, forming a stable thioether bond. The goal is to achieve a drug-to-antibody ratio (DAR) of approximately 4.[19]
-
Materials :
-
Purified monoclonal antibody (IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Maleimido-caproyl-MMAF-OMe (Mc-MMAF-OMe) dissolved in DMSO
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., borate buffer)
-
-
Procedure :
-
Antibody Preparation : Concentrate the antibody to 5-10 mg/mL in PBS.
-
Reduction : Add a 4-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the hinge-region disulfide bonds.
-
Scientific Rationale: TCEP is a potent and specific reducing agent for disulfide bonds. Using a mild excess and controlled incubation ensures that only the more accessible hinge disulfides are reduced, preserving the antibody's overall structure and antigen-binding capacity.
-
-
Conjugation : Add a 10-fold molar excess of Mc-MMAF-OMe (dissolved in DMSO) to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v). Incubate at room temperature for 1 hour in the dark.
-
Scientific Rationale: A molar excess of the payload drives the conjugation reaction to completion. The maleimide-thiol reaction is rapid at neutral to slightly alkaline pH. Protecting from light is crucial as some reagents can be light-sensitive.
-
-
Quenching : Add a 5-fold molar excess of N-acetylcysteine relative to the Mc-MMAF-OMe to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Scientific Rationale: Quenching prevents further, non-specific reactions and potential cross-linking of antibodies.
-
-
Purification : Purify the ADC from unreacted payload and quenching agent using a desalting column (e.g., G-25) equilibrated with a formulation buffer (e.g., PBS).
-
Characterization : Determine the protein concentration (e.g., by A280 measurement) and the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[19]
-
Protocol: In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of the this compound ADC against antigen-positive and antigen-negative cell lines.
-
Principle : Cellular metabolic activity is used as a proxy for cell viability. Viable cells reduce a tetrazolium salt (like MTT or WST-8) to a colored formazan product, which can be quantified spectrophotometrically. A decrease in color indicates reduced viability due to ADC-induced cytotoxicity.[5]
-
Materials :
-
Antigen-positive hematological cancer cell line (e.g., NCI-H929 for BCMA, Raji for CD19)
-
Antigen-negative control cell line
-
This compound ADC
-
Isotype control ADC (non-targeting antibody with this compound)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
ADC Treatment : Prepare serial dilutions of the this compound ADC and control ADCs. Add 100 µL of the diluted ADCs to the respective wells.
-
Incubation : Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Scientific Rationale: A long incubation period (72-96h) is necessary for microtubule inhibitors like MMAF.[20] The payload causes cell cycle arrest, and the full cytotoxic effect, leading to apoptosis, takes multiple cell cycles to become apparent.
-
-
Viability Measurement : Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis : Convert absorbance values to percentage viability relative to untreated control cells. Plot the percentage viability against the logarithm of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| ADC Construct | Target Cell Line | Target Antigen | Illustrative IC50 (nM) |
| Anti-BCMA-mc-MMAF-OMe | NCI-H929 (Multiple Myeloma) | BCMA | 0.1 - 5.0 |
| Anti-CD19-mc-MMAF-OMe | Raji (Burkitt's Lymphoma) | CD19 | 0.5 - 10.0 |
| Isotype Control-mc-MMAF-OMe | NCI-H929 / Raji | N/A | >1000 |
| Anti-BCMA-mc-MMAF-OMe | U-266 (BCMA-low) | BCMA | 50 - 200 |
This table contains illustrative data based on typical potencies observed in preclinical studies. Actual values are highly dependent on the specific antibody, cell line, and experimental conditions.
Protocol: In Vivo Efficacy Study in a Disseminated Tumor Model
This protocol outlines a study to evaluate the anti-tumor activity of an this compound ADC in a mouse model that mimics a systemic hematological malignancy.
-
Principle : Immunodeficient mice are inoculated intravenously with human hematological cancer cells that express the target antigen. This leads to disseminated tumor growth, often in the bone marrow and spleen, modeling diseases like leukemia or metastatic lymphoma. The efficacy of the ADC is measured by its ability to prolong survival.[17][21]
-
Materials :
-
Human hematological cancer cell line (e.g., luciferase-expressing for bioluminescence imaging)
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)[17][21]
-
This compound ADC and control articles (vehicle, isotype control ADC)
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
-
Procedure :
-
Tumor Inoculation : Inject 1-5 x 10^6 tumor cells intravenously (i.v.) via the tail vein into each mouse.
-
Tumor Establishment : Monitor tumor engraftment and progression. This can be done via bioluminescence imaging (BLI) starting 5-7 days post-inoculation or by monitoring for clinical signs (e.g., hind-limb paralysis).
-
Randomization & Dosing : Once tumor burden is established (e.g., a consistent BLI signal), randomize mice into treatment groups (n=8-10 per group). Administer the ADC and controls (e.g., 1-5 mg/kg) via i.v. injection. The dosing schedule can be a single dose or weekly for several weeks.
-
Scientific Rationale: Randomization is critical to avoid bias. The intravenous route of administration for both cells and the ADC best mimics the clinical scenario for systemic disease and treatment.
-
-
Monitoring : Monitor animal body weight (as a measure of toxicity) and tumor burden (via BLI) weekly.
-
Endpoint : The primary endpoint is overall survival. Mice are euthanized when they meet predefined humane endpoints (e.g., >20% weight loss, significant tumor burden, or clinical signs of distress).
-
Data Analysis : Plot Kaplan-Meier survival curves for each treatment group and compare them using a log-rank test. Analyze changes in tumor burden over time using BLI data.
-
Caption: Workflow for an in vivo disseminated tumor model.
Part 3: Advanced Applications & Multimodal Mechanisms
The utility of this compound extends beyond direct cytotoxicity. As demonstrated by Belantamab Mafodotin, an afucosylated antibody backbone can be used to engage the immune system.[12][13][22]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) & Phagocytosis (ADCP) : By engineering the Fc region of the antibody (e.g., afucosylation), its affinity for Fcγ receptors on immune effector cells like Natural Killer (NK) cells and macrophages can be enhanced.[13][16] This leads to ADCC and ADCP, where immune cells are recruited to kill the antibody-coated tumor cells, adding another layer to the anti-tumor response.[12][22]
-
Immunogenic Cell Death (ICD) : Treatment with certain ADCs, including Belantamab Mafodotin, can induce ICD.[22] This process involves the release of damage-associated molecular patterns (DAMPs), such as calreticulin exposure and ATP secretion, which can attract and activate dendritic cells, potentially priming a T-cell-mediated adaptive immune response against the tumor.[12][22]
Researchers developing novel this compound ADCs should consider assays to evaluate these immune-mediated mechanisms, such as ADCC/ADCP functional assays and analysis of ICD markers, to fully characterize the therapeutic potential of their constructs.
Conclusion
This compound is a powerful and highly versatile payload for the development of targeted therapies against hematological malignancies. Its defining characteristic of low membrane permeability, when paired with a stable linker, allows for the creation of ADCs with a highly specific and potent tumor-killing activity, minimizing the collateral damage associated with the bystander effect. The clinical success of Belantamab Mafodotin validates this approach and provides a clear blueprint for future development. By employing the robust, validated protocols detailed in this guide, researchers can effectively conjugate, characterize, and evaluate their novel this compound ADCs, paving the way for the next generation of precision medicines for patients with leukemia, lymphoma, and multiple myeloma.
References
- 1. Clinical advances in antibody-drug conjugates for hematological malignancies [xuebao.shsmu.edu.cn]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ashpublications.org [ashpublications.org]
- 17. benchchem.com [benchchem.com]
- 18. adcreview.com [adcreview.com]
- 19. cellmosaic.com [cellmosaic.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of MMAF-OMe Antibody-Drug Conjugates
Welcome to the technical support center for scientists and researchers dedicated to advancing antibody-drug conjugate (ADC) therapeutics. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the stability challenges associated with Monomethyl Auristatin F methyl ester (MMAF-OMe) ADCs. Our goal is to equip you with the scientific rationale and practical methodologies to optimize the stability and, consequently, the efficacy and safety of your ADC constructs.
Introduction to this compound ADC Stability
Monomethyl Auristatin F (MMAF) is a potent anti-mitotic agent widely used as a cytotoxic payload in ADCs.[1] The methyl ester form, this compound, offers a modification to the charged C-terminal phenylalanine of MMAF, influencing its properties.[2] While highly effective, the stability of an ADC is a critical quality attribute that dictates its therapeutic index. Instability can manifest as aggregation, premature drug release, or chemical degradation, each of which can compromise the safety and efficacy of the therapeutic.[3] This guide will delve into the root causes of these stability issues and provide actionable strategies for their mitigation.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common stability issues encountered during the development of this compound ADCs.
Issue 1: High Levels of Aggregation Observed in ADC Preparations
Symptoms:
-
Appearance of a high molecular weight (HMW) peak in Size Exclusion Chromatography (SEC).[4][5]
-
Increased turbidity or visible particulates in the ADC solution.
-
Inconsistent results in cell-based potency assays.
Root Cause Analysis:
Aggregation in ADCs is often a multifactorial issue, primarily driven by the increased hydrophobicity of the conjugate compared to the parent monoclonal antibody (mAb).[5]
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic this compound molecules on the antibody surface creates hydrophobic patches, promoting intermolecular interactions that lead to aggregation.[6]
-
Hydrophobic Nature of Payload and Linker: While MMAF is considered more hydrophilic than its counterpart, MMAE, it still contributes to the overall hydrophobicity of the ADC.[][8] Certain linkers can also add to this hydrophobicity.
-
Suboptimal Formulation Conditions: pH, ionic strength, and the absence of stabilizing excipients can all contribute to protein aggregation.[9]
-
Manufacturing and Storage Stress: Freeze-thaw cycles, mechanical stress, and exposure to light or elevated temperatures can induce aggregation.[6][10]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting ADC aggregation.
Issue 2: Premature Payload Release in Plasma Stability Assays
Symptoms:
-
Detection of free this compound or linker-payload adducts in in vitro plasma incubation assays.
-
Reduced efficacy in vivo compared to in vitro potency.
-
Increased off-target toxicity in animal models.
Root Cause Analysis:
The stability of the linker is paramount to ensure the ADC reaches the target cell intact.[] Premature cleavage in circulation undermines the fundamental principle of targeted delivery.
-
Linker Chemistry Susceptibility:
-
Maleimide-Thiol Chemistry: The succinimide ring in maleimide-based linkers can undergo hydrolysis, opening the ring. While this can prevent retro-Michael reactions (deconjugation), the initial thiol-maleimide bond can be reversible, especially in the presence of competing thiols like albumin.[12]
-
Enzymatic Cleavage: Peptide-based linkers, such as the commonly used valine-citrulline (vc), are designed to be cleaved by lysosomal proteases like Cathepsin B inside the target cell.[] However, some plasma proteases can also recognize and cleave these sequences, leading to premature drug release.[13] It has been noted that vc-linkers can be particularly unstable in mouse plasma due to the activity of carboxylesterase 1c.[14][15]
-
-
Antibody Engineering: The specific site of conjugation on the antibody can influence linker stability due to steric hindrance or exposure to plasma components.
Mitigation Strategies:
-
Linker Modification:
-
For Maleimide Linkers: Consider using next-generation maleimide derivatives that are designed to be more stable and less prone to thiol exchange reactions.
-
For Peptide Linkers: Explore alternative peptide sequences that are less susceptible to plasma proteases but are still efficiently cleaved by lysosomal enzymes. For instance, the inclusion of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) linker has been shown to improve stability in mouse plasma while retaining sensitivity to cathepsin-mediated cleavage.[14]
-
-
Employ Non-Cleavable Linkers: If premature cleavage is a persistent issue and the payload remains active when attached to an amino acid residue after lysosomal degradation of the antibody, a non-cleavable linker (e.g., maleimidocaproyl) could be a viable alternative.[][14] This approach has been shown to be effective for MMAF.[16]
-
Site-Specific Conjugation: Conjugating the linker-payload to specific, engineered sites on the antibody can shield the linker from plasma enzymes and improve stability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an this compound ADC?
A1: There is no single optimal DAR for all ADCs; it is a balance between efficacy and developability. For auristatin-based ADCs, a DAR of 2 to 4 is often considered a good starting point. Higher DAR values (e.g., 8) can lead to increased aggregation and faster clearance from circulation, which can negatively impact the therapeutic window.[6] It is crucial to generate and characterize ADCs with different DARs (e.g., DAR2, DAR4, DAR8) and evaluate them in parallel for aggregation, stability, in vitro potency, and in vivo efficacy to determine the optimal DAR for your specific antibody and target.
Q2: How does this compound compare to MMAE in terms of stability and activity?
A2: MMAF and MMAE are both potent auristatin derivatives, but they have key differences:
-
Hydrophilicity: MMAF is more hydrophilic than MMAE due to the C-terminal phenylalanine.[][8] This increased hydrophilicity generally leads to a lower tendency for aggregation, especially at higher DARs.[8]
-
Cell Permeability: The charged nature of the free carboxyl group on MMAF can reduce its ability to passively diffuse across cell membranes compared to the more lipophilic MMAE.[1][17] This can result in a less pronounced "bystander effect" where the released payload kills neighboring antigen-negative tumor cells. The this compound variant modifies this carboxyl group, which can alter its permeability characteristics.
-
Potency: Both are highly potent, but their relative potency can vary depending on the cell line and the ADC construct.[17]
| Feature | MMAE | MMAF |
| Relative Hydrophobicity | More Hydrophobic | More Hydrophilic[][8] |
| Aggregation Propensity | Higher | Lower[] |
| Cell Permeability | Higher | Lower[1][17] |
| Bystander Effect | More Pronounced | Less Pronounced |
Q3: What are the best practices for formulating an this compound ADC for long-term storage?
A3: A stable formulation is essential for the shelf-life of an ADC. Key considerations include:
-
Lyophilization: Freeze-drying is the preferred method for long-term storage of most ADCs as it significantly enhances stability by removing water, which can mediate degradation pathways.[9][18] Developing a robust lyophilization cycle is critical to avoid collapse or aggregation.[19]
-
Excipients:
-
Lyoprotectants: Sugars like sucrose or trehalose are commonly used to protect the ADC during freezing and drying.
-
Bulking Agents: Mannitol can be used to ensure a good cake structure in the lyophilized product.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included at low concentrations to prevent surface-induced aggregation and denaturation.
-
-
Buffer System: The choice of buffer and pH is critical. A pH range of 5.0-6.5 is often optimal for antibody stability. A buffer screening study is highly recommended to find the ideal conditions for your specific ADC.[20]
Q4: My this compound ADC is stable in formulation but aggregates upon thawing or reconstitution. What should I do?
A4: This suggests that the instability is related to the freeze-thaw process or the reconstitution step.
-
Controlled Freezing: Uncontrolled freezing during the lyophilization process or for storage of liquid formulations can lead to aggregation.[10] Implementing a controlled-rate freezer can mitigate this.
-
Reconstitution Method: The method of reconstitution can introduce stress. Use the recommended diluent and avoid vigorous shaking. Gentle swirling is preferred.
-
Excipient Optimization: Your formulation may lack sufficient cryoprotectants or lyoprotectants to protect the ADC during the phase transitions of freezing and thawing. Consider screening different or higher concentrations of excipients like sucrose or trehalose.
Part 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for essential stability-indicating assays.
Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the ADC monomer. This method allows for the quantification of high molecular weight species (HMWs).[4]
Materials:
-
HPLC system with a UV detector (Agilent 1260 Infinity Bio-inert LC or similar).[4]
-
SEC column suitable for antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[4]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8 (or other suitable buffer).
-
ADC sample (adjust concentration to 1-2 mg/mL).
-
Unconjugated mAb (as a control).
Procedure:
-
System Preparation:
-
Degas the mobile phase.
-
Equilibrate the HPLC system and SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Thaw the ADC sample at room temperature.
-
Centrifuge the sample at 14,000 x g for 5 minutes to remove any pre-existing large particulates.
-
Dilute the sample to the target concentration (e.g., 1 mg/mL) using the mobile phase.
-
-
Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Run the isocratic method for approximately 15-20 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Interpretation:
-
The main peak corresponds to the ADC monomer.
-
Peaks eluting before the main peak are HMW species (aggregates).
-
Integrate the peak areas to calculate the percentage of monomer and HMWs.
-
A significant increase in the HMW peak area under stress conditions (e.g., elevated temperature) indicates physical instability.[4]
-
Troubleshooting Tip: If you observe peak tailing, it may be due to secondary hydrophobic interactions between the ADC and the column stationary phase. Including a low concentration of an organic modifier (e.g., 5-15% isopropanol or acetonitrile) in the mobile phase can help mitigate this.[21]
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of this compound to the antibody increases its hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for the separation and quantification of different DAR species.[22][23]
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, Thermo Scientific MAbPac HIC-Butyl).[24]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
ADC sample.
Procedure:
-
System Preparation:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL with Mobile Phase A.
-
-
Analysis:
-
Inject 20-50 µL of the sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Interpretation:
-
Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The unconjugated mAb (DAR=0) will elute first, followed by DAR=2, DAR=4, etc.
-
Calculate the area of each peak. The average DAR can be calculated using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Caption: Principle of ADC separation by HIC based on hydrophobicity.
Protocol 3: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat energy required to unfold a protein as the temperature is increased. The midpoint of this transition is the melting temperature (Tm), a key indicator of conformational stability. Conjugation of a payload typically lowers the Tm of the antibody, and this can be used to assess the impact of different payloads, linkers, or formulations on stability.[20][25]
Materials:
-
Differential Scanning Calorimeter (e.g., TA Instruments RS-DSC, Malvern Panalytical MicroCal PEAQ-DSC).[26][27]
-
ADC sample (0.5-1.0 mg/mL).
-
Formulation buffer (for reference cell).
Procedure:
-
Instrument Setup:
-
Clean the instrument cells thoroughly according to the manufacturer's instructions.
-
Set the temperature range for the scan (e.g., 25°C to 100°C).
-
Set the scan rate (e.g., 60°C/hour or 120°C/hour).[26]
-
-
Sample Loading:
-
Load the reference cell with the formulation buffer.
-
Load the sample cell with the ADC solution. Ensure no bubbles are present.
-
-
Analysis:
-
Equilibrate the system at the starting temperature.
-
Initiate the temperature scan. The instrument will record the differential heat capacity as a function of temperature.
-
-
Data Interpretation:
-
The resulting thermogram will show one or more peaks, each corresponding to the unfolding of a specific domain of the antibody (e.g., Fab, CH2, CH3).
-
The apex of each peak represents the Tm for that domain.
-
A lower Tm compared to the unconjugated mAb indicates a decrease in thermal stability.[28][29] This method is excellent for comparing the relative stability of different ADC constructs or formulations.[20]
-
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 10. susupport.com [susupport.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 18. Challenges And Solutions In Lyophilization Development For Antibody-Drug Conjugates (ADCs) [outsourcedpharma.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
- 21. shimadzu.com [shimadzu.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. agilent.com [agilent.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nist.gov [nist.gov]
- 27. news-medical.net [news-medical.net]
- 28. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Addressing Aggregation Issues with MMAF-OMe Conjugates
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals who are working with Monomethyl Auristatin F methyl ester (MMAF-OMe) and encountering challenges with conjugate aggregation. Our goal is to provide you with the expert insights and practical, field-proven solutions needed to diagnose, troubleshoot, and prevent aggregation in your experiments.
Frequently Asked Questions (FAQs): The Fundamentals of this compound ADC Aggregation
This section provides a foundational understanding of why aggregation occurs with this compound conjugates and its potential impact on your research.
Q1: What is ADC aggregation and why is it a critical issue?
Antibody-Drug Conjugate (ADC) aggregation is the self-association of individual ADC molecules into larger, higher-molecular-weight clusters.[1] This is a significant hurdle in ADC development because it can severely compromise the drug's stability, efficacy, and safety.[1][2] Aggregates can lead to reduced solubility, unpredictable pharmacokinetic profiles, and a shortened shelf life.[1][3] From a safety standpoint, aggregates are often immunogenic and can cause severe adverse reactions if administered.[4][5] Furthermore, aggregation leads to product loss during manufacturing and purification, increasing costs and reducing yields.[1][4]
Q2: Why are ADCs made with this compound particularly prone to aggregation?
The primary driver is the significant hydrophobicity of the this compound payload.[6] When multiple molecules of this hydrophobic drug are attached to the surface of an antibody, the overall hydrophobicity of the resulting ADC increases dramatically.[1][4] This modification can expose or create hydrophobic patches on the antibody's surface. To minimize their unfavorable interaction with the surrounding aqueous buffer, these patches on different ADC molecules tend to interact with each other, initiating the process of aggregation and eventual precipitation.[1][4][7]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the aggregation of this compound conjugates?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly correlates with the propensity for aggregation.[8] A higher DAR means more hydrophobic this compound molecules are present on each antibody, leading to a substantial increase in the ADC's overall hydrophobicity.[1][3] This heightened hydrophobicity accelerates aggregation and can lead to faster clearance from the body, potentially reducing the therapeutic window.[6][9] While a higher DAR is often sought for greater potency, it presents a major stability challenge that must be carefully managed.[3][10][11]
Troubleshooting Guide: From Conjugation to Storage
This section provides a problem-and-solution framework for specific issues you may encounter during your workflow.
Problem 1: My ADC shows immediate and significant precipitation upon adding the this compound linker-payload.
Likely Cause: This acute aggregation is often due to a combination of stressful conjugation conditions and the inherent properties of the ADC components.
-
High Co-Solvent Concentration: this compound and its associated linkers often have poor aqueous solubility and require an organic co-solvent (like DMSO) for the reaction. High concentrations of these solvents can disrupt the antibody's delicate three-dimensional structure, causing it to partially unfold (denature) and aggregate.[1][4]
-
Unfavorable pH: The conjugation reaction may be performed at a pH that is close to the antibody's isoelectric point (pI). At the pI, the net charge of the protein is zero, its solubility is at a minimum, and the propensity to aggregate is highest.[4][12]
-
High Molar Excess of Payload: Using a large molar excess of the hydrophobic this compound payload-linker can lead to uncontrolled over-labeling, drastically increasing surface hydrophobicity and driving rapid aggregation.[13][14]
Solutions & Experimental Workflow:
-
Optimize Co-Solvent Addition:
-
Action: Minimize the final concentration of the organic co-solvent in the reaction mixture (typically aim for <10% v/v).
-
Causality: Reducing the co-solvent concentration limits the denaturing stress on the antibody, helping it maintain its native, more soluble conformation during the conjugation process.
-
-
Screen Reaction pH:
-
Action: Perform small-scale conjugation reactions across a range of pH values (e.g., pH 7.0 to 8.5 for lysine-based conjugation). Ensure the pH is at least 1 unit away from the antibody's pI.[15]
-
Causality: Moving the buffer pH away from the pI ensures the ADC molecules have a net surface charge, leading to electrostatic repulsion that counteracts the hydrophobic interactions driving aggregation.[12]
-
-
Titrate Payload-Linker Molar Ratio:
-
Action: Conduct a series of reactions with varying molar equivalents of the this compound linker-payload to find the lowest amount that still achieves the target DAR.
-
Causality: This helps prevent over-labeling and finds the optimal balance between conjugation efficiency and ADC stability.[14]
-
Problem 2: My ADC looks fine after conjugation, but I see a large aggregate peak during SEC purification.
Likely Cause: Aggregation during purification can be induced by the chromatography conditions themselves or by high local concentrations of the ADC.
-
On-Column Aggregation: The stationary phase (resin) of the chromatography column can have secondary interactions with the ADC. For Hydrophobic Interaction Chromatography (HIC), the high salt concentrations used in the mobile phase are known to promote hydrophobic aggregation.[1]
-
High Sample Concentration: Injecting a highly concentrated ADC sample can increase the likelihood of intermolecular interactions and aggregation on the column.[14]
Solutions & Experimental Workflow:
-
Optimize Chromatography Method:
-
Action (for HIC): Carefully optimize the salt type (e.g., ammonium sulfate vs. sodium chloride) and the gradient slope. A shallower gradient can sometimes improve separation and reduce on-column aggregation.[1]
-
Action (for SEC): Ensure the mobile phase is optimized for ADC stability. Consider adding a low concentration of a stabilizing excipient like arginine or sucrose to the running buffer.
-
Causality: Tailoring the chromatography conditions to the specific ADC minimizes stressful interactions between the ADC and its environment (resin, mobile phase), preserving its monomeric state.
-
-
Adjust Sample Loading:
-
Action: If possible, dilute the sample before injecting it onto the column.[1]
-
Causality: Reducing the local concentration on the column decreases the probability of ADC molecules interacting with each other, thus lowering the chance of forming new aggregates during the purification run.
-
Problem 3: My purified, monomeric ADC shows an increase in aggregation over time during storage.
Likely Cause: This indicates that the final formulation buffer is not adequately stabilizing the ADC, or the storage conditions are inappropriate.
-
Sub-optimal Formulation: The storage buffer's pH, ionic strength, or lack of stabilizing excipients is insufficient to prevent the slow association of ADC molecules over time.[1]
-
Physical Stress: Repeated freeze-thaw cycles are a major cause of protein aggregation.[1][15] Agitation or exposure to light can also provide the energy needed to induce conformational changes that lead to aggregation.[16][17]
-
Inappropriate Temperature: Storing the ADC at a temperature where it is not maximally stable (e.g., 4°C for long-term storage instead of -80°C) can accelerate degradation pathways that result in aggregation.[15]
Solutions & Experimental Workflow:
-
Formulation Screening:
-
Action: Screen a panel of formulation buffers containing different stabilizing excipients.
-
Causality: Excipients directly counteract the forces driving aggregation. Sugars create a hydration shell, amino acids can block hydrophobic patches, and surfactants prevent surface-induced aggregation.[14][17]
-
-
Implement Strict Storage and Handling Protocols:
-
Action: Aliquot the purified ADC into single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended ultra-cold temperature (-20°C to -80°C).[1] Protect from light if any component is photosensitive.[16]
-
Causality: Minimizing physical and thermal stress is crucial for maintaining the long-term integrity and stability of the ADC molecule.
-
Visualizing the Problem: Workflows and Causality
Diagrams can help clarify complex relationships and guide decision-making in the lab.
Caption: Root causes and mechanism of this compound ADC aggregation.
Caption: Troubleshooting workflow for ADC aggregation.
Data & Protocols for the Bench
Successful troubleshooting requires robust analytical methods and a clear understanding of potential formulation strategies.
Table 1: Analytical Techniques for ADC Aggregate Characterization
| Technique | Principle of Operation | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius as they pass through a porous column.[16] | Industry standard, quantitative, high throughput, good for routine QC.[16][18] | Mobile phase can alter interactions; large aggregates may be filtered out or shear.[16] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a light scattering detector to determine the absolute molar mass of eluting species.[16] | Provides accurate molecular weight of monomers and aggregates, independent of elution time.[16] | Requires more specialized equipment and expertise; sensitive to mobile phase refractive index. |
| Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment under a strong centrifugal force, resolving species by mass and shape.[16] | Highly sensitive to high-molecular-weight aggregates; considered a gold-standard orthogonal method.[16] | Low throughput, requires specialized equipment and significant data analysis expertise. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine the size distribution of particles in solution. | Fast, non-invasive, requires minimal sample, good for detecting early signs of aggregation. | Not a separative technique, less quantitative for polydisperse samples, sensitive to dust/contaminants. |
Table 2: Common Stabilizing Excipients for ADC Formulations
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars / Polyols | Sucrose, Trehalose, Mannitol | Act as osmolytes that are preferentially excluded from the protein surface, thermodynamically favoring the compact, native state.[6][14] | 1% - 10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Arginine can suppress aggregation by interacting with hydrophobic patches and aromatic residues. Glycine and Proline increase the stability of the native state.[14][17] | 50 - 250 mM |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | Prevent aggregation at interfaces (e.g., air-water, container surface) by competing with the ADC for surface adsorption.[14][17] | 0.01% - 0.1% (w/v) |
Protocol: Standard Operating Procedure for SEC Analysis of ADC Aggregation
This protocol provides a baseline method for quantifying high-molecular-weight (HMW) species in an this compound conjugate sample.
1. Objective: To quantify the percentage of monomer, high-molecular-weight (HMW) aggregates, and low-molecular-weight (LMW) fragments in a purified ADC sample.
2. Materials & Equipment:
-
HPLC or UPLC system with a UV detector (280 nm).
-
SEC column suitable for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl, Agilent AdvanceBio SEC).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 (or another buffer optimized for your ADC). Filter through a 0.22 µm filter.
-
ADC Sample: Diluted to approximately 1 mg/mL in mobile phase.
-
Sample Filter: 0.22 µm low-protein-binding syringe filter (e.g., PVDF).
3. Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector.[1]
-
Sample Preparation: Thaw the ADC sample on ice. Dilute to 1 mg/mL with cold mobile phase. Filter the diluted sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates before injection.[14]
-
Injection & Run: Inject a defined volume of the prepared sample (e.g., 10-20 µL). Run the method isocratically for a sufficient time to allow for the elution of all species (typically 15-30 minutes).[1]
-
Data Acquisition: Monitor the chromatogram at 280 nm.
4. Data Analysis:
-
Peak Identification: Identify the peaks in the chromatogram. Aggregates (HMW species) will elute first, followed by the main monomer peak, and then any fragments (LMW species).[1]
-
Integration: Integrate the area under each peak (AHMW, AMonomer, ALMW).
-
Calculation: Calculate the percentage of each species using the following formula:
-
% HMW = [AHMW / (AHMW + AMonomer + ALMW)] * 100
-
The sum of the areas of all peaks represents 100% of the detected protein.
-
5. System Suitability:
-
Run a standard (e.g., a well-characterized mAb or a previous batch of the ADC) to ensure consistent retention times and peak shapes.
-
The resolution between the monomer and dimer peaks should meet a predefined specification.
References
- 1. benchchem.com [benchchem.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation [biointron.com]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Optimizing Linker Cleavage for MMAF-OMe ADCs
Welcome to the technical support center for optimizing linker cleavage in Monomethyl Auristatin F-methyl ester (MMAF-OMe) Antibody-Drug Conjugates (ADCs). The precise release of the potent this compound payload is paramount for achieving a wide therapeutic window. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of linker stability and cleavage.
Troubleshooting Guide: Common Linker Cleavage Issues
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions to get your research back on track.
Question 1: My this compound ADC shows high levels of premature payload release in an in vitro plasma stability assay. What's causing this and how can I fix it?
Answer:
Premature payload release is a critical issue that can lead to significant off-target toxicity and a reduced therapeutic index.[1][] The goal is to have a linker that remains stable in systemic circulation but cleaves efficiently inside the target cell.[][3]
Potential Causes:
-
Inherent Linker Instability: The chosen linker chemistry may be too labile in the enzymatic or chemical environment of plasma.[4] For example, certain peptide linkers can be susceptible to plasma proteases, and hydrazone linkers can be unstable at physiological pH.[4][5]
-
Species-Specific Enzyme Activity: There are significant differences in plasma enzymes between species. The commonly used valine-citrulline (Val-Cit) linker is notoriously susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma, a problem not observed to the same extent in human plasma.[6][7] This can lead to misleading stability data in preclinical mouse models.
-
Assay Conditions: The handling of the plasma itself can impact results. Using previously frozen plasma can sometimes yield different stability profiles compared to fresh or unfrozen plasma.[8]
Suggested Solutions & Troubleshooting Steps:
-
Re-evaluate Linker Chemistry:
-
Rationale: If using a Val-Cit linker in a mouse model, the observed instability is likely due to Ces1c.[7]
-
Action: Consider synthesizing an ADC with a linker known to be more stable in mouse plasma. Novel peptide sequences, such as glutamic acid-valine-citrulline (EVCit) or glutamic acid-glycine-citrulline (EGCit), have been developed to resist cleavage by both mouse Ces1c and human neutrophil elastase.[9] Alternatively, a non-cleavable linker like maleimidocaproyl (mc) can be used as a control to assess the baseline stability of the ADC construct.[10]
-
-
Optimize the In Vitro Assay:
-
Rationale: To better predict in vivo stability, the in vitro conditions should mimic the physiological environment as closely as possible.
-
Action: Transition from a plasma-only assay to an in vitro whole blood stability assay. This method provides a more comprehensive biological matrix and can improve the correlation between in vitro and in vivo results.[8]
-
-
Characterize Released Species:
-
Rationale: Understanding what is being released is key. Is it the this compound payload alone, or the linker-payload adduct?
-
Action: Use LC-MS/MS to analyze the plasma sample after incubation. This will allow you to identify the exact cleavage site and confirm if the instability is due to the linker or another part of the ADC construct.[11][12]
-
dot graph TD subgraph Troubleshooting Workflow for Premature Payload Release A[Start: High Premature Release in Plasma Stability Assay] --> B{Identify Linker Type and Animal Model}; B -- Val-Cit Linker in Mouse Model --> C[Hypothesis: Cleavage by Carboxylesterase Ces1c]; C --> D{Action: Synthesize ADC with a more stable linker (e.g., EVCit)}; D --> E[Validate stability in mouse plasma]; B -- Other Linker/Species --> F[Hypothesis: General Linker Instability]; F --> G{Action: Switch to Whole Blood Stability Assay}; G --> H[Analyze cleavage products by LC-MS/MS]; H --> I{Identify Cleavage Site}; I --> J[Refine linker design based on data]; E --> K[Proceed with in vivo studies]; J --> K; end
end
Caption: Troubleshooting workflow for premature ADC payload release.
Question 2: My ADC is potent in vitro but shows poor efficacy in my in vivo xenograft model. Could this be a linker cleavage problem?
Answer:
This is a classic efficacy disconnect between in vitro and in vivo systems. While several factors could be at play (e.g., poor tumor penetration, ADC clearance), inefficient linker cleavage in the tumor microenvironment (TME) is a primary suspect.
Potential Causes:
-
Insufficient Cleavage Enzyme Expression: If you are using an enzyme-cleavable linker (e.g., Val-Cit, which is cleaved by lysosomal proteases like Cathepsin B), the target tumor cells may not express sufficient levels of the required enzyme.[][]
-
Poor ADC Internalization: Most cleavable linkers are designed to release the payload inside the cell after the ADC is internalized.[6] If the target antigen does not internalize efficiently, the ADC remains on the cell surface, and the linker is not exposed to the lysosomal cleavage machinery.
-
Linker is Too Stable: In the process of optimizing for plasma stability, it's possible to create a linker that is too stable and resists cleavage even in the favorable conditions of the lysosome.
Suggested Solutions & Troubleshooting Steps:
-
Verify Target Antigen Internalization:
-
Rationale: Efficient internalization is a prerequisite for the action of most ADCs with cleavable linkers.[6]
-
Action: Perform a cell-based internalization assay using a fluorescently labeled version of your antibody. Use techniques like flow cytometry or confocal microscopy to confirm and quantify the uptake of the antibody by the target cancer cell line.
-
-
Assess Lysosomal Enzyme Activity:
-
Rationale: The "lock" (linker) needs the right "key" (enzyme) to be opened. You must confirm the key is present.
-
Action: Measure the activity of relevant lysosomal proteases (e.g., Cathepsin B) in lysates from your target tumor cells. Commercial activity assay kits are available for this purpose. If activity is low, your ADC may not be effective against this cell line.[14]
-
-
Perform an In Vitro Lysosomal Cleavage Assay:
-
Rationale: This assay directly tests if your ADC linker can be cleaved by the enzymes present in a lysosomal fraction.
-
Action: Incubate your ADC with purified human liver lysosomes or S9 fractions, which contain a cocktail of relevant enzymes, and monitor for the release of the this compound payload over time using RP-HPLC or LC-MS.[15] This will confirm if the linker chemistry is fundamentally cleavable in a relevant biological matrix.
-
-
Consider a Bystander-Effect-Capable Linker/Payload:
-
Rationale: If internalization is poor or target antigen expression is heterogeneous, a strategy that allows the payload to kill neighboring antigen-negative cells can be beneficial.
-
Action: While this compound is membrane-impermeable and less suited for bystander killing, consider if a different payload (like MMAE) might be more appropriate for this specific target. Some linkers can also be designed for extracellular cleavage within the acidic TME.[16][]
-
dot graph LR subgraph Investigating Poor In Vivo Efficacy A[Start: Poor In Vivo Efficacy] --> B{Is the ADC reaching the tumor?}; B -- Yes --> C{Is the target antigen internalizing?}; C -- Yes --> D{Are cleavage enzymes present and active?}; D -- Yes --> E[Hypothesis: Linker is too stable]; E --> F[Action: Perform lysosomal cleavage assay]; F --> G[Optimize linker for faster cleavage]; D -- No --> H[Result: Ineffective cleavage mechanism for this tumor model]; C -- No --> I[Result: Intracellular cleavage mechanism is not viable]; B -- No --> J[Issue is with PK/tumor penetration, not cleavage]; end
end
Caption: Logic chart for diagnosing poor in vivo ADC efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the main types of cleavable linkers used for this compound and how do they work?
A1: The choice of linker dictates the release mechanism. The three primary types are:
-
Enzyme-Cleavable Linkers: These are the most common and typically use a peptide sequence that is recognized and cleaved by proteases overexpressed in tumors, particularly within the lysosome.[5] The Val-Cit dipeptide is a classic example, designed to be cleaved by Cathepsin B after ADC internalization.[]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at the neutral pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[5][16]
-
Redox-Sensitive Linkers: These contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is rapidly reduced and cleaved in the high-glutathione environment of the cell cytoplasm.[5]
| Linker Type | Cleavage Trigger | Typical Location | Key Consideration |
| Enzyme-Cleavable | Lysosomal Proteases (e.g., Cathepsin B) | Lysosome | Requires ADC internalization and sufficient enzyme expression in the tumor.[] |
| pH-Sensitive | Acidic Environment (pH < 6.0) | Endosome / Lysosome | Can sometimes have lower plasma stability compared to other types.[18] |
| Redox-Sensitive | High Glutathione Concentration | Cytoplasm | Requires the ADC to reach the cytoplasm for efficient cleavage. |
Q2: Why is a self-immolative spacer like PABC often used with peptide linkers?
A2: A para-aminobenzyl carbamate (PABC) spacer is a crucial component in many linker designs, especially with peptide linkers like Val-Cit.[6] After the enzyme (e.g., Cathepsin B) cleaves the peptide bond, the PABC unit is exposed. This triggers a rapid, spontaneous 1,6-elimination reaction (self-immolation) that cleanly releases the unmodified this compound payload.[10] Without the spacer, the remnant of the linker might remain attached to the payload, which could sterically hinder its ability to bind to tubulin and reduce its potency.[6]
Q3: How does the choice of conjugation site on the antibody affect linker cleavage?
A3: The site of conjugation can significantly impact both the stability and cleavage of the linker. Studies have shown that the local chemical environment around the conjugation site can influence the susceptibility of the linker to enzymatic cleavage.[6] Site-specific conjugation methods, which produce a homogeneous ADC with a defined drug-to-antibody ratio (DAR), are preferred as they allow for payload attachment at sites that can enhance the systemic stability of the ADC.[10] This leads to more consistent pharmacokinetics and a more predictable therapeutic index compared to heterogeneous ADCs produced via traditional cysteine or lysine conjugation.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma from different species.
Materials:
-
This compound ADC (1-5 mg/mL stock)
-
Control "naked" antibody
-
Frozen plasma (e.g., human, mouse, cynomolgus monkey), thawed at 37°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A affinity resin
-
LC-MS grade water, acetonitrile, and formic acid
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 96 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately stop the reaction by placing the aliquot on ice or by adding an appropriate quenching buffer.
-
To analyze the remaining intact ADC, purify the ADC from the plasma matrix using Protein A affinity chromatography.
-
Analyze the purified, intact ADC using HIC-HPLC to determine the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload loss.[19]
-
To analyze the released payload, perform a protein precipitation on the plasma aliquot (e.g., with 3 volumes of cold acetonitrile). Centrifuge to pellet the proteins.
-
Analyze the supernatant containing the free payload by Reversed-Phase HPLC (RP-HPLC) or LC-MS/MS.[19]
Data Analysis:
-
Plot the average DAR versus time to determine the rate of deconjugation.
-
Quantify the concentration of free this compound at each time point to measure payload release kinetics.
Protocol 2: Lysosomal Protease (Cathepsin B) Cleavage Assay
Objective: To determine if the ADC linker is susceptible to cleavage by a key lysosomal enzyme.
Materials:
-
This compound ADC (1 mg/mL stock)
-
Recombinant human Cathepsin B (active)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0
-
Stop Solution: 10% trifluoroacetic acid (TFA)
-
RP-HPLC system with UV detector
Procedure:
-
Prepare the reaction mixture in the assay buffer. Add the this compound ADC to a final concentration of 50 µg/mL.
-
Initiate the reaction by adding active Cathepsin B to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and quench the reaction by adding an equal volume of the stop solution.
-
Analyze the samples by RP-HPLC to separate the intact ADC from the cleaved linker-payload or free payload.
-
Monitor the chromatogram at 280 nm (for the antibody) and a wavelength appropriate for the payload/linker (e.g., 254 nm).
Data Analysis:
-
Calculate the percentage of payload released at each time point by comparing the peak area of the released species to the initial total area of ADC-related peaks.
-
Plot the percentage of released payload against time to determine the cleavage kinetics.
References
- 1. benchchem.com [benchchem.com]
- 3. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 18. drpress.org [drpress.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of MMAF-OMe Linkers in Antibody-Drug Conjugates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring Monomethyl Auristatin F with a methyl ester (MMAF-OMe) payload. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of premature linker cleavage, ensuring the efficacy and safety of your ADC constructs.
I. Understanding this compound Linker Instability
FAQ: What is an this compound ADC and why is linker stability so critical?
An this compound ADC is a complex therapeutic consisting of a monoclonal antibody covalently attached to the potent cytotoxic agent this compound via a linker. A common linker system is the maleimidocaproyl-valine-alanine-p-aminobenzyloxycarbonyl (mc-Val-Ala-PABC) linker. This linker is designed to be stable in systemic circulation and to be cleaved by enzymes, such as Cathepsin B, that are highly expressed in the lysosomal compartment of cancer cells.
The criticality of linker stability lies in two key areas:
-
Efficacy: Premature cleavage of the linker in the bloodstream leads to the early release of the this compound payload before the ADC reaches the target tumor cells. This reduces the amount of active drug delivered to the tumor, thereby diminishing the therapeutic efficacy of the ADC.
-
Safety: The released this compound is a highly potent cytotoxic agent. Its premature release can lead to systemic toxicity and damage to healthy tissues, narrowing the therapeutic window of the ADC.
Below is a diagram illustrating the structure of a typical mc-Val-Ala-PABC-MMAF-OMe ADC and the intended site of cleavage.
Caption: Structure of a typical this compound ADC and the intended enzymatic cleavage site.
II. Troubleshooting Guide: Diagnosing Premature Cleavage
Question 1: My ADC is demonstrating lower than expected efficacy in vivo. Could premature linker cleavage be the cause?
Yes, a significant drop in in vivo efficacy is a strong indicator of potential premature linker cleavage. If the payload is released before the ADC reaches the tumor, the therapeutic concentration at the target site will be insufficient to induce cancer cell death.
Recommended Experiments:
To investigate this, we recommend a systematic approach to quantify the stability of your ADC.
Protocol 1: In Vitro Plasma Stability Assay
This assay provides a direct measure of the ADC's stability in a biologically relevant matrix.
Step-by-Step Methodology:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in fresh plasma (human, mouse, or rat, depending on your in vivo model).
-
Incubation: Incubate the ADC-plasma mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 120 hours).
-
Sample Preparation: Immediately process the aliquots by precipitating plasma proteins (e.g., with acetonitrile) and centrifuging to collect the supernatant.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of released this compound payload.
-
Data Interpretation: Calculate the percentage of intact ADC remaining at each time point and determine the in vitro half-life.
Data Interpretation Table:
| In Vitro Half-Life in Plasma | Potential Impact on In Vivo Efficacy |
| > 120 hours | Likely stable; premature cleavage is not a primary cause of low efficacy. |
| 72 - 120 hours | Moderate stability; may contribute to reduced efficacy in some models. |
| < 72 hours | Poor stability; high probability of significant premature payload release. |
Question 2: I am observing off-target toxicity with my this compound ADC. How can I determine if this is due to premature payload release?
Off-target toxicity is a serious concern and is often linked to the premature release of the cytotoxic payload. Free this compound circulating in the bloodstream can indiscriminately damage healthy cells.
Recommended Experiments:
Protocol 2: Comparative Biodistribution Study
This study compares the distribution of the intact ADC versus the free payload in various tissues.
Step-by-Step Methodology:
-
Animal Model: Use a relevant animal model (e.g., tumor-bearing mice).
-
Dosing: Administer a single dose of the ADC to one group of animals and an equimolar dose of free this compound to another group.
-
Tissue Collection: At selected time points (e.g., 24, 48, 96 hours), euthanize the animals and collect major organs and tissues (e.g., liver, spleen, kidneys, heart, lungs, and tumor).
-
Analysis: Homogenize the tissues and use LC-MS/MS to quantify the concentration of the ADC and free this compound in each tissue.
-
Data Interpretation: High levels of free this compound in non-target organs in the ADC-dosed group would strongly suggest premature cleavage.
Below is a diagram illustrating the mechanism of off-target toxicity due to premature cleavage.
Caption: Mechanism of off-target toxicity due to premature linker cleavage.
III. Prevention Strategies: Enhancing this compound Linker Stability
Question 3: How can I chemically modify the linker to improve its stability?
Modifying the chemical structure of the linker is a primary strategy to enhance its stability against premature enzymatic cleavage.
A. Modifying the Dipeptide Sequence:
The Val-Ala dipeptide is a known substrate for Cathepsin B. Altering this sequence can reduce its susceptibility to cleavage by other proteases in the plasma.
-
Strategy: Replace the Val-Ala sequence with a more sterically hindered or non-natural dipeptide sequence. For example, the use of a Val-Cit (valine-citrulline) dipeptide has been shown to improve stability in some contexts.
B. Modifying the PABC Spacer:
The PABC (p-aminobenzyloxycarbonyl) group is a self-immolative spacer. Its electronic properties can be tuned to influence the rate of payload release.
-
Strategy: Introduce electron-withdrawing groups onto the PABC ring to decrease the rate of the self-immolation process, thereby slowing down the release of the payload.
Comparative Stability of Linker Variants:
| Linker Variant | Key Modification | Relative Plasma Stability |
| mc-Val-Ala-PABC | Standard Linker | Baseline |
| mc-Val-Cit-PABC | Citrulline replacing Alanine | Increased |
| mc-Val-Ala-PABC (modified) | Electron-withdrawing group on PABC | Increased |
Question 4: Can the conjugation strategy influence linker stability?
Yes, the site of conjugation on the antibody can significantly impact the stability of the linker.
-
Stochastic Conjugation: Traditional methods that conjugate the linker to surface-exposed lysines or cysteines can result in a heterogeneous mixture of ADCs. Some of these conjugation sites may leave the linker exposed and more susceptible to enzymatic attack.
-
Site-Specific Conjugation: Newer, site-specific conjugation technologies allow for the precise placement of the linker-payload at sites that are less accessible to plasma proteases. This steric hindrance can significantly improve the in vivo stability of the ADC.
Below is a diagram comparing stochastic and site-specific conjugation.
Technical Support Center: Optimizing MMAF-OMe Dosage for Preclinical Animal Models
Welcome to the technical support center for Monomethyl Auristatin F methyl ester (MMAF-OMe) based Antibody-Drug Conjugates (ADCs). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in optimizing ADC dosage for preclinical animal models. Our goal is to bridge the gap between potent in vitro activity and successful in vivo efficacy by explaining the causality behind experimental choices.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
Before initiating complex in vivo studies, a solid understanding of the payload and its behavior within an ADC construct is critical.
Understanding this compound
Monomethyl Auristatin F (MMAF) is a highly potent synthetic antimitotic agent that functions by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][4]
This compound is a derivative used as a payload in ADCs. A key feature of MMAF is the charged C-terminal phenylalanine, which makes it less permeable to cell membranes compared to its analogue, MMAE.[3][5] This property is advantageous as it can reduce non-specific toxicity to antigen-negative cells, a phenomenon known as the "bystander effect."[3] When conjugated to a monoclonal antibody (mAb), the ADC is designed to be internalized by target cells, after which the MMAF payload is released within the lysosome to exert its cytotoxic effect.[3][6]
Frequently Asked Questions (FAQs)
Q1: Why is my highly potent this compound ADC in vitro showing poor efficacy in vivo?
This is a common and multifaceted issue. The discrepancy often arises from the complex biological journey of an ADC in vivo, which isn't captured by cell-based assays. Potential causes include:
-
Poor Pharmacokinetics (PK): The ADC may be clearing from circulation too rapidly. This can be due to aggregation, instability of the linker leading to premature drug release, or unforeseen interactions.[7][8]
-
Suboptimal Dosing Regimen: The dose level, frequency, or route of administration may not be optimized to maintain a therapeutic concentration at the tumor site.[9]
-
Inappropriate Animal Model: The chosen xenograft model might have low or heterogeneous antigen expression, poor vascularization, or the species used for toxicity testing may not be relevant.[6][7]
-
Limited Tumor Penetration: The physical size of the ADC and the dense tumor microenvironment can limit its ability to reach all cancer cells.
Q2: What are the first signs of toxicity I should monitor for in my animal models?
Closely monitor animals for clinical signs of toxicity daily, especially after the first few doses. Key indicators include:
-
Body Weight Loss: A significant drop in body weight (e.g., >15-20%) is a primary endpoint for dose-limiting toxicity in many studies.[10]
-
Changes in Behavior: Look for lethargy, ruffled fur, hunched posture, or reduced activity.
-
Altered Appearance: Note any changes in skin, eyes, or stool.
-
Mortality: Any deaths in a cohort are a clear sign of severe toxicity.
Q3: How does the linker technology impact the dosage and tolerability of an this compound ADC?
Linker technology is paramount. The choice between a cleavable and a non-cleavable linker directly influences the ADC's stability, mechanism of payload release, and toxicity profile.[10][11]
-
Cleavable Linkers: Designed to be stable in circulation but cleaved by enzymes (e.g., cathepsins) inside the target cell.[10] Risk of premature cleavage in the bloodstream can lead to off-target toxicity.
-
Non-Cleavable Linkers: Rely on the complete degradation of the antibody in the lysosome to release the payload.[10][11] These often exhibit greater plasma stability and a better tolerability profile, potentially allowing for higher doses.[7][11]
Q4: Should I prepare my this compound ADC formulation fresh for each dosing?
Yes, it is highly recommended to prepare solutions fresh and use them the same day.[12][13] this compound and the ADC construct can be prone to aggregation or degradation in solution over time, which can impact efficacy and safety. If precipitation occurs during preparation, gentle heating or sonication may be used to aid dissolution.[12]
Part 2: Troubleshooting Guides for Common In Vivo Challenges
This section provides a structured approach to diagnosing and solving specific problems encountered during preclinical studies.
Guide 1: Issue - Suboptimal Anti-Tumor Efficacy
Your this compound ADC is well-tolerated, but tumor growth inhibition (TGI) is minimal or absent.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Inadequate Dose or Schedule | The ADC concentration at the tumor may not reach or sustain the therapeutic threshold needed for cell killing. | 1. Conduct a Dose-Range Finding Study: Test at least 3 dose levels to identify a dose-response relationship.[14] 2. Modify Dosing Frequency: If the ADC has a short half-life, consider more frequent dosing (e.g., twice weekly instead of once weekly) to maintain exposure. |
| Poor ADC Stability / Aggregation | The hydrophobic nature of this compound can promote ADC aggregation, especially at high drug-to-antibody ratios (DARs). Aggregates are rapidly cleared by the reticuloendothelial system (RES), reducing bioavailability.[7] | 1. Quantify Aggregates: Use Size Exclusion Chromatography (SEC) to check for aggregates in your dosing solution.[7] 2. Optimize Formulation: Include excipients like sucrose or trehalose to minimize aggregation.[7] 3. Review Conjugation Chemistry: Consider site-specific conjugation to produce a more homogeneous ADC with a controlled DAR.[7] |
| Low Antigen Expression in Xenograft Model | The fundamental principle of an ADC relies on sufficient target antigen for binding and internalization.[6] | 1. Confirm Antigen Expression: Use immunohistochemistry (IHC) or flow cytometry on tumors harvested from your model to confirm high and uniform target expression. 2. Select a Different Cell Line: Choose a cell line known for high, stable expression of your target antigen. |
| Inefficient Payload Release | If using a non-cleavable linker, the antibody must be fully degraded to release the payload-linker-amino acid adduct. Inefficient lysosomal processing can limit the amount of active drug released.[7][11] | 1. Evaluate Linker Type: If efficacy is poor with a non-cleavable linker, consider testing a cleavable linker version of your ADC, if mechanistically appropriate. 2. In Vitro Catabolism Assay: Perform assays using lysosomal extracts to confirm that the payload can be effectively released from the antibody. |
Guide 2: Issue - Unacceptable Toxicity Observed
The ADC shows efficacy but is causing excessive weight loss, adverse clinical signs, or mortality at the planned therapeutic dose.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Dose is Above the MTD | The administered dose exceeds the Maximum Tolerated Dose (MTD), leading to systemic toxicity. | 1. Perform a Formal MTD Study: Use healthy, non-tumor-bearing animals to systematically determine the MTD before proceeding with efficacy studies.[10] 2. Reduce Dose Level: Lower the dose in your efficacy study to a level at or below the determined MTD. |
| "On-Target, Off-Tumor" Toxicity | The target antigen is expressed on normal, healthy tissues, leading to ADC-mediated damage.[6] | 1. Cross-Reactivity Testing: Perform tissue cross-reactivity studies (e.g., IHC on a panel of normal tissues) for your antibody in the selected animal species.[6] 2. Select a More Relevant Species: If significant cross-reactivity exists, consider a different animal model or use a surrogate antibody that is specific to the animal's version of the antigen. |
| Linker Instability | A linker that is unstable in the bloodstream will prematurely release the highly potent this compound payload, causing systemic toxicity similar to administering a free cytotoxic drug.[7] | 1. Assess In Vitro Plasma Stability: Incubate the ADC in plasma from the relevant species and measure the amount of free payload released over time using LC-MS.[15] 2. Switch to a More Stable Linker: Consider re-engineering the ADC with a more stable cleavable linker or a non-cleavable linker.[7][11] |
| Free Payload Contamination | The final ADC product may contain unconjugated (free) this compound from the manufacturing process, which is highly toxic. | 1. Purify the ADC: Ensure robust purification methods (e.g., Hydrophobic Interaction Chromatography - HIC) are used to remove free drug.[7] 2. Quantify Free Payload: Use reverse-phase HPLC or LC-MS to quantify the percentage of free drug in your final product. |
Part 3: Key Experimental Protocols & Workflows
Adherence to standardized, detailed protocols is essential for generating reproducible and reliable preclinical data.
Workflow for Preclinical this compound ADC Dose Optimization
The following diagram outlines the logical progression of experiments for optimizing the dose of a novel this compound ADC.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the this compound ADC that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing rodents (e.g., female BALB/c or C57BL/6 mice, 6-8 weeks old). The species should be relevant to the planned efficacy studies.
-
Group Allocation: Randomly assign animals into cohorts of 3-5 mice per group. Include a vehicle control group.
-
Dose Escalation:
-
Administer the this compound ADC intravenously (IV) via the tail vein.
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30 mg/kg). The dose steps should be guided by any existing data on similar ADCs.
-
The dosing schedule should mimic the one planned for the efficacy study (e.g., a single dose, or once weekly for 2-3 weeks).[10]
-
-
Toxicity Monitoring:
-
Record body weight for each animal just before dosing and at least 3 times per week for the duration of the study (typically 21-28 days).
-
Perform daily clinical observations for signs of toxicity (posture, fur, activity level).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and consider collecting major organs for histopathology.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity or mortality.[10]
Protocol 2: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor activity of the this compound ADC in a dose-dependent manner.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., Nude, SCID, or NSG mice, 6-8 weeks old) to prevent rejection of human tumor xenografts.[10][16]
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of a human cancer cell line known to express the target antigen (e.g., 5 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.[10][14]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Isotype Control ADC (non-binding antibody with the same linker-payload)
-
Group 3: this compound ADC (Low Dose, e.g., 0.5x MTD)
-
Group 4: this compound ADC (Medium Dose, e.g., 1x MTD)
-
Group 5: this compound ADC (High Dose, if tolerated)
-
-
Dosing and Monitoring:
-
Administer treatments as per the defined schedule (e.g., IV, once weekly for 4 weeks).
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
-
Endpoints:
-
Primary: Tumor Growth Inhibition (TGI). Compare the average tumor volume in treated groups to the vehicle control group.
-
Secondary: Body weight changes (as a measure of toxicity), and potentially complete or partial tumor regressions.
-
Ethical: Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.
-
Part 4: References
-
MedchemExpress. (n.d.). This compound (Monomethyl auristatin F methyl ester) | ADC Cytotoxin. MedchemExpress.com. --INVALID-LINK--
-
Leal, M., et al. (2015). Antibody Drug Conjugates: Preclinical Considerations. The AAPS Journal. --INVALID-LINK--
-
MedchemExpress. (n.d.). MMAF (Monomethylauristatin F) | Tubulin Inhibitor. MedchemExpress.com. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing the Pharmacokinetic Profile of this compound ADCs. BenchChem. --INVALID-LINK--
-
Wiadro, H., et al. (2021). Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models. Pharmaceutics. --INVALID-LINK--
-
U.S. Food and Drug Administration. (2022). Guidance Snapshot - Clinical Pharmacology Considerations for Antibody-Drug Conjugates. FDA. --INVALID-LINK--
-
Araris Biotech. (2025). Navigating the Preclinical-to-Clinical Transition for ADCs: Regulatory & Study Design Strategies. Araris Biotech Blog. --INVALID-LINK--
-
Kamath, A.V., & Iyer, S. (2015). Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. Pharmaceutical Research. --INVALID-LINK--
-
WuXi AppTec. (2025). Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices. WuXi AppTec. --INVALID-LINK--
-
Creative Biolabs. (2018). Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction. Creative Biolabs ADC Blog. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cell-Based Functional Assays of ADCs with this compound. BenchChem. --INVALID-LINK--
-
Wikipedia. (n.d.). Monomethyl auristatin F. Wikipedia. --INVALID-LINK--
-
BenchChem. (2025). Protocol for Validating the In Vivo Efficacy of an MMAF-ADC. BenchChem. --INVALID-LINK--
-
BOC Sciences. (n.d.). Representative ADC Cytotoxins: MMAE and MMAF. BOC Sciences. --INVALID-LINK--
-
Jeffrey, S. C., et al. (2006). Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity. Bioconjugate Chemistry. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the In Vivo Validation of MMAF-Based Antibody-Drug Conjugates. BenchChem. --INVALID-LINK--
-
Lee, H., et al. (2019). Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Molecules. --INVALID-LINK--
-
TargetMol. (n.d.). MMAF | Microtubule Associated. TargetMol. --INVALID-LINK--
-
BenchChem. (2025). Application Notes & Protocols: Developing In Vivo Efficacy Models for Monomethyl Auristatin E (MMAE)-Based Antibody-Drug Conjugates (ADCs). BenchChem. --INVALID-LINK--
-
Selleck Chemicals. (n.d.). This compound (Monomethyl auristatin F methyl ester). Selleckchem. --INVALID-LINK--
-
Selleck Chemicals. (2024). MMAF Microtubule Associated inhibitor. Selleckchem. --INVALID-LINK--
-
Lee, H., et al. (2019). Total ion chromatogram of MMAF (monomethyl auristatin F) and its metabolites in human liver microsome. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting Inconsistent Results in MMAF Cytotoxicity Assays: A Technical Support Guide. BenchChem. --INVALID-LINK--
-
Kim, J., et al. (2021). Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery. Pharmaceutics. --INVALID-LINK--
-
Genemedi. (n.d.). Anti-MMAE/MMAF payload antibody in PK study in ADC drug development. Genemedi. --INVALID-LINK--
-
MedChemExpress. (n.d.). MMAF Hydrochloride. MedChemExpress. --INVALID-LINK--
-
Certara. (2022). Whole-Body Pharmacokinetics of MMAE and MMAE-based ADC in Mice. YouTube. --INVALID-LINK--
-
Biopharma PEG. (2022). Antibody–Drug Conjugate Payloads: MMAE & MMAF. Biopharma PEG. --INVALID-LINK--
-
ADC Review. (n.d.). Monomethyl auristatin F (MMAF). ADC Review. --INVALID-LINK--
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.td2inc.com [blog.td2inc.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Cytotoxicity: MMAF-OMe vs. MMAE
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most utilized payloads are the auristatin derivatives, potent antimitotic agents that disrupt tubulin polymerization.[1] This guide provides an in-depth, head-to-head comparison of two pivotal auristatins: monomethyl auristatin E (MMAE) and the C-terminally modified monomethyl auristatin F (MMAF), focusing on the implications of their structural differences for cytotoxicity and therapeutic application.
Introduction: The Central Role of the Payload in ADC Design
An ADC is a tripartite molecule comprising a target-specific monoclonal antibody, a stable linker, and a highly potent cytotoxic agent.[2] The antibody guides the payload to cancer cells, minimizing systemic exposure and associated toxicities. Upon internalization, the payload is released, inducing cell death. The ideal payload must be exceptionally potent, as only a small fraction of the administered ADC reaches the tumor site.[]
MMAE and MMAF are synthetic analogs of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[2] Both are powerful tubulin inhibitors, arresting the cell cycle at the G2/M phase and triggering apoptosis.[4][5] However, a subtle yet profound structural difference between them dictates their cytotoxic profile, cell permeability, and suitability for different cancer targets.
Structural and Mechanistic Differences: The Decisive Role of a Single Amino Acid
The core distinction between MMAE and MMAF lies at their C-terminus. MMAF possesses a charged C-terminal phenylalanine, whereas MMAE is uncharged at this position.[1][] This single amino acid substitution has profound consequences:
-
MMAE (Monomethyl Auristatin E): Lacking the charged carboxyl group, MMAE is more hydrophobic and readily permeable across cell membranes.[7]
-
MMAF (Monomethyl Auristatin F): The negatively charged carboxyl group on the phenylalanine residue renders MMAF significantly less membrane-permeable.[1][8] This property largely confines its cytotoxic activity to the cell in which it is released.
The mechanism of action begins when the ADC binds to its target antigen on a cancer cell and is internalized, typically via receptor-mediated endocytosis.[8] The ADC-antigen complex is trafficked to the lysosome, where proteases cleave the linker (in the case of protease-cleavable linkers common for auristatins), liberating the active payload into the cytoplasm.[][8] Both MMAE and MMAF then bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death.[2][9]
// Relationships ADC -> Antigen [label="Binding"]; Antigen -> Internalization [dir=none]; Internalization -> Lysosome; Lysosome -> Payload_Release; Payload_Release -> Tubulin; Tubulin -> Apoptosis;
// Bystander Effect Path Payload_Release -> Bystander_Tubulin [label="MMAE diffuses\nout of cell\n(High Permeability)", color="#34A853", style=dashed, constraint=false]; Bystander_Tubulin -> Bystander_Apoptosis; Payload_Release -> Bystander_Tubulin [label="MMAF is trapped\n(Low Permeability)", color="#EA4335", style=invis]; } caption [label="Figure 1: Mechanism of Action and Bystander Effect.", shape=plaintext, fontsize=10];
Head-to-Head Cytotoxicity & The Bystander Effect
The difference in membrane permeability directly translates to a critical divergence in cytotoxic strategy: the bystander effect .
MMAE: Once released into a target cell, its hydrophobicity allows it to diffuse across the cell membrane into the tumor microenvironment.[4] There, it can be taken up by and kill adjacent tumor cells, even if they do not express the target antigen. This "bystander killing" is a significant advantage in treating heterogeneous tumors where antigen expression is varied.[7][10]
MMAF: Being membrane-impermeable, MMAF remains trapped within the target cell that internalized the ADC.[] Its cytotoxic effect is therefore confined to the antigen-positive cell, with little to no bystander killing.[12] This focused activity can lead to a wider therapeutic window and reduced off-target toxicity, making it suitable for tumors with uniform antigen expression.[7][8]
The in vitro cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50), reflects these properties. As a free drug, MMAE is generally more potent than MMAF because of its superior ability to enter cells.[7] However, when conjugated in an ADC, both payloads exhibit picomolar to low nanomolar potency against antigen-positive cell lines.
| Payload | Property | Implication for Cytotoxicity | Ideal Tumor Profile |
| MMAE | High Membrane Permeability | Potent bystander killing of adjacent antigen-negative cells.[12] | Heterogeneous tumors with variable antigen expression.[7] |
| MMAF | Low Membrane Permeability | Cytotoxicity is largely restricted to antigen-positive cells.[8][] | Homogeneous tumors with high, uniform antigen expression.[7] |
Table 1: Comparative properties of MMAE and MMAF payloads.
A study directly comparing cAC10-vcMMAE and cAC10-vcMMAF in an admixed tumor model (containing both antigen-positive and antigen-negative cells) provided clear in vivo evidence. The MMAE-based ADC caused complete tumor remission, while the MMAF-based ADC failed to control tumor growth, demonstrating the potent bystander effect of MMAE and its absence with MMAF.[12]
The Role of Linker Technology
The choice of linker is intrinsically tied to the payload. For auristatins like MMAE and MMAF, protease-cleavable linkers, such as the valine-citrulline (vc) linker, are most common.[] This linker is stable in circulation but is efficiently cleaved by lysosomal proteases like Cathepsin B inside the target cell.[]
-
Cleavable Linkers (e.g., vc-MMAE): This combination is essential for MMAE to exert its bystander effect, as it allows for the release of the unmodified, membrane-permeable drug.[14]
-
Non-cleavable Linkers (e.g., mc-MMAF): MMAF is often paired with non-cleavable linkers.[15] In this design, the antibody is degraded in the lysosome, releasing the drug with the linker and a cysteine residue attached. This charged adduct (cys-mc-MMAF) is even less permeable than MMAF itself, further ensuring its entrapment within the target cell and minimizing off-target effects.[15][16]
// Nodes Start [label="Start:\nTumor Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Heterogeneity [label="Is the tumor antigen\nexpression heterogeneous?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MMAE_Choice [label="Select MMAE\n(with cleavable linker)\nto leverage\nbystander effect.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; MMAF_Choice [label="Select MMAF\n(cleavable or non-cleavable)\nfor targeted killing.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxicity_Concern [label="Is minimizing potential\noff-target toxicity\na primary concern?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MMAF_NC_Choice [label="Consider MMAF with\na non-cleavable linker\nto maximize safety.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Heterogeneity; Heterogeneity -> MMAE_Choice [label="Yes"]; Heterogeneity -> Toxicity_Concern [label="No\n(Homogeneous)"]; Toxicity_Concern -> MMAF_NC_Choice [label="Yes"]; Toxicity_Concern -> MMAF_Choice [label="No"]; } caption [label="Figure 2: Payload selection decision framework.", shape=plaintext, fontsize=10];
Experimental Protocol: In Vitro ADC Cytotoxicity Assessment (MTT Assay)
This protocol provides a standardized method for evaluating and comparing the cytotoxicity of MMAE- and MMAF-based ADCs in a monoculture system. The MTT assay is a colorimetric method that measures cell viability by quantifying the metabolic activity of living cells.[17][18]
Materials:
-
Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom cell culture plates
-
ADCs (e.g., anti-Her2-vcMMAE, anti-Her2-mcMMAF) and isotype control ADCs
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17][19]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[18][19]
-
Include wells for "cells only" (no treatment), "medium only" (blank), and all ADC concentrations.
-
Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment.[18]
-
-
ADC Treatment:
-
Prepare serial dilutions of your ADCs (MMAE-based, MMAF-based, and isotype controls) in complete medium at 2x the final desired concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2x ADC dilutions to the appropriate wells. This results in a final volume of 150 µL (adjust volumes as necessary).
-
Incubate the plate for a defined period, typically 72 to 120 hours, depending on the cell line's doubling time.[19]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[18][19]
-
Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[17]
-
Incubate for 4-18 hours at 37°C in the dark (if using SDS-HCl) or for 15-30 minutes at room temperature with shaking (if using DMSO).[19]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.[19]
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value for each ADC.
-
Conclusion: Selecting the Right Tool for the Job
The choice between MMAE and MMAF is a strategic decision in ADC design, driven by the biology of the target cancer.
-
MMAE is the payload of choice for tackling heterogeneous tumors . Its ability to induce bystander killing can eradicate antigen-negative cancer cells within the tumor mass, potentially overcoming resistance and leading to more durable responses. The FDA-approved ADCs Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin) both utilize MMAE.[2][]
-
MMAF offers a more targeted and potentially safer approach for homogeneous tumors with high and uniform antigen expression. By confining the cytotoxicity to the target cell, MMAF-based ADCs may exhibit a better safety profile, reducing the risk of neutropenia and other off-target toxicities.[16] The approved ADC Blenrep (belantamab mafodotin) utilizes an MMAF payload.[1]
Ultimately, the head-to-head comparison of MMAE and MMAF reveals a nuanced interplay between chemical structure and biological function. Understanding these differences is paramount for researchers and drug developers aiming to engineer the next generation of highly effective and specific antibody-drug conjugates.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
comparing the efficacy of MMAF-OMe with other ADC payloads
An In-Depth Comparative Guide to the Efficacy of MMAF-OMe and Other Key ADC Payloads
From the desk of a Senior Application Scientist
To: Researchers, Scientists, and Drug Development Professionals Subject: A Comparative Efficacy Analysis of this compound vs. Other Leading ADC Payloads
Introduction: The Payload as the Engine of ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic small molecules.[1][2][] An ADC's architecture consists of three components: the antibody for targeting, a chemical linker, and the cytotoxic payload.[4] While each component is critical, the payload is the ultimate determinant of the conjugate's cytotoxic potential and mechanism of action.[1][5]
The ideal payload must be exceptionally potent, often exhibiting cytotoxicity in the picomolar to nanomolar range, because only a small fraction of the administered ADC dose ultimately reaches the tumor site.[5][][7] Furthermore, its properties—such as membrane permeability, mechanism of action, and susceptibility to efflux pumps—dictate the ADC's overall therapeutic profile, including its efficacy against heterogeneous tumors and its potential for off-target toxicities.[5][8][9]
This guide provides a detailed comparison of Monomethyl Auristatin F-methyl ester (this compound), a derivative of the potent auristatin family, against other prevalent payload classes: its close analogue MMAE, the maytansinoids (DM1, DM4), and the topoisomerase I inhibitor SN-38. We will dissect their mechanisms, compare their performance using preclinical data, and provide the experimental frameworks necessary for their rigorous evaluation.
The Auristatins: A Deep Dive into MMAF and MMAE
The auristatins, synthetic analogues of the natural product dolastatin 10, are exceptionally potent microtubule inhibitors that induce cell cycle arrest in the G2/M phase, leading to apoptosis.[2][4][10] The two most clinically relevant auristatins, MMAE (Monomethyl auristatin E) and MMAF (Monomethyl auristatin F), serve as a classic case study in how subtle structural changes can dramatically alter an ADC's biological activity.
Mechanism of Action: Microtubule Disruption
Upon ADC internalization and trafficking to the lysosome, the linker is cleaved, releasing the auristatin payload into the cytoplasm.[11][12] The free payload then binds to tubulin, preventing its polymerization into microtubules.[4] This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, as it prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.[13] This triggers the spindle assembly checkpoint, leading to prolonged G2/M arrest and subsequent programmed cell death.[13][14]
References
- 1. ADC payloads - ProteoGenix [proteogenix.science]
- 2. Types of Payloads for Antibody-Drug Conjugates (ADCs) | Biointron [biointron.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 11. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of In Vitro Potency Assays for MMAF-OMe Antibody-Drug Conjugates
Introduction: The Critical Role of Potency Assays for MMAF-OMe ADCs
Antibody-Drug Conjugates (ADCs) represent a highly targeted and potent class of cancer therapeutics.[1][2][3] These complex biologics leverage the specificity of a monoclonal antibody (mAb) to deliver a highly cytotoxic payload directly to cancer cells expressing a specific surface antigen.[3][4][5] This guide focuses on ADCs armed with this compound, a potent synthetic antimitotic agent derived from auristatin.[6][7] MMAF (Monomethyl auristatin F) functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][5][7]
A robust, validated potency assay is a cornerstone of any ADC development program.[8][9] Regulatory agencies, including the FDA and EMA, mandate these assays to ensure the biological activity, consistency, and stability of each drug product lot.[8][9][10] For an this compound ADC, the potency assay must reflect its entire mechanism of action (MOA): from antibody binding and internalization to payload release and cytotoxicity.[5][8] This guide provides a comprehensive framework for the development, validation, and comparison of in vitro cell-based potency assays for this compound ADCs, grounded in scientific principles and regulatory expectations.
The Mechanism of Action (MOA) of this compound ADCs
Understanding the MOA is fundamental to designing a relevant potency assay. The process involves a sequence of critical events that must be functionally intact for the ADC to be effective.
-
Binding: The ADC's antibody component binds specifically to a target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.[5]
-
Lysosomal Trafficking & Cleavage: The complex is trafficked to the lysosome, where acidic conditions and enzymes cleave the linker, releasing the active MMAF payload.[5][11]
-
Payload-Target Engagement: The released MMAF binds to tubulin, disrupting microtubule dynamics.[7]
-
Apoptosis: This disruption leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[5]
A suitable potency assay must be able to measure the cumulative output of this entire cascade.
Figure 1: Mechanism of Action (MOA) for a typical this compound ADC.
Part 1: Assay Selection and Development
The most common and regulatory-accepted format for assessing ADC potency is the cell-based cytotoxicity assay .[8][9] This type of assay measures the dose-dependent killing of a target cancer cell line, providing a quantitative measure (e.g., EC50 or IC50) of the ADC's biological activity.[12]
Key Considerations for Assay Development:
-
Cell Line Selection: The choice of cell line is paramount. It must endogenously express the target antigen at a consistent and relevant level. A well-characterized cell bank (Master and Working Cell Banks) is essential to reduce inter-assay variability.[13]
-
Endpoint Readout: The method used to measure cell viability can significantly impact assay performance. Common readouts include:
-
ATP Quantification (e.g., CellTiter-Glo®): Measures the ATP content of viable cells, which correlates with metabolic activity. This is a highly sensitive and widely used method.[14][15][16]
-
Reductase Activity (e.g., MTT, MTS, resazurin): Measures the ability of metabolically active cells to reduce a substrate into a colored or fluorescent product.[12]
-
Cytotoxicity/Membrane Integrity (e.g., CytoTox-Glo™, LDH release): Measures markers released from dead cells, such as proteases or lactate dehydrogenase (LDH).[14][15]
-
-
Assay Optimization: Critical parameters must be optimized to ensure a robust assay window and performance. This includes cell seeding density, ADC incubation time, and reagent concentrations.[14] The incubation time should be sufficient to allow for the full MOA cascade, which for antimitotic agents, often requires multiple cell doubling times (e.g., 72-120 hours).[13][17]
Comparative Analysis of Endpoint Readouts
The choice of readout method is a critical decision. While both viability (measuring live cells) and cytotoxicity (measuring dead cells) assays can be used, ATP-based viability assays are often preferred for their high signal-to-background ratio, sensitivity, and broad linear range.
| Parameter | ATP-Based Viability (e.g., CellTiter-Glo®) | Reductase-Based Viability (e.g., MTT/MTS) | Membrane Integrity (e.g., LDH/CytoTox-Glo™) |
| Principle | Measures ATP in metabolically active cells. | Measures enzymatic reduction of a substrate. | Measures components released from lysed cells. |
| Sensitivity | Very High | Moderate to High | Moderate |
| Dynamic Range | Wide | Moderate | Moderate |
| Throughput | High (simple "add-mix-read" protocol) | Moderate (may require extra solubilization steps) | High (simple "add-mix-read" protocol) |
| Potential Issues | Signal can be affected by agents that alter cellular metabolism without causing cell death. | Compound interference (colorimetric or fluorescent compounds can skew results). | Premature cell lysis or late-stage apoptosis can affect timing and accuracy.[15] |
| Reference | [16][18] | [12] | [15] |
Part 2: A Framework for Assay Validation
Assay validation demonstrates that the analytical procedure is suitable for its intended purpose.[19][20] The validation framework is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, tailored for the specific complexities of a cell-based bioassay.[9][19][21][22]
Figure 2: General workflow for potency assay validation.
Key Validation Parameters Explained
1. Specificity
Specificity is the ability of the assay to assess the analyte in the presence of components that may be expected to be present. For an ADC potency assay, this means demonstrating that the observed cytotoxicity is dependent on the complete, intact ADC and its specific MOA.
-
Experimental Design:
-
Compare the ADC's activity on a target antigen-positive cell line versus an antigen-negative cell line. A significant difference in EC50 values is expected.[13]
-
Test individual components: the naked antibody, the free payload (this compound), and a non-targeting ADC. The intact, targeted ADC should be significantly more potent than any of these controls in the target-positive cells.[13]
-
-
Acceptance Criteria: A pre-defined fold-difference in EC50 between the target ADC and control articles (e.g., >100-fold).
2. Accuracy & Linearity
For cell-based assays, accuracy is the closeness of the measured relative potency (RP) to the nominal value. Linearity is the ability to elicit results that are directly proportional to the concentration of the analyte. These are typically assessed together.
-
Experimental Design: Prepare a series of dilutions of the test sample against a qualified reference standard to cover the intended range (e.g., 50% to 150% of the 100% reference).[1][23] At least five concentration levels are recommended (e.g., 50%, 75%, 100%, 125%, 150%).
-
Data Analysis: Plot the measured relative potency against the theoretical (nominal) relative potency. Perform a linear regression analysis.
-
Acceptance Criteria:
-
Accuracy: The mean RP for each level should be within a defined range of the nominal value (e.g., 80-120%).
-
Linearity: The coefficient of determination (R²) of the regression line should be ≥ 0.95.
-
3. Precision
Precision measures the degree of scatter among a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Experimental Design: Analyze multiple independent preparations of a sample at different potency levels (e.g., 75%, 100%, 125%) across multiple assays run by different analysts on different days.
-
Acceptance Criteria: The coefficient of variation (%CV) for the relative potency values should be within an established limit, typically ≤20% for intermediate precision in cell-based assays.
4. Range
The range of the assay is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[24] The range is confirmed by the accuracy and linearity data.
5. Robustness
Robustness evaluates the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Design: Introduce minor changes to critical assay parameters one at a time. Examples include:
-
Cell seeding density (e.g., ±10%)
-
Incubation time (e.g., ± 4 hours)
-
Reagent manufacturer or lot
-
-
Acceptance Criteria: The system suitability criteria (see below) must pass, and the relative potency results should not be significantly impacted by the changes.
6. System Suitability
System suitability criteria are a set of tests performed with every assay run to ensure the system is behaving as expected.[10] This is the self-validating component of the protocol.
-
Typical Criteria:
-
Reference Standard EC50: Must fall within a pre-defined range (e.g., 0.5 to 2.0-fold of the historical mean).
-
Curve Fit Parameters: The R² of the four-parameter logistic (4PL) curve fit for the reference standard should be ≥ 0.98.
-
Assay Window: The ratio of the maximum signal (no drug) to the minimum signal (highest drug concentration) should be above a minimum threshold (e.g., >5-fold).
-
Part 3: Detailed Experimental Protocol
This section provides a representative step-by-step protocol for a cytotoxicity potency assay using an ATP-based readout (e.g., CellTiter-Glo®).
Objective: To determine the relative potency of a test this compound ADC sample against a reference standard.
Materials:
-
Target-positive cell line (e.g., SK-BR-3 for an anti-HER2 ADC)
-
Cell culture medium and supplements (e.g., McCoy's 5A, 10% FBS)
-
Test ADC and Reference Standard ADC
-
Sterile 96-well flat-bottom, white-walled plates (for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate luminometer
Procedure:
-
Cell Culture & Seeding: a. Culture cells under standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase and have high viability (>95%). b. Harvest cells and perform a cell count. c. Dilute cells to the pre-determined optimal seeding density (e.g., 5,000 cells/100 µL) in assay medium. d. Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with media only for background control. e. Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
Preparation of ADC Dilutions: a. Prepare a stock solution of the Reference Standard and Test Article in assay medium. b. Perform a serial dilution series for both the reference and test ADC. A typical 10-point, 1:3 dilution series is recommended to generate a full dose-response curve. c. Prepare a "no ADC" control (medium only) and a "maximum kill" control (e.g., high concentration of a non-specific toxin like staurosporine).
-
Cell Dosing: a. Carefully remove the culture medium from the cell plate. b. Add 100 µL of the appropriate ADC dilution to each well in triplicate. c. Add 100 µL of medium only to the "no drug" control wells.
-
Incubation: a. Incubate the plate for the pre-determined optimal duration (e.g., 96 hours) at 37°C, 5% CO2.
-
Assay Readout (CellTiter-Glo®): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence on a plate luminometer.
-
Data Analysis: a. Subtract the average background signal (media-only wells) from all other wells. b. Normalize the data: Set the average signal from the "no drug" control wells as 100% viability and the average signal from the "maximum kill" or lowest signal wells as 0% viability. c. Plot the normalized % viability against the log of the ADC concentration. d. Fit the data for both the reference and test ADC to a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value for each. e. Calculate the Relative Potency (RP) using the following formula: RP (%) = (EC50 of Reference Standard / EC50 of Test Article) x 100
Conclusion
The validation of an in vitro potency assay for an this compound ADC is a complex but essential process that underpins the safety and efficacy of the therapeutic.[8][9] A scientifically sound, robust, and well-documented assay is a non-negotiable requirement for regulatory submission and commercial manufacturing. By carefully selecting a MOA-reflecting assay format, optimizing its performance, and rigorously validating it against established ICH guidelines, developers can ensure that their potency assay provides a reliable measure of this critical quality attribute. This guide provides a framework for achieving this goal, emphasizing the causality behind experimental choices and the establishment of a self-validating system to ensure data integrity.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A personal perspective of the development and validation of a phase-specific antibody-drug conjugate cytotoxicity potency assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 8. abzena.com [abzena.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. abzena.com [abzena.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. bebpa.org [bebpa.org]
- 15. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 21. fda.gov [fda.gov]
- 22. starodub.nl [starodub.nl]
- 23. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. propharmagroup.com [propharmagroup.com]
A Head-to-Head Comparison for ADC Development: MMAF-OMe vs. Duocarmycin
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic success. The payload dictates the mechanism of action, potency, and overall safety profile of the ADC. Among the diverse arsenal of cytotoxic agents, Monomethyl Auristatin F-methyl ester (MMAF-OMe) and duocarmycin have emerged as prominent contenders, each with a distinct set of properties that make them suitable for different therapeutic strategies.
This guide provides a comprehensive, data-driven comparison of this compound and duocarmycin, delving into their mechanisms of action, key performance characteristics, and the experimental methodologies used to evaluate their efficacy. Our goal is to equip researchers and drug developers with the necessary insights to make informed decisions in the selection of a payload for their next generation of ADCs.
At a Glance: Key Differences Between this compound and Duocarmycin
| Feature | This compound | Duocarmycin |
| Mechanism of Action | Tubulin inhibitor; disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][] | DNA alkylating agent; binds to the minor groove of DNA and alkylates adenine, causing DNA damage and cell death.[3][] |
| Potency | High (sub-nanomolar IC50 in sensitive cell lines).[5] | Extremely high (picomolar IC50 in sensitive cell lines).[6] |
| Cell Cycle Specificity | Primarily targets dividing cells (M-phase).[1] | Effective against both dividing and non-dividing cells.[3] |
| Bystander Effect | Generally considered to have a low or negligible bystander effect due to its charged nature, which limits cell permeability.[7][8] | Can exert a bystander effect, with the extent depending on the linker and specific duocarmycin analogue.[9] |
| Common Linker Types | Often paired with non-cleavable linkers (e.g., maleimidocaproyl) or cleavable linkers (e.g., valine-citrulline).[10][] | Typically utilized with cleavable linkers (e.g., valine-citrulline based) to release the active payload in the tumor microenvironment.[3][12] |
| Known Clinical ADCs | Belantamab mafodotin (Blenrep).[13] | Trastuzumab duocarmazine (SYD985).[14][15] |
Delving Deeper: Mechanism of Action
A fundamental understanding of how each payload kills cancer cells is paramount to its strategic deployment in an ADC.
This compound: A Mitotic Disruptor
This compound is a synthetic analogue of the natural product dolastatin 10.[1] It belongs to the auristatin family of potent anti-mitotic agents.[] Once an this compound-conjugated ADC is internalized by a target cancer cell and trafficked to the lysosome, the payload is released. In the cytoplasm, MMAF binds to tubulin, inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network is critical, as microtubules form the mitotic spindle necessary for chromosome segregation during cell division. The result is a G2/M phase cell cycle arrest, which ultimately triggers apoptosis.[16]
Mechanism of action for an this compound containing ADC.
Duocarmycin: A DNA Damaging Agent
Duocarmycins are a class of highly potent, naturally derived DNA alkylating agents.[3] Their mechanism of action is fundamentally different from that of tubulin inhibitors. Following release from the ADC within the target cell, duocarmycin travels to the nucleus. There, it binds to the minor groove of DNA with a preference for AT-rich sequences.[][12] This binding event is followed by the alkylation of the N3 position of adenine, which creates an irreversible covalent bond with the DNA.[] This covalent adduct distorts the DNA helix, disrupting essential cellular processes such as DNA replication and transcription, ultimately leading to apoptotic cell death.[3] A key advantage of this mechanism is its ability to kill both rapidly dividing and quiescent cancer cells.[3]
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 14. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Vivo Efficacy of MMAF-OMe Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals at the forefront of oncology, the landscape of Antibody-Drug Conjugates (ADCs) offers a promising frontier. Among the potent cytotoxic payloads, Monomethyl Auristatin F (MMAF) has garnered significant attention. Its unique properties, particularly when compared to its close relative MMAE, necessitate a nuanced understanding of how formulation choices impact in-vivo efficacy. This guide provides an in-depth comparison of different MMAF-based ADC strategies, moving beyond a simple recitation of protocols to an exploration of the scientific rationale that underpins successful ADC development.
The Critical Role of Formulation in MMAF-OMe ADC Efficacy
MMAF is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] A key distinguishing feature of MMAF is its charged C-terminal phenylalanine, which renders it less permeable to the cell membrane compared to the uncharged MMAE.[1][3][4] This reduced permeability is a double-edged sword: it can decrease non-specific toxicity to antigen-negative cells but also potentially limits the "bystander effect," where the payload kills adjacent tumor cells that may not express the target antigen.[1][5] Consequently, the formulation of an this compound ADC, particularly the choice of linker technology, becomes a critical determinant of its therapeutic window and overall in-vivo performance.[6][7]
This guide will delve into the in-vivo efficacy of this compound ADCs by comparing formulations with distinct linker technologies. We will explore how these choices influence anti-tumor activity, tolerability, and the resulting therapeutic index, supported by preclinical data.
Mechanism of Action: A Visualized Pathway
The journey of an this compound ADC from administration to apoptosis is a multi-step process. Understanding this pathway is fundamental to interpreting in-vivo efficacy data.
Figure 1: Mechanism of action of an this compound ADC.
Comparative In Vivo Efficacy of this compound ADC Formulations
The "formulation" of an ADC extends beyond excipients to the very nature of the bond between the antibody and the payload. Here, we compare two principal formulation strategies for this compound ADCs: those with cleavable linkers and those with non-cleavable linkers.
| Formulation Strategy | Linker Type | Representative Example | Key In Vivo Efficacy Characteristics | Tolerability Profile | Reference |
| Strategy 1 | Cleavable (e.g., Valine-Citrulline) | cAC10-vc-MMAF | Potent anti-tumor activity, inducing cures and regressions of established xenograft tumors at well-tolerated doses. | Generally well-tolerated, but the released payload can potentially lead to off-target toxicities. | [6][7] |
| Strategy 2 | Non-Cleavable (e.g., Maleimidocaproyl) | cAC10-mc-MMAF | Efficacy comparable to cleavable linker formulations in vivo. | Significantly improved tolerability, with a maximum tolerated dose (MTD) >3 times higher than the cleavable linker counterpart. | [6][7] |
Expert Insights: The data strongly suggests that for a payload like MMAF with limited cell permeability, a non-cleavable linker strategy can offer a significant advantage in widening the therapeutic window.[6][7] The payload is released as a cysteine-linker-MMAF adduct following lysosomal degradation of the antibody, which is less likely to diffuse out of the target cell, thereby minimizing off-target toxicity.[6] This contrasts with MMAE, where a cleavable linker is often preferred to leverage its cell-permeable nature for a potent bystander effect.[5]
Experimental Design for In Vivo Efficacy Assessment
A robust in-vivo study is the cornerstone of preclinical ADC evaluation. The following protocol outlines a standard workflow for assessing the anti-tumor activity of different this compound ADC formulations in a xenograft model.
Experimental Workflow
Figure 2: Standard workflow for an in vivo ADC efficacy study.
Detailed Protocol: Xenograft Tumor Model Efficacy Study
1. Cell Line and Animal Models:
-
Select a human cancer cell line with confirmed high expression of the target antigen.[8]
-
Utilize immunodeficient mice (e.g., NOD-SCID or BALB/c nude) to prevent rejection of the human tumor xenograft.[9]
2. Tumor Implantation and Growth:
-
Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Randomization and Dosing:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, different this compound ADC formulations at various doses).[8]
-
Administer the ADCs, typically via intravenous injection, according to the specified dosing schedule.
4. Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
5. Endpoint Analysis:
-
The primary efficacy endpoint is typically tumor growth inhibition. This can be reported as the percentage of tumor growth inhibition (%TGI) compared to the vehicle control group.
-
A secondary endpoint is often overall survival.
-
At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histopathology, biomarker assessment).
Trustworthiness through Self-Validation: This protocol incorporates internal controls, such as vehicle and unconjugated antibody groups, to ensure that the observed anti-tumor effects are specifically due to the cytotoxic payload delivered by the ADC. Rigorous monitoring of both efficacy and toxicity provides a comprehensive assessment of the therapeutic index.
Conclusion and Future Directions
The in-vivo efficacy of this compound ADCs is intricately linked to their formulation, with linker technology playing a pivotal role. Preclinical studies consistently demonstrate that non-cleavable linkers can significantly enhance the therapeutic index of MMAF-based ADCs by improving tolerability without compromising anti-tumor activity.[6][7] This is a crucial consideration for a payload with limited membrane permeability, as it minimizes off-target effects.
As the field of ADCs continues to evolve, further innovations in formulation, including novel linker chemistries and site-specific conjugation technologies, will undoubtedly lead to even more effective and safer cancer therapeutics.[10] A thorough understanding of the interplay between the antibody, linker, and payload, validated through rigorous in-vivo testing, remains the cornerstone of successful ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
A Comparative Guide to the In Vivo Pharmacokinetic Profiles of MMAF-OMe vs. MMAF
Authored by a Senior Application Scientist
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The success of an ADC is critically dependent on the interplay of its three components: the antibody, the linker, and the payload. Among the most effective payloads are the auristatins, synthetic analogs of the natural product dolastatin 10.
Monomethyl auristatin F (MMAF) is a highly potent auristatin derivative used in several clinical and preclinical ADCs.[1][][] A key feature of MMAF is its charged C-terminal phenylalanine, which restricts its ability to cross cell membranes.[4][5] This property is thought to reduce off-target toxicities. To enhance cellular uptake, a methyl ester derivative, MMAF-OMe, was developed. This guide provides an in-depth comparison of the in vivo pharmacokinetic (PK) profiles of MMAF and its methyl ester prodrug, this compound, offering insights for researchers and drug developers in the field of ADCs.
Chemical and Mechanistic Distinctions: The Basis for Divergent Pharmacokinetics
The fundamental difference between MMAF and this compound lies in the C-terminal phenylalanine. MMAF possesses a free carboxylic acid, which is ionized at physiological pH, rendering the molecule charged and hydrophilic.[][5] In contrast, this compound has this carboxylic acid masked as a methyl ester, resulting in a more lipophilic and cell-permeable molecule.[1][6] This seemingly minor chemical modification has profound implications for the biological activity and pharmacokinetic behavior of the payload.
The increased membrane permeability of this compound is expected to facilitate its entry into target cells. Once inside the cell, it is hypothesized that intracellular esterases cleave the methyl ester, converting this compound back to the active, membrane-impermeant MMAF. This "prodrug" strategy aims to enhance the intracellular concentration of the active cytotoxic agent.
In Vivo Pharmacokinetic Profile of MMAF
Comprehensive pharmacokinetic studies of free MMAF have been conducted in preclinical models, such as rats.[7][8][9] These studies have revealed key characteristics of its in vivo disposition.
Key Pharmacokinetic Parameters of MMAF in Rats
| Parameter | Value | Reference |
| Bioavailability (Oral) | 0% | [7][8] |
| Clearance | High | [7][8][9] |
| Major Metabolic Pathway | Demethylation | [7][8][9] |
The negligible oral bioavailability of MMAF is consistent with its hydrophilic and charged nature, which limits its absorption from the gastrointestinal tract.[7][8] When administered intravenously, MMAF exhibits high clearance, indicating rapid removal from systemic circulation.[7][8][9] The primary route of metabolism for MMAF has been identified as demethylation.[7][8][9]
When incorporated into an ADC, the pharmacokinetics of MMAF are initially governed by the antibody component. However, upon release from the antibody, its intrinsic properties of low membrane permeability and rapid clearance come into play. This can be advantageous in minimizing off-target toxicity, as the released payload is less likely to enter and harm healthy, antigen-negative cells.[10] However, this same property can limit the "bystander effect," where the payload kills adjacent antigen-negative tumor cells, which can be important for efficacy in heterogeneous tumors.[11]
Predicted In Vivo Pharmacokinetic Profile of this compound
The esterification of the C-terminal carboxylic acid in this compound is expected to lead to:
-
Increased Lipophilicity: This will likely result in a larger volume of distribution (Vd) compared to MMAF, as it can more readily partition into tissues.
-
Enhanced Membrane Permeability: This is the primary rationale for its design and should lead to better absorption across biological membranes and potentially higher intracellular concentrations in both target and non-target tissues.
-
Different Metabolic Fate: this compound will be subject to hydrolysis by esterases in the plasma and tissues, converting it to MMAF. This adds a metabolic step that is absent for MMAF. The rate and extent of this conversion will be critical determinants of its overall PK and pharmacodynamic (PD) profile.
The increased cell permeability of this compound could potentially lead to a more pronounced bystander effect. However, it may also increase the risk of off-target toxicities if the payload is released prematurely in circulation and enters healthy cells.
The Role of the ADC in Payload Pharmacokinetics
It is crucial to remember that when conjugated to an antibody, the PK of both MMAF and this compound is predominantly dictated by the antibody's long half-life. The payload is released from the antibody over time through various mechanisms, depending on the linker technology employed.
The choice of linker is therefore a critical determinant of the ADC's therapeutic index.
-
Cleavable Linkers: These are designed to release the payload in the tumor microenvironment or inside the target cell. The rate of cleavage will influence the concentration of free payload available to exert its effect.
-
Non-cleavable Linkers: With these linkers, the payload is released after the antibody is degraded in the lysosome. This can lead to the formation of active catabolites consisting of the payload, the linker, and the amino acid to which it was attached.[10] These catabolites may have different PK properties than the parent payload.
Furthermore, the drug-to-antibody ratio (DAR) can influence the overall PK of the ADC. Higher DARs can increase the hydrophobicity of the ADC, potentially leading to faster clearance.[12]
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for assessing the pharmacokinetics of an ADC payload.
-
Animal Model: Male Sprague-Dawley rats (n=3 per group).
-
Test Articles: MMAF or this compound containing ADC.
-
Administration: Intravenous (IV) bolus injection via the tail vein. The dose will depend on the potency of the ADC.
-
Sample Collection:
-
Collect blood samples (approx. 200 µL) from the jugular vein at predetermined time points (e.g., predose, 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72, and 168 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately process the blood by centrifugation at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Quantify the concentration of the payload in the plasma samples using a validated bioanalytical method (see below).
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
-
2. Bioanalytical Quantification of MMAF/MMAF-OMe by LC-MS/MS
This protocol describes a general method for quantifying MMAF or this compound in plasma.[7][13][14][15][16]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column to separate the analyte from other plasma components. Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS): Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Optimize the MRM transitions for the parent and product ions of both the analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of the analyte into blank plasma and processing as described above.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Comparative Summary
| Feature | MMAF | This compound (Predicted) |
| Chemical Nature | C-terminal carboxylic acid | C-terminal methyl ester |
| Charge at pH 7.4 | Negative | Neutral |
| Lipophilicity | Lower | Higher |
| Cell Permeability | Low | High |
| Bystander Effect | Low | Potentially Higher |
| In Vivo Clearance | High | Dependent on esterase cleavage rate |
| Metabolism | Demethylation | Ester hydrolysis to MMAF, then demethylation |
| Off-Target Toxicity Risk | Lower (due to low permeability) | Potentially higher (if premature release) |
Conclusion and Future Perspectives
The choice between MMAF and this compound as an ADC payload is a critical decision that hinges on the desired balance between efficacy and toxicity. MMAF's charged nature provides a degree of intrinsic safety by limiting its ability to enter non-target cells, though this may also limit its bystander effect. This compound, as a prodrug, is designed to overcome this permeability barrier to potentially enhance intracellular delivery and efficacy.
The in vivo pharmacokinetic profile of an this compound ADC will be a complex interplay between the antibody's disposition, the linker's stability, and the rate of enzymatic conversion of this compound to MMAF in various tissues. A thorough understanding of these processes is essential for the rational design of ADCs utilizing this payload.
Future preclinical studies should focus on directly comparing the in vivo PK, efficacy, and toxicity of ADCs constructed with MMAF versus this compound, using identical antibodies and linkers. Such studies will provide invaluable data to guide the selection of the optimal payload for a given target and indication, ultimately contributing to the development of safer and more effective antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for ADC Development: MMAF-OMe vs. PBD Dimers as Payloads
This guide provides a comprehensive comparison of two prominent classes of antibody-drug conjugate (ADC) payloads: Monomethyl Auristatin F-methyl ester (MMAF-OMe) and Pyrrolobenzodiazepine (PBD) dimers. Our analysis is grounded in experimental data and field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their ADC programs.
The Crucial Role of the Payload in ADC Efficacy
Antibody-drug conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells. An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a cytotoxic payload, and a chemical linker that connects the two. The success of an ADC is critically dependent on the synergistic interplay of these components. The payload, in particular, dictates the mechanism of cell killing and significantly influences the therapeutic window of the ADC. The choice of payload is therefore a pivotal decision in the design of a novel ADC.
This guide will delve into the mechanistic and practical differences between a potent antimitotic agent, this compound, and an ultra-potent DNA-damaging agent, PBD dimers.
This compound: A Potent, Membrane-Impermeable Auristatin
This compound is a synthetic derivative of the natural product dolastatin 10. It belongs to the auristatin family of potent tubulin inhibitors. Unlike its relatives, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), this compound offers a unique combination of properties that make it a compelling choice for specific ADC applications.
Mechanism of Action
Upon internalization of the ADC and lysosomal trafficking, the linker is cleaved, releasing the active MMAF. MMAF then binds to tubulin, a protein essential for the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. The charged nature of the free MMAF payload, due to the C-terminal phenylalanine, renders it largely impermeable to the cell membrane. This characteristic minimizes the "bystander effect," where the payload could diffuse out and kill neighboring antigen-negative cells, which can be advantageous in treating non-bulky tumors and minimizing off-target toxicity.
Caption: Mechanism of action for an this compound based ADC.
Key Advantages of this compound
-
Potent Antimitotic Activity: MMAF is a highly potent tubulin inhibitor, with IC50 values typically in the low nanomolar to picomolar range.
-
Reduced Bystander Effect: The charged nature of MMAF limits its cell permeability, reducing the potential for off-target toxicity to neighboring healthy cells.
-
Favorable Safety Profile: The contained cytotoxicity of MMAF can lead to a better safety profile compared to payloads with a significant bystander effect.
PBD Dimers: Ultra-Potent DNA-Damaging Agents
Pyrrolobenzodiazepine (PBD) dimers are a class of synthetic sequence-selective DNA-interactive agents. Their unique mechanism of action and extreme potency have made them a significant area of interest in ADC development, particularly for treating tumors resistant to other therapies.
Mechanism of Action
PBD dimers exert their cytotoxic effect by cross-linking specific sequences in the minor groove of DNA. This covalent binding to DNA creates a lesion that blocks the progression of replication forks and transcription machinery. The resulting DNA damage is difficult for the cell's repair mechanisms to resolve, leading to cell death. A key feature of PBD dimers is their ability to kill cells regardless of their proliferative status, making them effective against slowly dividing cancer cells as well. The neutral and lipophilic nature of some PBD dimers allows them to diffuse across cell membranes, leading to a potent bystander effect.
Caption: Mechanism of action for a PBD dimer based ADC.
Key Advantages and Challenges of PBD Dimers
-
Exceptional Potency: PBD dimers are among the most potent ADC payloads, with IC50 values often in the picomolar to femtomolar range.
-
Novel Mechanism of Action: Their DNA-damaging mechanism can overcome resistance to tubulin inhibitors and other anti-cancer agents.
-
Bystander Effect: The ability of some PBD dimers to kill neighboring antigen-negative cells can be beneficial in treating heterogeneous tumors.
-
Toxicity Concerns: The extreme potency of PBD dimers can lead to a narrow therapeutic window and significant off-target toxicity, such as hematological and pulmonary toxicities. Careful dose optimization and patient selection are crucial.
Head-to-Head Comparison: this compound vs. PBD Dimers
The choice between this compound and a PBD dimer as an ADC payload depends on several factors, including the target antigen, tumor type, and desired therapeutic strategy.
| Feature | This compound | PBD Dimers |
| Mechanism of Action | Tubulin Inhibition | DNA Cross-linking |
| Potency (Typical IC50) | Low nanomolar to picomolar | Picomolar to femtomolar |
| Bystander Effect | Low to negligible | Moderate to high (payload dependent) |
| Spectrum of Activity | Primarily dividing cells | Dividing and non-dividing cells |
| Known Toxicities | Neutropenia, peripheral neuropathy | Hematological, pulmonary, hepatotoxicity |
| Clinical Status | Component of approved ADCs | In multiple clinical trials |
Experimental Protocols for ADC Payload Evaluation
To empirically determine the suitability of an ADC payload, rigorous in vitro and in vivo testing is essential. Below are representative protocols for evaluating ADCs constructed with this compound and PBD dimers.
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Culture: Culture a cancer cell line known to express the target antigen in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Dilution Series: Prepare a serial dilution of the this compound and PBD dimer ADCs, as well as an isotype control ADC, in cell culture media.
-
Treatment: Remove the old media from the cells and add the ADC dilutions. Incubate for 72-120 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Xenograft Model for Efficacy and Toxicity Assessment
This protocol describes a typical mouse xenograft study to evaluate the anti-tumor activity and tolerability of an ADC.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Animal Randomization: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC, PBD dimer ADC).
-
ADC Administration: Administer the ADCs intravenously at predetermined dose levels and schedules.
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Toxicity Assessment: Monitor the animals for clinical signs of toxicity. At the end of the study, collect blood for hematology and serum chemistry analysis, and perform histopathological examination of major organs.
-
Data Analysis: Plot the mean tumor volume and body weight over time for each treatment group.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of MMAF-OMe: Protocols for Researchers
Monomethyl auristatin F-methyl ester (MMAF-OMe) is a highly potent, synthetic antineoplastic agent. As a critical component of antibody-drug conjugates (ADCs), it functions as a cytotoxic payload that inhibits cell division by blocking tubulin polymerization.[1][2] The extreme toxicity of this compound and similar auristatins necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination.[3][4][5]
This guide provides a detailed operational and disposal framework for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous, highly potent active pharmaceutical ingredient (HPAPI).[4][6] The primary risks associated with its handling include high acute toxicity, potential for genetic defects, and possible damage to organs through prolonged or repeated exposure.[5][7] A robust personal protective equipment (PPE) strategy is the first and most critical line of defense against accidental exposure.
The selection of appropriate PPE is paramount. All handling of this compound, including reconstitution, use in experiments, and disposal of waste, must be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a fume hood, to minimize aerosolization.[8][9]
Table 1: Required PPE for Handling this compound
| PPE Category | Specification | Rationale |
|---|---|---|
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves (meeting ASTM D6978 standards). | Provides a robust barrier against chemical permeation. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling the compound or contaminated items.[5][8] |
| Gown | Solid-front, back-closing disposable gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects street clothes and skin from contamination. The back-closing design prevents accidental frontal exposure.[5][8] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield. | Protects the eyes and face from splashes and potential aerosols, which can be generated during handling.[8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Mandatory when handling this compound in its powdered form or when there is any risk of aerosol generation. Fit testing is required before use.[5][8] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking and spread of contamination outside of the designated handling area.[8] |
The Core Principle: Segregation for High-Temperature Incineration
Due to its high toxicity and stability, the universally accepted terminal disposal method for this compound and all materials contaminated with it is high-temperature incineration at a licensed hazardous waste facility.[5][8][10] Landfill disposal is not an option, and under no circumstances should this compound or its contaminated waste be disposed of down the drain.[5][11]
The foundational principle of this compound waste management is strict segregation. Any item that comes into contact with this compound, regardless of the amount, must be treated as cytotoxic waste.[10] This waste stream must be kept separate from all other laboratory waste, including general, biohazardous, and non-cytotoxic chemical waste.
Step-by-Step Waste Handling and Disposal Protocols
All waste must be collected at the point of generation within the containment hood.[12] Containers should be sealed before being removed from containment for temporary storage in a designated, secure area pending pickup by a certified hazardous waste contractor.
Table 2: this compound Waste Stream Management
| Waste Type | Description | Collection Container | Final Disposal Method |
|---|---|---|---|
| Solid Waste | Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, bench liners, pipette tips, vials. | Labeled, leak-proof, and sealed hazardous waste bag (typically purple or red) or a rigid container designated for cytotoxic waste.[5][10][13] | Incineration |
| Sharps Waste | Needles, syringes, scalpels, and any contaminated glassware (e.g., vials, slides). | Puncture-resistant, leak-proof sharps container specifically labeled with the cytotoxic waste symbol.[5][8][13][14] | Incineration |
| Liquid Waste | Unused or expired this compound solutions, rinsates from contaminated glassware, culture media containing the compound. | Labeled, leak-proof, and sealed waste container with secondary containment.[5][8][15] | Incineration |
Protocol for Solid Waste Disposal
-
Preparation: Place a designated, appropriately colored and labeled cytotoxic waste bag or container inside the BSC or fume hood before beginning work.
-
Collection: During your workflow, place all contaminated solid items (e.g., pipette tips, wipes, outer gloves) directly into the waste container.
-
Closure: After completing the work, securely seal the waste bag or container before removing it from the containment hood.
-
Surface Decontamination: Wipe the exterior of the sealed waste container with an appropriate decontamination solution (as per your institution's EHS guidelines) before removal.
-
Storage: Place the sealed and decontaminated container in a designated and secure cytotoxic waste accumulation area.
Protocol for Sharps Waste Disposal
-
Preparation: Place a puncture-resistant cytotoxic sharps container inside the BSC or fume hood. Ensure it is clearly labeled with the cytotoxic hazard symbol.[13]
-
Disposal: Immediately after use, dispose of all contaminated sharps directly into the container. Do not recap, bend, or break needles.
-
Closure: Do not overfill the sharps container. Once it is three-quarters full, securely lock the lid.
-
Storage: As with solid waste, decontaminate the exterior and move the sealed container to the designated cytotoxic waste storage area.
Protocol for Liquid Waste Disposal
-
Preparation: Use a dedicated, leak-proof, and clearly labeled container for liquid cytotoxic waste. This container must have a secure screw-top cap and should be kept in secondary containment.[15]
-
Collection: Carefully pour or pipette all liquid waste containing this compound into the designated container. Avoid splashing.
-
Closure: Securely cap the container immediately after adding waste.
-
Storage: Keep the liquid waste container in the designated storage area until it is ready for pickup by a hazardous waste vendor. Do not mix incompatible waste streams.
Emergency Procedures: Spill Management
In the event of an this compound spill, a swift and organized response is critical to contain the contamination and protect personnel.[8] All laboratories working with this compound must have a readily accessible cytotoxic spill kit.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert all personnel in the area and evacuate the immediate vicinity of the spill. Secure the area to prevent entry.
-
Don PPE: The trained personnel responding to the spill must don a full set of PPE as described in Table 1, including respiratory protection.[8]
-
Contain the Spill:
-
Decontaminate: Apply a deactivating solution, such as a 2% sodium hypochlorite solution, to the spill area and allow for a sufficient contact time (e.g., 30 minutes).[8] Check for material compatibility before applying bleach solutions.
-
Clean Up: Working from the outer edge of the spill inward, collect all contaminated materials (absorbent pads, glass fragments) using scoops or forceps and place them into a designated cytotoxic waste container.[5]
-
Final Clean: Clean the area with a detergent solution, followed by a final rinse. All cleaning materials must be disposed of as cytotoxic waste.[5]
-
Doff PPE: Carefully remove all PPE, disposing of it as cytotoxic waste to prevent re-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report: Document the spill and the cleanup procedure according to your institution's environmental health and safety (EHS) policies.
Regulatory Framework
In the United States, the handling and disposal of hazardous chemical waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][15] Concurrently, the Occupational Safety and Health Administration (OSHA) provides guidelines to ensure worker safety when handling hazardous drugs, including cytotoxic agents.[16][17] Laboratories, particularly academic ones, may operate under specific regulations such as the EPA's Subpart K, which provides an alternative framework for managing hazardous waste generated in a laboratory setting.[18][19] It is imperative that all personnel are trained on both federal regulations and their specific institutional policies.
Visualization of the this compound Disposal Workflow
The following diagram outlines the critical decision points and segregation steps for proper this compound waste management.
Caption: A stepwise workflow for the segregation and disposal of this compound waste.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 4. dam.lonza.com [dam.lonza.com]
- 5. benchchem.com [benchchem.com]
- 6. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. danielshealth.ca [danielshealth.ca]
- 11. nems.nih.gov [nems.nih.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. kingstonhsc.ca [kingstonhsc.ca]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 18. epa.gov [epa.gov]
- 19. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
Operational Guide: Personal Protective Equipment and Safe Handling of MMAF-OMe
This guide provides essential safety and logistical information for the handling and disposal of Monomethyl auristatin F methyl ester (MMAF-OMe), a highly potent antibody-drug conjugate (ADC) payload. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a framework of rigorous containment and personal protection.
Executive Summary: The Critical Imperative
This compound is a synthetic, antimitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[1] As a payload for ADCs, it is classified as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) due to its profound cytotoxicity, with inhibitory concentrations (IC50) in the low nanomolar range.[2][3] The extreme toxicity of this compound necessitates a comprehensive safety protocol where personal protective equipment (PPE) serves as the final, critical barrier against exposure. Occupational exposure can occur through inhalation, dermal contact, or accidental ingestion, posing significant health risks.[4][5] This document provides a self-validating system of protocols grounded in the hierarchy of controls to mitigate these risks effectively.
Understanding the Hazard Profile of this compound
A thorough understanding of the risks associated with this compound is foundational to its safe handling.
-
Mechanism of Action: this compound is a potent cytotoxin that disrupts cellular mitosis, leading to cell death.[6] This non-specific cytotoxicity means any exposure to healthy tissue is a significant concern.
-
Primary Routes of Exposure:
-
Inhalation: The highest risk is associated with handling this compound in its powdered form, where fine particulates can become airborne and inhaled.[7]
-
Dermal Contact: The compound can be absorbed through the skin, making any direct contact hazardous.[5]
-
Ocular Contact: Splashes or aerosols can cause severe eye irritation and damage.[8]
-
Ingestion: Accidental ingestion can occur through contact with contaminated hands.[9]
-
The Hierarchy of Controls: A Mandate for Safety
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. A robust safety plan must be built upon a foundation of engineering and administrative controls.
-
1. Engineering Controls (Primary Containment): These are physical installations that isolate the hazard from the operator.
-
For Powders: All weighing and handling of powdered this compound must be performed within a containment ventilated enclosure (CVE) or an isolator (glove box) that operates under negative pressure. This prevents the escape of aerosolized particles.
-
For Liquids: All work with this compound solutions should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to protect against splashes and aerosols.[10]
-
-
2. Administrative Controls: These are the policies and procedures that minimize exposure risk.
-
Standard Operating Procedures (SOPs): Detailed, site-specific SOPs for every task involving this compound are mandatory.
-
Designated Areas: All work with this compound must be restricted to clearly marked and controlled areas.
-
Training: Personnel must receive documented training on the hazards of this compound, proper handling techniques, PPE usage, and emergency procedures.
-
-
3. Personal Protective Equipment (PPE): The final barrier between the operator and the hazard. The remainder of this guide details the specific PPE requirements.
Core PPE Requirements for this compound
The selection of PPE is not optional and must be strictly adhered to. The following table summarizes the minimum requirements for any task involving this compound.
| PPE Component | Specification | Rationale for Use |
| Gloves | Double pair of chemotherapy-tested nitrile gloves.[9][11] | The inner glove protects the skin in case the outer glove is breached. The outer glove is the primary contact surface and is considered contaminated. This system allows for the safe removal of the outer pair without contaminating the inner pair or skin. |
| Gown | Disposable, solid-front, back-closing gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene).[5][7] | Protects skin and personal clothing from contamination by splashes or aerosols. The back-closure design minimizes the risk of frontal contamination during doffing. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield worn over safety glasses is required for any liquid handling or potential splash risk.[11] | Protects the mucous membranes of the eyes from direct splashes and prevents accidental touching of the eyes with contaminated gloves. |
| Respiratory Protection | Powder Handling: NIOSH-approved N100 or P100 filtering facepiece respirator or a Powered Air-Purifying Respirator (PAPR).[5][10] | This compound powder is a significant inhalation hazard. A respirator is essential to prevent inhalation of fine particulates, even when working inside a ventilated enclosure. |
| Liquid Handling (in fume hood): A surgical mask is the minimum to prevent contamination of the sterile field. However, a respirator (e.g., N95) is strongly recommended for enhanced operator protection.[11] | While the risk of aerosolization is lower with liquids, it is not zero. A respirator provides a higher level of personal protection against potential inhalation exposure. | |
| Additional Protection | Disposable shoe covers.[11] | Prevents the tracking of contaminants out of the designated handling area. |
Procedural Guidance: PPE in Action
The following is a step-by-step protocol for the critical task of weighing and reconstituting powdered this compound.
Objective: To safely weigh a precise amount of this compound powder and bring it into solution.
Prerequisites: Work must be performed in a designated area within a Containment Ventilated Enclosure (CVE) or isolator. A cytotoxic spill kit must be readily accessible.[12]
Step-by-Step Methodology:
-
Preparation:
-
Assemble all necessary materials (this compound vial, solvent, vials, pipettes, etc.) and place them inside the CVE.
-
Wipe down all surfaces of the CVE with an appropriate deactivating agent followed by 70% ethanol.
-
-
Donning PPE (Outside the Lab/in Anteroom):
-
Don shoe covers.
-
Don the inner pair of nitrile gloves.
-
Don the protective gown, ensuring complete coverage.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown.
-
Don safety glasses and a face shield.
-
Perform a fit-check for your respirator (N100/P100 or PAPR).
-
-
Handling Procedure (Inside the CVE):
-
Carefully open the vial containing this compound powder.
-
Using a dedicated spatula, weigh the desired amount of powder onto a weigh boat. Minimize any movements that could create dust.
-
Once weighing is complete, carefully transfer the powder to the receiving vial.
-
Using a calibrated pipette, add the required volume of solvent (e.g., DMSO) to the vial.[13][14]
-
Cap the vial securely and mix gently to dissolve the compound. This compound is unstable in some solutions, so it is recommended to prepare it freshly.[3]
-
-
Decontamination and Waste Disposal:
-
All items that came into contact with this compound (weigh boat, spatula tip, pipette tips) are considered cytotoxic waste and must be placed in a designated, sealed waste bag inside the CVE.[12]
-
Wipe down the external surface of the final solution vial before removing it from the CVE.
-
Thoroughly decontaminate all surfaces of the CVE.
-
-
Doffing PPE (in designated area):
-
Remove the outer pair of gloves, turning them inside out, and dispose of them as cytotoxic waste.
-
Remove the gown by rolling it away from the body and dispose of it as cytotoxic waste.
-
Remove shoe covers.
-
Remove the face shield and safety glasses.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[10]
-
Workflow and Decision Diagram
The following diagram illustrates the critical decision points and workflow for safely handling this compound.
Caption: Workflow for Risk Assessment and Handling of this compound.
References
- 1. This compound | 863971-12-4 | ADC Cytotoxin | MOLNOVA [molnova.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 5. ipservices.care [ipservices.care]
- 6. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. medkoo.com [medkoo.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 13. selleckchem.com [selleckchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
